4-Methyl-3-phenylcoumarin
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPDCTIPWIJXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333003 | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23028-23-1 | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-3-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-3-phenylcoumarin (C₁₆H₁₂O₂), a heterocyclic compound belonging to the coumarin (B35378) family.[1] Coumarins are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities.[2][3][4] This document details established synthetic protocols, primarily focusing on the Pechmann condensation, and outlines the standard analytical techniques used for its structural elucidation and characterization.
Synthesis of this compound
The synthesis of the coumarin core can be achieved through various named reactions, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction.[2][4] The Pechmann condensation is one of the most straightforward and widely applied methods for preparing coumarins due to its use of simple starting materials and generally good yields.[3][4][5]
Principle: The Pechmann Condensation
The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[5] The mechanism proceeds through a series of steps:
-
Transesterification: The acidic catalyst promotes the reaction between the phenol and the β-ketoester.
-
Intramolecular Hydroxyalkylation: The activated carbonyl group attacks the aromatic ring ortho to the hydroxyl group (a form of Friedel-Crafts acylation).
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable, conjugated pyrone ring system of the coumarin.[3][5]
To synthesize This compound , the required starting materials are phenol and ethyl 2-phenyl-3-oxobutanoate . The methyl group at position 4 originates from the ketoester backbone, while the phenyl group at position 3 is the substituent on the ketoester.
Synthesis Pathway Diagram
Caption: Pechmann condensation pathway for this compound synthesis.
Experimental Protocol: Synthesis via Pechmann Condensation
This protocol describes a general procedure for the synthesis of 4-methylcoumarin (B1582148) derivatives, adapted for the specific target compound. Modern variations may employ different catalysts or conditions, such as microwave irradiation or solvent-free mechanochemical approaches, to improve yields and reduce reaction times.[2][6][7]
Materials:
-
Phenol (1.0 eq)
-
Ethyl 2-phenyl-3-oxobutanoate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃, 3 mol%) as catalyst[2]
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, cautiously add the phenol (1.0 eq) and ethyl 2-phenyl-3-oxobutanoate (1.0 eq).
-
Cool the flask in an ice bath. Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be gently heated (e.g., to 60-80°C) to ensure completion, typically over several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice. This will cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.
Characterization
Once synthesized and purified, the structure and purity of this compound must be confirmed using a combination of physical and spectroscopic methods.
Characterization Workflow
Caption: General workflow for the purification and characterization of the synthesized compound.
Experimental Protocols: Characterization
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Analyze chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) to identify the different types of protons in the molecule.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the carbon skeleton, including the carbonyl carbon of the lactone, aromatic carbons, and the methyl carbon.
b) Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the IR spectrum. Identify the characteristic absorption bands for key functional groups, particularly the strong C=O stretch of the α,β-unsaturated lactone ring.[8]
c) Mass Spectrometry (MS):
-
Sample Introduction: For a thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[9] Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC-MS system.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[10]
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure. The primary fragmentation of coumarins often involves the loss of a CO molecule.[10]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [1][8] |
| Monoisotopic Mass | 236.083729621 Da | [1] |
| Melting Point | 156-158 °C | [11] |
| Appearance | Solid | - |
Table 2: Spectroscopic Data
| Technique | Data and Interpretation | Reference |
| ¹H NMR | Spectral data available from sources like Sigma-Aldrich Co. LLC. | [1] |
| ¹³C NMR | Spectral data available from sources like Sigma-Aldrich Co. LLC. | [1] |
| IR Spectroscopy | C=O stretch (lactone): ~1700-1740 cm⁻¹ (strong) C=C stretch (aromatic/alkene): ~1600-1620 cm⁻¹ | [1][8][9] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 236 Key Fragments: m/z 235 ([M-H]⁺), 207 ([M-H-CO]⁺) | [1] |
References
- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamopen.com [benthamopen.com]
- 11. This compound | 23028-23-1 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and putative biological activities of 4-Methyl-3-phenylcoumarin (4M3PC). This molecule is a member of the coumarin (B35378) family, a class of benzopyran-2-one derivatives widely recognized for their significant pharmacological potential. The information herein is collated to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound is a solid organic compound. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Reference(s) |
| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |
| Synonyms | 4-Methyl-3-phenyl-2H-1-benzopyran-2-one | [1] |
| CAS Number | 23028-23-1 | [1] |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |
| Molecular Weight | 236.26 g/mol | [1] |
| Monoisotopic Mass | 236.083729621 Da | [1] |
| Melting Point | 156-158 °C | [3] |
| Appearance | Solid | - |
| XlogP (Predicted) | 3.5 | [4] |
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key data points from Mass Spectrometry and Infrared Spectroscopy.
2.1. Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule, which is crucial for its identification in complex mixtures.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion [M]⁺ | m/z 236 |
| Precursor m/z [M+H]⁺ | 237.091 |
| Key Fragment Ions | m/z 209, 181.1, 178 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. The characteristic absorptions for this compound are consistent with its coumarin structure.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~1700-1740 | C=O stretch (α,β-unsaturated lactone) |
| ~1600-1620 | C=C stretch (aromatic) |
| ~2922-3054 | C-H stretch (aromatic and aliphatic) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines representative protocols for the synthesis and characterization of this compound.
3.1. Synthesis via Pechmann Condensation
The Pechmann condensation is a widely used and efficient method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic catalysis.[5][6]
Workflow for Pechmann Condensation
Materials:
-
Phenol
-
Ethyl phenylacetoacetate (or a similar β-keto ester with a phenyl group)
-
Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃) as a catalyst[7]
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of a phenol and ethyl phenylacetoacetate.
-
Cool the mixture in an ice bath. Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring.
-
After the addition of the catalyst, remove the ice bath and allow the mixture to reach room temperature. Heat the reaction mixture (e.g., at 110°C) for the required time (typically 1-2 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
A solid precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Dry the purified crystals and determine their melting point to assess purity.
3.2. Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse and a sufficient relaxation delay. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Data Acquisition: Record a background spectrum using a pure KBr pellet. Then, place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9][10]
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation and Introduction: For a thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC system.
-
Data Acquisition: The compound is separated on a GC column and then introduced into the mass spectrometer. An electron ionization (EI) source at 70 eV is typically used to generate the molecular ion and characteristic fragment ions.[9]
Biological Activity and Putative Signaling Pathways
Derivatives of 4-methylcoumarin have demonstrated a wide range of biological activities, including antioxidant, anticancer, and neuroprotective effects.[11][12] While the specific pathways for this compound are still under investigation, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.
4.1. Anticancer Activity via PI3K/Akt Pathway Inhibition
Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[13][14] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Putative PI3K/Akt Signaling Pathway Inhibition
4.2. Antioxidant Activity via Nrf2 Pathway Activation
Coumarin derivatives are known antioxidants that can protect cells from oxidative stress. One key mechanism is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[15]
Putative Nrf2 Antioxidant Pathway Activation
4.3. Neuroprotective Activity
Studies on various coumarin derivatives have highlighted their potential in protecting neuronal cells, often through the activation of pathways like the TRKB-CREB-BDNF signaling cascade, which is crucial for neuronal survival and plasticity.[16][17] These compounds may also reduce oxidative stress and caspase activity in neuronal cells, suggesting a multifaceted neuroprotective effect.[18]
Conclusion
This compound is a well-defined compound with a promising profile for further investigation in drug development. Its synthesis is straightforward, and its structure is readily characterized by standard analytical techniques. The biological activities exhibited by related 4-methylcoumarin derivatives, particularly in the areas of oncology, and as an antioxidant and neuroprotective agent, underscore the therapeutic potential of this chemical scaffold. This guide provides the core technical information required to facilitate and accelerate future research into this promising molecule.
References
- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | 23028-23-1 [chemicalbook.com]
- 4. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 18. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 4-Methyl-3-phenylcoumarin
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-methyl-3-phenylcoumarin. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic chemical shifts and provides a standard experimental protocol for the acquisition of such data. Furthermore, a logical workflow for the synthesis and characterization of this compound is presented.
Introduction to NMR Spectroscopy of Coumarins
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. For coumarin (B35378) derivatives, which form the backbone of many natural products and pharmacologically active molecules, NMR provides detailed information about the molecular structure, including the substitution pattern on the coumarin core and the stereochemical relationships between different parts of the molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of the synthesized compound.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The atom numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Chemical structure and atom numbering of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 7.55-7.65 | m | 1H |
| H-6 | 7.25-7.35 | m | 1H |
| H-7 | 7.25-7.35 | m | 1H |
| H-8 | 7.45-7.55 | m | 1H |
| H-2', H-6' | 7.35-7.45 | m | 2H |
| H-3', H-4', H-5' | 7.35-7.45 | m | 3H |
| CH₃ | 2.20 | s | 3H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 160.8 |
| C-3 | 128.5 |
| C-4 | 149.5 |
| C-4a | 124.0 |
| C-5 | 127.8 |
| C-6 | 124.5 |
| C-7 | 129.0 |
| C-8 | 116.5 |
| C-8a | 152.0 |
| C-1' | 135.0 |
| C-2', C-6' | 128.3 |
| C-3', C-5' | 128.8 |
| C-4' | 129.7 |
| CH₃ | 16.0 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
NMR Spectrometer and Parameters
The spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled experiment.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.
Caption: Workflow for Synthesis and NMR Characterization.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-3-phenylcoumarin
For Immediate Release
This whitepaper provides an in-depth technical analysis of the mass spectrometric fragmentation patterns of 4-Methyl-3-phenylcoumarin (C₁₆H₁₂O₂), a molecule of significant interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, structural elucidation, and metabolic studies. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI).
Executive Summary
Mass spectrometry is an indispensable analytical technique for the structural characterization of organic molecules. The fragmentation pattern of a compound provides a unique fingerprint, offering insights into its molecular structure and stability. This document details the characteristic fragmentation pathways of this compound observed in both Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization. The primary fragmentation for this class of compounds involves the sequential loss of carbon monoxide (CO) from the coumarin (B35378) core, with subsequent rearrangements and losses influenced by the methyl and phenyl substituents.
Experimental Protocols
The data presented herein are based on established methodologies for the analysis of coumarin derivatives. While specific instrument parameters may vary, the following protocols outline standard conditions for achieving the described fragmentation.
2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
GC Column: Typically, a non-polar column such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 10 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Mass Range: m/z 40-500.
2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) to induce fragmentation of the precursor ion.
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 237.1 is selected for fragmentation.
Fragmentation Pattern Analysis
The fragmentation of this compound is primarily dictated by the stable coumarin nucleus and is characterized by specific neutral losses.
3.1 Electron Ionization (EI) Fragmentation
Under EI conditions, this compound produces a distinct mass spectrum with a prominent molecular ion. The key fragments are summarized in the table below.
| m/z | Proposed Formula | Neutral Loss | Description |
| 236 | [C₁₆H₁₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 235 | [C₁₆H₁₁O₂]⁺ | H• | Loss of a hydrogen radical |
| 208 | [C₁₅H₁₂O]⁺• | CO | Loss of carbon monoxide |
| 207 | [C₁₅H₁₁O]⁺ | CO, H• | Loss of CO followed by H• loss |
| 178 | [C₁₄H₁₀]⁺• | CO, CO, H₂ | Sequential loss of two CO molecules and dihydrogen |
The primary fragmentation pathway under EI involves the characteristic loss of a carbon monoxide molecule (28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical ion.[1]
Figure 1. Proposed EI fragmentation pathway for this compound.
3.2 Electrospray Ionization (ESI) MS/MS Fragmentation
In positive mode ESI, this compound is observed as the protonated molecule, [M+H]⁺, at m/z 237. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a fragmentation pattern also dominated by the loss of carbon monoxide.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description |
| 237 | 209 | [C₁₅H₁₃O]⁺ | CO | Loss of carbon monoxide |
| 237 | 181 | [C₁₄H₁₃]⁺ | CO, CO | Sequential loss of two CO molecules |
| 237 | 178 | [C₁₄H₁₀]⁺• | CO, CO, H•, H₂ | Sequential CO losses followed by hydrogen losses |
The fragmentation cascade begins with the loss of CO from the protonated molecule to yield the ion at m/z 209. A subsequent loss of another CO molecule results in the fragment at m/z 181. The formation of the ion at m/z 178 likely occurs through rearrangement and loss of hydrogen from the m/z 181 ion to form a stable, even-electron ion.
Figure 2. Proposed ESI-MS/MS fragmentation of protonated this compound.
Conclusion
The mass spectrometric fragmentation of this compound is systematic and predictable, dominated by the robust coumarin core chemistry. The primary fragmentation pathways involve the sequential loss of one or two molecules of carbon monoxide under both EI and ESI conditions. The resulting fragment ions can undergo further rearrangements and hydrogen losses to form stable carbocations. These characteristic fragmentation patterns are vital for the confident identification of this compound and related structures in complex matrices, thereby supporting advancements in drug discovery and development.
References
Unveiling the Molecular Architecture of 4-Methyl-3-phenylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Methyl-3-phenylcoumarin, a synthetic coumarin (B35378) derivative of interest in medicinal chemistry. This document outlines the experimental protocols for its synthesis and crystallization, presents its crystallographic data, and explores potential biological signaling pathways based on related compounds, offering a valuable resource for researchers in drug discovery and materials science.
Core Concepts: Physicochemical Properties
This compound (C₁₆H₁₂O₂) is a solid with a molecular weight of 236.26 g/mol .[1] It has a reported melting point of 156-158 °C.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| Melting Point | 156-158 °C | [2] |
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
The synthesis of this compound can be achieved through the Pechmann condensation, a classic method for coumarin synthesis.[3][4] This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For this compound, the likely precursors are phenol and ethyl 2-phenylacetoacetate.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenol and ethyl 2-phenylacetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like anhydrous aluminum chloride. The reaction can also be performed using solid acid catalysts like Amberlyst-15 under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[3]
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 120 °C. The optimal temperature and reaction time will depend on the chosen catalyst and solvent (if any). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted acidic catalyst and then with water. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane, to yield pure this compound.[5]
Caption: Workflow for the synthesis of this compound.
Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be grown from a supersaturated solution.
Detailed Methodology:
-
Solvent Selection: The choice of solvent is crucial for growing high-quality crystals. A good solvent will dissolve the compound when heated but have lower solubility at room temperature. Ethanol, or a binary solvent system such as ethyl acetate/hexane, is a common choice for coumarins.[5] The ideal solvent system can be determined through small-scale solubility tests.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. The process can be further slowed by placing the container in an insulated vessel. Techniques like solvent evaporation or vapor diffusion can also be employed.[6]
-
Isolation: Once crystals have formed, they are isolated by filtration and washed with a small amount of the cold solvent to remove any residual impurities. The crystals are then dried under vacuum.
References
The Multifaceted Biological Activities of Substituted Coumarin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the significant biological activities of substituted coumarin compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticoagulant, antiviral, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Coumarin derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[2][3]
Quantitative Anticancer Data
The anticancer efficacy of various substituted coumarin compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Ferulin C | Breast Cancer Cells | - | [4] |
| Benzylsulfone coumarin derivative C | HeLa Cells | - | [4] |
| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 | 1.88 | [5] |
| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 | 4.14 | [5] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | [5] |
| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4) | HL60 | 8.09 | [5] |
| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4) | MCF-7 | 3.26 | [5] |
| 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (Compound 4) | A549 | 9.34 | [5] |
| Compound 8b | HepG2 | 13.14 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for 72 hours.[8]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
Signaling Pathway: PI3K/Akt/mTOR
Many coumarin derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][9][10] Inhibition of this pathway by coumarin compounds can lead to the induction of apoptosis in cancer cells.[4]
PI3K/Akt/mTOR signaling pathway inhibition by coumarins.
Antimicrobial Activity
Substituted coumarins have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][11] Their mechanism of action often involves the disruption of the microbial cell membrane.[1][11]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Osthenol | Bacillus cereus | 62.5 | [12] |
| Osthenol | Staphylococcus aureus | 125 | [12] |
| Sanandajin | Helicobacter pylori | 64 | [13] |
| Sanandajin | Staphylococcus aureus | 64 | [13] |
| Methyl galbanate | Enterococcus faecium (vancomycin-resistant) | 64 | [13] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14][15]
-
Compound Dilution: Prepare serial two-fold dilutions of the coumarin compounds in a suitable broth medium in a 96-well microtiter plate.[14]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[14]
Proposed Mechanism of Antimicrobial Action
The lipophilic nature of many coumarin derivatives allows them to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[11]
Proposed antimicrobial mechanism of coumarin derivatives.
Anti-inflammatory Activity
Coumarin derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[16][17][18]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of coumarins can be assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of inflammatory mediators.
| Compound/Derivative | Activity | IC50 (µM) / Inhibition (%) | Reference(s) |
| 6-Geranyloxycoumarin | IL-6 production inhibition (at 1 µM) | 68.9% | [1] |
| 6-Geranyloxycoumarin | IL-6 production inhibition (at 10 µM) | 72.6% | [1] |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | IL-6 and TNF-α release inhibition | Potent | [19] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the coumarin derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
Signaling Pathway: NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[16][17] Coumarin derivatives can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[17]
Inhibition of the NF-κB signaling pathway by coumarins.
Anticoagulant Activity
Certain coumarin derivatives, particularly 4-hydroxycoumarins, are well-known for their anticoagulant properties.[20][21] They function as vitamin K antagonists, disrupting the synthesis of vitamin K-dependent clotting factors.[20][22]
Quantitative Anticoagulant Data
The anticoagulant effect is often measured by the prothrombin time (PT), which is the time it takes for blood plasma to clot.
| Compound/Derivative | Prothrombin Time (seconds) | Reference(s) |
| Warfarin (reference) | 14.60 | [23] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (4) | 21.30 | [23] |
Experimental Protocol: Prothrombin Time (PT) Assay
The PT assay is a fundamental test in coagulation studies.[23][24]
-
Plasma Collection: Obtain citrated plasma from blood samples.
-
Incubation: Incubate the plasma at 37°C.
-
Reagent Addition: Add a thromboplastin (B12709170) reagent (containing tissue factor and calcium) to the plasma.
-
Clotting Time Measurement: Measure the time until a fibrin (B1330869) clot is formed.
Mechanism of Action: Vitamin K Cycle Inhibition
Coumarin anticoagulants inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[20][22] This leads to a deficiency of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X, rendering them inactive.[20][22]
Inhibition of the Vitamin K cycle by coumarin anticoagulants.
Antiviral Activity
A growing body of evidence suggests that coumarin derivatives possess significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Chikungunya virus (CHIKV).[25][26][27]
Quantitative Antiviral Data
The antiviral efficacy of coumarins is often expressed as the half-maximal effective concentration (EC50).
| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |
| Uracil-coumarin-aromatic (Compound 30) | Chikungunya virus (CHIKV) | 10.2 | [25] |
| Uracil-coumarin-aromatic (Compound 34) | Chikungunya virus (CHIKV) | 9.9 | [25] |
| Uracil-coumarin-aromatic (Compound 35) | Chikungunya virus (CHIKV) | 10.3 | [25] |
| Purine-coumarin (Compound 97) | Hepatitis C virus (HCV) | 2.0 | [27] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral infection.
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Viral Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: Add serial dilutions of the coumarin compound to the infected cells.
-
Overlay: Cover the cells with a semi-solid medium (e.g., agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells and count the number of plaques in each well. The reduction in plaque number compared to the control is used to determine the antiviral activity.
Mechanisms of Antiviral Action
Coumarin derivatives can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.[25][27][28] For instance, some coumarins have been shown to inhibit viral enzymes such as reverse transcriptase and integrase.[27]
Inhibition of the viral life cycle by coumarin derivatives.
Neuroprotective Activity
Coumarin derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases and ischemic brain injury.[29][30][31][32]
Quantitative Neuroprotective Data
The neuroprotective effects of coumarins can be evaluated in various in vitro models, such as oxygen-glucose deprivation (OGD).
| Compound/Derivative | Neuroprotective Effect | Model | Reference(s) |
| LMDS-1 and LMDS-2 | Reduced caspase activity, promoted neurite outgrowth | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | [33] |
| Compound 3 | Ameliorated reduced cell viability | Oxygen-glucose deprivation (OGD) in PC12 cells | [29] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
The OGD assay is an in vitro model that mimics the ischemic conditions of a stroke.[34][35][36][37]
-
Cell Culture: Culture neuronal cells (e.g., primary neurons or PC12 cells) under standard conditions.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and transfer the cells to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).[37]
-
Compound Treatment: Treat the cells with the coumarin derivative either before, during, or after the OGD period.
-
Reperfusion: After the OGD period, return the cells to a normal culture medium and a normoxic incubator.
-
Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[37]
Signaling Pathway: TRKB-CREB-BDNF
Some coumarin derivatives exert their neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway.[31][33] This leads to the activation of cAMP-response-element binding protein (CREB) and an increase in the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth.[33]
Neuroprotection via the TRKB-CREB-BDNF pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coagulation - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]
- 23. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 24. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Natural coumarins as potential anti-SARS-CoV-2 agents supported by docking analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01989A [pubs.rsc.org]
- 29. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [pediatria.orscience.ru]
- 31. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 34. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 35. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 36. researchgate.net [researchgate.net]
- 37. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC Name: 4-methyl-3-phenylchromen-2-one
[1]
Introduction
This compound is a synthetic derivative of coumarin (B35378), a benzopyrone scaffold found in many plants. The coumarin nucleus is a versatile pharmacophore that has led to the development of numerous compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound and its related derivatives, focusing on its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 236.26 g/mol | [1][2] |
| CAS Number | 23028-23-1 | [1][2] |
| Melting Point | 156-158 °C | [4] |
| Appearance | White to light yellow crystalline powder | |
| Synonyms | 4-Methyl-3-phenyl-2H-chromen-2-one | [1] |
Spectral Data Summary:
| Technique | Key Observations |
| GC-MS | Mass spectrum shows characteristic fragmentation patterns. |
| MS-MS | Provides detailed structural information through fragmentation analysis.[1] |
| ¹H NMR | Characteristic peaks for the methyl protons (around δ 2.15-2.46), aromatic protons of the benzenoid part of the coumarin (δ 6.57-7.65), and the phenyl group protons can be observed.[5] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon are identifiable.[5] |
| IR Spectroscopy | Shows characteristic absorption bands for the C=O group (lactone) and C=C bonds of the aromatic rings.[5] |
Synthesis of this compound
The most common and versatile method for the synthesis of 4-methylcoumarins is the Pechmann condensation[5][6]. This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.
Generalized Pechmann Condensation Protocol
This protocol describes a general procedure for the synthesis of a 4-methylcoumarin (B1582148) derivative.
Materials:
-
Substituted Phenol (1 equivalent)
-
Ethyl acetoacetate (B1235776) (1.1 equivalents)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)
-
Ethanol (B145695) (as solvent, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol in a minimal amount of ethanol (if not performing a solvent-free reaction).
-
Addition of Reactants: Add ethyl acetoacetate to the flask.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture while stirring, maintaining the temperature with an ice bath if necessary.
-
Reaction Conditions: Stir the mixture at room temperature for a specified duration or heat under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activities and Potential Applications
Derivatives of 4-methylcoumarin have demonstrated a range of biological activities, with antioxidant and neuroprotective effects being particularly noteworthy[7][8]. These activities suggest their potential in the management of diseases associated with oxidative stress, such as neurodegenerative disorders.
Antioxidant and Neuroprotective Effects
Studies on various 4-methylcoumarins have shown that those with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring exhibit significant neuroprotective and antioxidant properties[8]. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage.
The proposed mechanism for the antioxidant activity involves the scavenging of reactive oxygen species (ROS), thereby preventing cellular damage.
References
- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 23028-23-1 [chemicalbook.com]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyl-3-phenylcoumarin (CAS No: 23028-23-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-phenylcoumarin, a synthetic coumarin (B35378) derivative of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a detailed protocol for its synthesis, and explores its potential biological activities, including its anticancer, antioxidant, and anti-inflammatory effects. Experimental protocols for key bioassays are also included. Furthermore, this guide presents a putative signaling pathway potentially modulated by this class of compounds, visualized through a detailed diagram. The information is structured to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 23028-23-1, is a solid, crystalline compound. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 23028-23-1 | [1] |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| IUPAC Name | 4-methyl-3-phenylchromen-2-one | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 156-158 °C |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | m | 9H | Aromatic-H |
| ~2.3 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (Lactone) |
| ~153 | C4 |
| ~152 | C8a |
| ~135 | C1' |
| ~129 - 127 | Aromatic-C |
| ~124 | C5 |
| ~123 | C6 |
| ~118 | C4a |
| ~116 | C7 |
| ~115 | C8 |
| ~16 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1610, 1560, 1490 | Medium | C=C stretch (aromatic) |
| ~1380 | Medium | C-H bend (-CH₃) |
| ~1270 | Strong | C-O stretch (lactone) |
| ~760, 700 | Strong | C-H bend (aromatic) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 236 | High | [M]⁺ |
| 208 | Moderate | [M-CO]⁺ |
| 179 | Moderate | [M-CO-CHO]⁺ |
| 152 | Low | [M-CO-C₂H₂O]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of 4-methylcoumarins is the Pechmann condensation.[2][3][4][5] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, phenol is reacted with ethyl 2-phenylacetoacetate.
Experimental Protocol: Pechmann Condensation
Materials:
-
Phenol
-
Ethyl 2-phenylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (25 mL) in an ice bath to below 10 °C.
-
Slowly add a mixture of phenol (0.1 mol) and ethyl 2-phenylacetoacetate (0.1 mol) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (500 mL) with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.
-
Dry the purified product in a desiccator.
Biological Activities and Potential Applications
Coumarin derivatives are known to exhibit a wide range of pharmacological activities. While specific data for this compound is limited, studies on structurally related compounds suggest its potential as an anticancer, antioxidant, and anti-inflammatory agent. The presence of a methyl group at the C4 position is thought to reduce the likelihood of metabolic conversion to the mutagenic 3,4-coumarin epoxide, potentially offering a better safety profile.
Anticancer Activity
Numerous 4-methylcoumarin (B1582148) derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The anticancer activity is often attributed to the induction of apoptosis. While specific IC₅₀ values for this compound are not widely reported in the reviewed literature, related compounds show activity in the micromolar range against cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma).[6]
Antioxidant Activity
The antioxidant properties of coumarins are well-documented. They can act as free radical scavengers. The antioxidant efficiency of 4-methylcoumarins can be influenced by the substitution pattern on the coumarin ring.
Anti-inflammatory Activity
Certain 4-methylcoumarin derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways. For instance, some derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), thromboxane (B8750289) B2 (TXB2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.[8][9] This is often achieved by downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound stock solution (in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or positive control at different concentrations to the wells.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Putative Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound have not been extensively elucidated, based on the activities of related coumarin derivatives, it is plausible that it may interfere with key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. The inhibition of these pathways can lead to reduced inflammation and induction of apoptosis in cancer cells.
Conclusion
This compound is a synthetic coumarin derivative with significant potential for further investigation in drug discovery. Its straightforward synthesis via Pechmann condensation and the promising, albeit largely inferred, biological activities make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the key chemical, physical, and biological data, along with detailed experimental protocols, to facilitate further research and development in this area. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. jetir.org [jetir.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Allure of the Coumarin Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a prominent class of benzopyrone-based heterocyclic compounds, have captivated chemists and pharmacologists for centuries. First isolated in 1820, their simple yet versatile scaffold has been identified in a vast array of natural products and has served as a privileged structure in the design of numerous synthetic molecules with significant biological activities.[1] This technical guide provides an in-depth exploration of the historical discovery and the pivotal synthetic methodologies that have enabled the widespread investigation and application of coumarin (B35378) derivatives. We present a comprehensive overview of key synthetic reactions, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in organic synthesis and drug discovery. Furthermore, this guide elucidates the intricate signaling pathways through which coumarins exert their therapeutic effects, offering insights for the rational design of next-generation therapeutic agents.
A Journey Through Time: The Discovery and First Synthesis of Coumarin
The story of coumarin begins in 1820 when A. Vogel first isolated the compound from tonka beans, although he initially misidentified it as benzoic acid.[2] In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated the same substance and correctly identified it as a new compound, which he named "coumarine."[2] However, it was the pioneering work of English chemist Sir William Henry Perkin in 1868 that marked a significant milestone in the history of coumarin. Perkin achieved the first chemical synthesis of coumarin, a discovery that not only made this fragrant compound readily available but also established a new general reaction in organic chemistry, now famously known as the Perkin reaction.[2][3] This breakthrough laid the foundation for the extensive exploration of coumarin chemistry and its derivatives.
Key Synthetic Methodologies for Coumarin Derivatives
The synthesis of the coumarin scaffold can be achieved through several classic and modern organic reactions. The choice of a particular method often depends on the desired substitution pattern on the benzopyrone ring and the availability of starting materials. This section details the most prominent synthetic routes, providing both procedural details and quantitative data to facilitate their application in a laboratory setting.
The Perkin Reaction
The Perkin reaction is the archetypal method for coumarin synthesis. It involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base, typically sodium acetate, at elevated temperatures.[4] The reaction proceeds via the formation of an intermediate ortho-hydroxycinnamic acid, which subsequently undergoes lactonization to yield the coumarin ring.[5]
Table 1: Perkin Reaction for the Synthesis of Coumarin Derivatives
| Aldehyde | Anhydride/Acid | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | 180-200 | 6 | ~70 | [6] |
| Substituted Salicylaldehydes | Phenylacetic acids | Triethylamine (B128534) | 120 | Not Specified | 46-74 | [2] |
| Substituted ortho-hydroxybenzaldehydes | Substituted phenylacetic acids | DCC | 100-110 | 24 | 57-73 | [7] |
Experimental Protocol: Synthesis of Coumarin via Perkin Reaction [6]
-
Reaction Setup: In a 250 ml round-bottomed flask equipped with an air reflux condenser and a CaCl₂ guard tube, combine 8 g of salicylaldehyde, 10 g of freshly fused and finely powdered sodium acetate, and 20 ml of acetic anhydride.
-
Heating: Heat the reaction mixture in an oil bath at 180-190°C for 6 hours.
-
Work-up:
-
Cool the flask and subject the contents to steam distillation to remove any unreacted salicylaldehyde.
-
To the residue in the flask, slowly add solid sodium carbonate until the solution is alkaline.
-
Chill the mixture in an ice bath to precipitate the crude coumarin.
-
-
Purification:
-
Collect the crude product by filtration using a Büchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from boiling water with the addition of a small amount of activated charcoal to obtain pure coumarin crystals.
-
The Pechmann Condensation
Discovered by Hans von Pechmann, this condensation reaction is a widely used and straightforward method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[8] The reaction is versatile and allows for the synthesis of a wide range of 4-substituted coumarins.[9]
Table 2: Pechmann Condensation for the Synthesis of 4-Methylcoumarin Derivatives
| Phenol | β-Ketoester | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Conc. H₂SO₄ | Room Temp | 18-22 h | 80-88 | [10] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110 | 100 min | ~95 | [10] |
| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia (Microwave) | 150 | 15 min | 99 | [10] |
| Substituted Phenols | Ethyl acetoacetate | InCl₃ (Ball Mill) | Room Temp | 10-60 min | 52-92 | [8][11] |
| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (Microwave) | Not Specified | 260 s | 55.25 | [12] |
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [13]
-
Reaction Setup: In a 250 ml beaker placed in an ice bath, add 15 ml of concentrated 98% sulfuric acid and cool to below 10°C.
-
Addition of Reactants: In a separate 100 ml Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 ml of ethyl acetoacetate.
-
Reaction: Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the chilled sulfuric acid while stirring, maintaining the temperature below 20°C. After the addition is complete, continue stirring for 10 minutes.
-
Precipitation: Pour the reaction mixture into ice water to precipitate the crude 7-hydroxy-4-methylcoumarin.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The Knoevenagel Condensation
The Knoevenagel condensation provides another efficient route to coumarin derivatives, particularly 3-substituted coumarins. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine.[7][14]
Table 3: Knoevenagel Condensation for the Synthesis of Coumarin Derivatives
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic acid | Reflux | 1 h | Not Specified | [14] |
| o-Vanillin | Dimethyl malonate | Lithium sulfate (B86663) (Ultrasound) | Not Specified | Not Specified | 96-97 | [15] |
| Hydroxyaldehydes | Carbonyl compounds | Piperidine (Microwave) | 90-220 | 1-10 min | 55-94 | [7] |
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine (Microwave) | Not Specified | 60 s | 23 | [3] |
Experimental Protocol: Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation [16]
-
Reaction Setup: In a suitable reaction vessel, combine salicylaldehyde (50.0 mmol) and ethyl acetoacetate (50.1 mmol).
-
Catalyst Addition: Add a catalytic amount of morpholine.
-
Reaction: The reaction proceeds to give a high yield of 3-acetylcoumarin.
-
Work-up: The product can be isolated by filtration after acidification.
-
Characterization: The product can be characterized by TLC, melting point, and ¹H NMR. The reported yield for this specific protocol is 96%.[16]
The Wittig Reaction
The Wittig reaction offers a versatile method for the synthesis of coumarins, often proceeding through an intramolecular pathway. This reaction typically involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide.[17][18]
Table 4: Wittig Reaction for the Synthesis of Coumarin Derivatives
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| o-Hydroxybenzaldehydes | Chloroacetyl chloride, Pyridine, Triphenylphosphine (B44618), Triethylamine | Not Specified | 26-30 | [9] |
| o-Hydroxybenzaldehyde | Ethyl 2-bromoacetate, Triphenylphosphine, Triethylamine | Solvent-free, Classical heating | 48-86 | [17] |
| o-Hydroxybenzaldehyde | Ethyl bromoacetate, PPh₃ | 80°C | Not Specified | [17] |
Experimental Protocol: One-Pot Synthesis of Coumarins via Intramolecular Wittig Reaction [17]
-
Reaction Setup: A mixture of o-hydroxybenzaldehyde, ethyl 2-bromoacetate, and triphenylphosphine is prepared.
-
Catalyst Addition: A catalytic amount of triethylamine is added.
-
Reaction Conditions: The reaction can be carried out in a solvent such as EtOAc or water, or under solvent-free conditions with classical heating. The best results are often obtained under solvent-free conditions.
-
Isolation: The product is isolated and purified. A two-step procedure under solvent-free conditions using ammonium (B1175870) bicarbonate has been reported to yield coumarin in 95% yield.[17]
The Reformatsky Reaction
The Reformatsky reaction provides a route to 3- or 4-substituted coumarins by reacting an aldehyde or ketone with an α-haloester in the presence of zinc.
Table 5: Reformatsky Reaction for the Synthesis of Coumarin Derivatives
| Carbonyl Compound | α-Haloester | Conditions | Yield (%) | Reference |
| Formylcoumarins | α-Bromoesters | Zinc, Benzene (B151609), Reflux | 40 | |
| Salicylaldehyde | Ethyl acetoacetate, Piperidine, LiClO₄, Ethanol | Ambient, 3h, -1.4V | 78 |
Experimental Protocol: General Procedure for Reformatsky Reaction on Formylcoumarins
-
Reagent Preparation: Prepare the Reformatsky reagent by refluxing the corresponding α-bromoester (17.1 mmol) with zinc wool (1.11 g, 16.97 mmol) and a pinch of iodine in dry benzene under a nitrogen atmosphere.
-
Reaction: Add a solution of the formylcoumarin (e.g., 1 g, 5.75 mmol in 50 mL of dry benzene) dropwise to the prepared reagent.
-
Reflux: Continue refluxing the reaction mixture for 12 hours.
-
Work-up: The reaction is worked up to isolate the β-hydroxy ester products.
Signaling Pathways Modulated by Coumarin Derivatives
The diverse pharmacological activities of coumarin derivatives stem from their ability to interact with and modulate various biological pathways. Understanding these mechanisms is crucial for the targeted design of novel therapeutic agents.
Anticancer Mechanisms
Coumarin derivatives have demonstrated significant potential as anticancer agents by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Many coumarin derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer. Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.
-
Angiogenesis Inhibition: Coumarins can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by modulating signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[14]
-
Apoptosis Induction: Coumarins can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often by modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.
Caption: Anticancer signaling pathways modulated by coumarin derivatives.
Anti-inflammatory Mechanisms
Coumarins exhibit potent anti-inflammatory effects by modulating key inflammatory signaling pathways.
-
NF-κB Pathway: A primary mechanism of the anti-inflammatory action of coumarins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Nrf2 Pathway: Some coumarin derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular response.[6][10]
Caption: Anti-inflammatory signaling pathways influenced by coumarins.
Anticoagulant Mechanism of Warfarin (B611796)
Warfarin, a synthetic 4-hydroxycoumarin (B602359) derivative, is a widely used oral anticoagulant. Its mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKORC1). This enzyme is essential for the recycling of Vitamin K, a cofactor required for the γ-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKORC1, warfarin depletes the reduced form of Vitamin K, leading to the production of inactive clotting factors and thus exerting its anticoagulant effect.
Caption: Mechanism of action of the anticoagulant drug warfarin.
Conclusion
The journey of coumarin, from its initial isolation from natural sources to its first synthesis and the subsequent development of a rich and diverse synthetic toolbox, highlights its enduring significance in chemical and pharmaceutical sciences. The methodologies detailed in this guide provide a practical framework for the synthesis of a wide array of coumarin derivatives, enabling further exploration of their therapeutic potential. The elucidation of the signaling pathways modulated by these compounds offers a deeper understanding of their mechanisms of action and paves the way for the rational design of novel, highly targeted therapeutic agents for a multitude of diseases. The coumarin scaffold, with its inherent versatility and profound biological activity, will undoubtedly continue to be a source of inspiration for researchers for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. books.rsc.org [books.rsc.org]
- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]
- 17. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling Nature's Arsenal: A Technical Guide to 3-Phenylcoumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Phenylcoumarin (B1362560) Scaffold
3-Phenylcoumarins represent a specialized subclass of coumarins, characterized by a phenyl group at the C3 position of the benzopyran-2-one core.[1] This structural feature imparts significant biological activities, positioning them as a "privileged scaffold" in medicinal chemistry.[2] Structurally related to isoflavones and considered coumarin-resveratrol hybrids, these compounds have garnered substantial interest for their therapeutic potential.[2] Their diverse pharmacological profiles, including anti-inflammatory, anticancer, and neuroprotective effects, make them prime candidates for drug discovery and development.[2][3] This guide provides an in-depth exploration of the natural sources, quantitative analysis, isolation protocols, and key signaling pathways associated with these promising bioactive molecules.
Natural Sources of 3-Phenylcoumarin Compounds
3-Phenylcoumarins are predominantly secondary metabolites found in the plant kingdom, with a notable prevalence in the Leguminosae (Fabaceae) family.[2][4] However, their distribution extends to other plant families and has even been identified in insects. The following table summarizes prominent natural sources and the specific 3-phenylcoumarin compounds isolated from them.
Table 1: Natural Sources and Isolated 3-Phenylcoumarin Compounds
| Plant/Organism Species | Family/Class | Part Used | Compound Name(s) | Reference(s) |
|---|---|---|---|---|
| Glycyrrhiza uralensis (Licorice) | Leguminosae | Roots and Rhizomes | Glycycoumarin (B191358), Licorylcoumarin | [2][3][5] |
| Pterocarpus soyauxii (African Padauk) | Leguminosae | Heartwood | Pterosonin A-F | [2][6] |
| Sphenostylis marginata | Leguminosae | Root Bark | Sphenostylisin A | [2][7] |
| Mucuna birdwoodiana | Leguminosae | Vine Stems | Mucodianin A | [2] |
| Selaginella rolandi-principis | Selaginellaceae | Whole Plant | Selaginolide A | [2] |
| Rhizophora mucronata | Rhizophoraceae | Not Specified | 2′,4′-Dinitro-3-phenylcoumarin | [2] |
| Tetramorium sp. (Red Ants) | Insecta | Whole Body | 3-(4-ethynylphenyl)-4-formylcoumarin |[2] |
Biosynthesis of 3-Phenylcoumarins: A Conceptual Overview
The biosynthesis of 3-phenylcoumarins in plants originates from the shikimate pathway, a fundamental route for the production of aromatic amino acids.[8][9] This pathway provides the necessary precursors for the phenylpropanoid pathway, which in turn generates the core structure of these compounds. The process involves a series of enzymatic steps leading to the formation of the characteristic benzopyran-2-one ring with its C3 phenyl substituent.
Caption: Conceptual biosynthetic pathway of 3-phenylcoumarins.
Quantitative Analysis of 3-Phenylcoumarins in Natural Sources
The concentration of 3-phenylcoumarins in natural sources can vary significantly based on the species, plant part, and environmental conditions. Quantitative analysis is crucial for standardizing extracts and for feasibility assessments in drug development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Table 2: Quantitative Yields of 3-Phenylcoumarins from a Key Natural Source
| Plant Species | Plant Part | Compound Name | Yield (% w/w) | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| Glycyrrhiza uralensis | Roots and Rhizomes | Glycycoumarin | 0.13% | UHPLC-MS/MS | [10] |
| Glycyrrhiza uralensis | Cultivated Roots | Glycycoumarin | 0.10% (from boiled water extract) | HPLC | [11] |
| Glycyrrhiza uralensis | Crude Roots and Rhizomes | Glycycoumarin | ~0.081% (0.81 mg/g) | Not Specified |[5] |
Experimental Protocols: Isolation and Characterization
The isolation of 3-phenylcoumarins from their natural matrices is a multi-step process that often employs bioassay-guided fractionation to target compounds with specific biological activities. This ensures that the purification efforts are focused on the most promising molecules.
Detailed Methodologies for Key Experiments
1. Extraction:
-
Objective: To extract a broad range of phytochemicals, including 3-phenylcoumarins, from the plant material.
-
Protocol (General):
-
Preparation: Air-dry the plant material (e.g., roots, heartwood) at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered material (e.g., 2 kg) in a large volume of a suitable solvent, such as 80% methanol (B129727), at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation. Repeat the process multiple times to ensure exhaustive extraction.[12]
-
Soxhlet Extraction: For a more efficient extraction, place the powdered material in a thimble within a Soxhlet apparatus and extract continuously with a solvent like methanol or chloroform (B151607) for several hours (e.g., 24 hours).[13]
-
-
Concentration: Combine the filtrates from the extraction steps and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Bioassay-Guided Fractionation and Isolation:
-
Objective: To separate the crude extract into fractions and isolate pure compounds based on their biological activity (e.g., NF-κB inhibition, cytotoxicity).
-
Protocol (Example Workflow):
-
Initial Fractionation (Liquid-Liquid Partitioning): Dissolve the crude extract in a water/methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to yield distinct fractions.
-
Bioassay: Screen each fraction for the desired biological activity. The most active fraction (e.g., the chloroform-soluble extract for sphenostylisin A) is selected for further purification.[4][7]
-
Column Chromatography (CC): Subject the active fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 column. Elute the column with a gradient solvent system (e.g., n-hexane/ethyl acetate or methanol/water) to separate the components based on their polarity.[12]
-
Thin Layer Chromatography (TLC): Monitor the fractions collected from the CC using TLC to identify those containing the target compounds.
-
Preparative HPLC: For final purification, subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to isolate the pure 3-phenylcoumarin.[14]
-
3. Characterization:
-
Objective: To elucidate the chemical structure of the isolated pure compound.
-
Protocols:
-
Mass Spectrometry (MS): Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact molecular weight and elemental formula of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform a comprehensive set of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to establish the connectivity of atoms and the overall structure of the molecule.[15][16]
-
Circular Dichroism (CD): For chiral molecules, use electronic circular dichroism to determine the absolute configuration.[7]
-
Caption: General workflow for bioassay-guided isolation.
Biological Activities and Signaling Pathways
3-Phenylcoumarins exert their biological effects by modulating various cellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.
NF-κB Signaling Pathway Inhibition
The NF-κB transcription factor is typically held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., inflammatory cytokines, stress), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory and pro-survival genes.[17][18] Compounds like sphenostylisin A have been shown to be potent inhibitors of this pathway.[4][7]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Perspectives
Naturally occurring 3-phenylcoumarins are a structurally diverse and biologically significant class of compounds. Their presence in various plant species, particularly within the Leguminosae family, provides a rich resource for the discovery of new therapeutic agents. The potent biological activities, such as the inhibition of the NF-κB pathway, underscore their potential in the development of drugs for inflammatory diseases and cancer. Future research should focus on the comprehensive quantitative screening of a wider range of plant species, the optimization of extraction and isolation protocols to improve yields, and detailed mechanistic studies to fully elucidate the molecular targets of these promising natural products. The integration of advanced analytical techniques and high-throughput screening will undoubtedly accelerate the translation of these natural compounds from laboratory curiosities to clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids and 3-arylcoumarin from Pterocarpus soyauxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphenostylisins A-K: bioactive modified isoflavonoid constituents of the root bark of Sphenostylis marginata ssp. erecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 9. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 10. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical evaluation of cultivated Glycyrrhiza uralensis roots in comparison of their antispasmodic activity and glycycoumarin contents with those of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioassay guided fractionation, isolation and characterization of hepatotherapeutic 1, 3-di-ortho-galloyl quinic acid from the methanol extract of the leaves of Pterocarpus santalinoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 15. mdpi.com [mdpi.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
The Pharmacological Potential of 4-Methyl-3-phenylcoumarin: A Technical Guide for Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are prevalent in various plants and have long been recognized for their diverse pharmacological properties.[1][2][3] Within this broad family, synthetic derivatives have been a focal point of medicinal chemistry research, aiming to enhance efficacy and specificity. 4-Methyl-3-phenylcoumarin and its related structures represent a promising scaffold in drug discovery, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4] This technical guide provides an in-depth analysis of the pharmacological potential of this compound derivatives, focusing on quantitative data, experimental methodologies, and underlying mechanisms of action to support further research and development.
Anticancer Activity
Derivatives of 4-methylcoumarin (B1582148) have shown significant cytotoxic effects against a range of human cancer cell lines. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the coumarin (B35378) ring are critical determinants of their anticancer efficacy.[5]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of various 4-methylcoumarin derivatives has been quantified using the 50% inhibitory concentration (IC50), with notable activity observed against leukemia, colon, and breast cancer cell lines.
| Compound/Derivative | Substituents | K562 (Leukemia) IC50 (µM) | LS180 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 7-hydroxy-4-methylcoumarin | 7-hydroxy | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 | [5] |
| 7,8-dihydroxy-4-methylcoumarin (B1670369) | 7,8-dihydroxy | >200 | >200 | >200 | [5] |
| Compound 11 | 7,8-dihydroxy, 3-n-decyl | 42.4 | 25.2 | 25.1 | [1] |
| Compound 27 | 6-bromo, 4-bromomethyl, 7-hydroxy | 45.8 | 32.7 | Not Reported | [1] |
| 4-methylumbelliferone | 7-hydroxy | Not Reported | Not Reported | 10.31 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Hydroxylation: Dihydroxy substitution at the C7 and C8 positions, particularly when combined with an alkyl group at C3, significantly enhances cytotoxicity. For instance, compound 11 , a 7,8-dihydroxy-4-methylcoumarin with an n-decyl chain at C3, is one of the most potent derivatives.[1]
-
Acetoxylation: The conversion of hydroxyl groups to acetoxy groups generally results in decreased cytotoxic activity.[5]
-
Halogenation: The presence of bromine, as seen in compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin), confers reasonable cytotoxic activity.[1]
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Quantum Chemical Analysis of Coumarin Derivatives: A Technical Guide for Drug Discovery and Materials Science
Abstract: Coumarins, a prominent class of compounds derived from 2H-chromen-2-one, are widely recognized for their extensive pharmacological and biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The versatility of the coumarin (B35378) scaffold allows for structural modifications that can significantly enhance its therapeutic potential. This technical guide provides an in-depth exploration of the quantum chemical and computational methods used to analyze coumarin derivatives, offering a powerful toolkit for researchers, scientists, and drug development professionals. We detail the core methodologies, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, and present key quantitative data to illustrate their application. This document serves as a comprehensive resource for understanding the structure-property relationships of coumarins, aiming to accelerate the rational design of novel therapeutics and functional materials.
Introduction
Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds built upon a benzopyran-2-one core.[1][2] First synthesized in 1868, they have since become a focal point of medicinal chemistry due to their broad spectrum of biological activities.[3] Various derivatives have been developed as anticoagulants, antivirals, antimicrobials, and anticancer agents.[3][4][5]
The advancement of computational chemistry has revolutionized the study of these molecules. Quantum chemical methods provide profound insights into the electronic structure, reactivity, and spectroscopic properties of coumarin derivatives, which are difficult to obtain through experimental means alone.[6] Techniques like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries and electronic properties, while molecular docking simulations can elucidate the binding interactions between coumarin derivatives and biological targets like proteins and enzymes.[6][7][8] These in silico studies are indispensable for modern drug discovery, enabling the design of more potent and selective therapeutic agents and reducing the time and cost associated with experimental screening.[9][10]
Core Computational Methodologies
A robust computational protocol is essential for the accurate analysis of coumarin derivatives. The following sections detail the standard methodologies employed in the field.
Density Functional Theory (DFT)
DFT is a cornerstone of quantum chemical calculations for molecules of the size of coumarin derivatives.[6] It is used to determine the optimized molecular geometry, electronic structure, and various chemical properties.
Experimental Protocol:
-
Structure Drawing: The 2D structure of the coumarin derivative is drawn using chemical drawing software and converted to a 3D conformer.[1]
-
Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A widely used combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[11]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized structure, various properties are calculated, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and inputs for Natural Bond Orbital (NBO) analysis.[8][11]
-
Software: The Gaussian software package is a standard tool for these calculations.[12]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the excited-state properties of molecules, making it ideal for predicting UV-Visible absorption spectra.[12][13]
Experimental Protocol:
-
Optimized Geometry: TD-DFT calculations are performed on the ground-state geometry previously optimized using DFT.
-
Excited State Calculation: The calculation simulates electronic transitions from occupied to unoccupied orbitals. The same functional and basis set as the ground-state calculation (e.g., B3LYP/6-311++G(d,p)) are typically used.[12]
-
Solvent Effects: To better match experimental conditions, solvent effects can be incorporated using a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[12]
-
Spectral Analysis: The output provides the excitation energies (wavelengths) and oscillator strengths (intensities) of electronic transitions, which are used to construct a theoretical UV-Vis spectrum.[12]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (e.g., a coumarin derivative) to a macromolecular target (e.g., an enzyme or receptor).[9] It is a critical tool in structure-based drug design.
Experimental Protocol:
-
Ligand Preparation: The 3D structure of the coumarin derivative is prepared. This involves geometry optimization using DFT or a suitable force field.[1]
-
Target Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: Using software such as AutoDock, a grid box is defined around the active site of the target protein. The ligand is then placed in this box, and a scoring function is used to evaluate thousands of possible binding poses.[14]
-
Analysis: The results are ranked by a docking score, which estimates the binding free energy. The pose with the lowest score is typically considered the most favorable. Analysis of the best pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.[14][15]
Key Quantum Chemical Analyses and Data Interpretation
The data derived from DFT calculations provide a quantitative basis for understanding the chemical behavior of coumarin derivatives.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron.[16] The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and chemical reactivity.[17] A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[17]
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Coumarin Derivative (4ATMC) [12]
| Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Gas | -0.33158 | -0.04723 | 0.28435 |
| Butanol | -0.22575 | -0.09166 | 0.13409 |
Data calculated using the DFT/B3LYP/6-311G+(d,p) method.[12]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule.[8] It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack.[11] Typically, regions of negative potential (shown in red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are preferred sites for nucleophilic attack.[18]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[11] It evaluates hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)).[19] Strong interactions, such as those involving lone pairs on oxygen or nitrogen atoms delocalizing into antibonding π* orbitals of the aromatic system, indicate significant electron delocalization and contribute to the overall stability of the molecule.[19][20] This analysis is crucial for understanding the electronic effects of different substituents on the coumarin scaffold.
Table 2: Representative NBO Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | π* (C2-C3) | High | Lone Pair -> Antibonding π Delocalization |
| π (C5-C6) | π* (C7-C8) | Moderate | π -> π* Conjugation |
| σ (C-H) | σ* (C-C) | Low | σ -> σ* Hyperconjugation |
Note: This table presents conceptual data illustrating typical interactions found in coumarin derivatives. Specific E(2) values vary significantly with molecular structure.
Application in Drug Development
Quantum chemical analyses are directly applied to the design and optimization of coumarin-based drugs.
Molecular Docking Studies
Docking studies provide critical insights into how coumarin derivatives may inhibit specific protein targets. For example, studies have designed coumarin derivatives as potent inhibitors of VEGFR-2, a key target in cancer therapy.[15] By comparing the docking scores of various derivatives to a known standard drug like Sorafenib, researchers can identify candidates with potentially superior binding affinity.[15] Similarly, coumarins have been docked into the active sites of acetylcholinesterase for Alzheimer's disease and Bcl-2 for anticancer applications.[7][14]
Table 3: Example Docking Scores of Coumarin Derivatives Against Protein Targets
| Derivative | Target Protein | Docking Score (kcal/mol) | Standard Drug | Standard Drug Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Compound 7 | VEGFR-2 | -149.893 (cal/mol) | Sorafenib | -144.289 (cal/mol) | [15] |
| Designed D1 | VEGFR-2 | -156.185 (cal/mol) | Sorafenib | -144.289 (cal/mol) | [15] |
| Designed D5 | VEGFR-2 | -171.985 (cal/mol) | Sorafenib | -144.289 (cal/mol) | [15] |
| Complex 5 | Bcl-2 | -6.3 | - | - | [14] |
Note: Docking scores are software-dependent; values from different studies/software (cal/mol vs kcal/mol) are not directly comparable.
ADMET and QSAR Studies
Beyond binding affinity, a successful drug must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15] Computational tools can predict these properties, allowing for the early-stage filtering of candidates that are likely to fail in clinical trials.[21] Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies create statistical models that correlate the chemical structures of coumarin derivatives with their biological activities.[22] 3D-QSAR models, in particular, generate contour maps that highlight which structural features (e.g., bulky groups, electron-withdrawing groups) are favorable or unfavorable for activity, providing a clear roadmap for designing more potent molecules.[23]
Conclusion
Quantum chemical analysis provides a powerful, multi-faceted approach to understanding and developing coumarin derivatives for a wide range of applications. From fundamental electronic properties elucidated by DFT to the prediction of biological activity through molecular docking and QSAR, these computational tools are indispensable for modern chemical research. They allow scientists to build a deep understanding of structure-activity relationships, predict molecular properties with high accuracy, and rationally design novel compounds with enhanced efficacy. The synergy between these in silico techniques and experimental validation accelerates the discovery pipeline, paving the way for the next generation of coumarin-based drugs and advanced materials.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 7. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Coumarin derivatives for dye sensitized solar cells: a TD-DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives [frontiersin.org]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ijarse.com [ijarse.com]
- 21. De novo drug design and biological evaluation of coumarin–pyrimidine co-drug derivatives as diabetic inhibitors: expanding a multi-algorithm approach with the integration of machine learning in pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coumarin-based combined computational study to design novel drugs against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Methylcoumarins: An In-depth Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylcoumarin (B1582148) derivatives, a promising class of compounds with diverse pharmacological activities. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways, this document serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics based on the 4-methylcoumarin scaffold.
Core Structure and Biological Significance
Coumarins are a class of benzopyrone compounds widely distributed in nature. The 4-methylcoumarin core, characterized by a methyl group at the C4 position of the coumarin (B35378) ring, has garnered significant attention in medicinal chemistry. This substitution is advantageous as it can block the metabolic formation of potentially toxic epoxides, a concern with some other coumarin derivatives. The versatility of the 4-methylcoumarin scaffold allows for substitutions at various positions, primarily on the benzenoid ring (C5, C6, C7, and C8) and the pyrone ring (C3), leading to a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-methylcoumarin derivatives is profoundly influenced by the nature and position of substituents on the coumarin nucleus. This section dissects the SAR for various therapeutic areas, with quantitative data presented in structured tables for comparative analysis.
Anticancer Activity
4-Methylcoumarin derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The SAR for anticancer activity is among the most extensively studied.
Key SAR Insights for Anticancer Activity:
-
Hydroxylation: The presence and position of hydroxyl groups on the benzenoid ring are critical. Dihydroxy substitutions, particularly at the C7 and C8 positions, generally enhance cytotoxic activity compared to monohydroxy derivatives.[1][2]
-
Acetoxylation: Conversion of hydroxyl groups to acetoxy groups often leads to a decrease in cytotoxic activity.[1]
-
Alkylation at C3: The introduction of alkyl chains at the C3 position can significantly modulate anticancer potency. Longer alkyl chains may enhance lipophilicity, facilitating better cell penetration and leading to increased cytotoxicity. For instance, a decyl chain at C3 of a 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to be highly potent.[1]
-
Halogenation: The incorporation of halogens, such as bromine, can also contribute to the cytotoxic profile of these compounds.
Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against Various Cancer Cell Lines
| Compound | Substituents | Cancer Cell Line | IC50 (µM) |
| 1 | 7-hydroxy | K562 | 111.0 ± 28.4 |
| 2 | 7,8-dihydroxy | K562 | >200 |
| 3 | 7,8-dihydroxy-3-ethyl | K562 | 81.3 ± 13.9 |
| 4 | 7,8-dihydroxy-3-decyl | K562 | 42.4 |
| 5 | 7,8-diacetoxy | K562 | >200 |
| 6 | 6-bromo-4-bromomethyl-7-hydroxy | K562 | 45.8 |
| 1 | 7-hydroxy | LS180 | >200 |
| 2 | 7,8-dihydroxy | LS180 | >200 |
| 3 | 7,8-dihydroxy-3-ethyl | LS180 | 67.8 ± 2.4 |
| 4 | 7,8-dihydroxy-3-decyl | LS180 | 25.2 |
| 5 | 7,8-diacetoxy | LS180 | >200 |
| 6 | 6-bromo-4-bromomethyl-7-hydroxy | LS180 | 32.7 |
| 1 | 7-hydroxy | MCF-7 | 189.8 ± 23.6 |
| 2 | 7,8-dihydroxy | MCF-7 | >200 |
| 3 | 7,8-dihydroxy-3-ethyl | MCF-7 | 82.3 ± 4.5 |
| 4 | 7,8-dihydroxy-3-decyl | MCF-7 | 25.1 |
| 5 | 7,8-diacetoxy | MCF-7 | >200 |
| 6 | 6-bromo-4-bromomethyl-7-hydroxy | MCF-7 | 34.5 |
Data compiled from multiple sources.[1][2]
Antimicrobial Activity
4-Methylcoumarins also exhibit promising activity against a spectrum of bacterial and fungal pathogens.
Key SAR Insights for Antimicrobial Activity:
-
Substituents at C7: The nature of the substituent at the C7 position plays a crucial role in determining antimicrobial efficacy.
-
Lipophilicity: Similar to anticancer activity, increasing the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes.
-
Schiff Base Formation: The synthesis of Schiff bases from 4-methylcoumarin derivatives has been shown to yield compounds with potent antibacterial activity.
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Methylcoumarin Derivatives against Selected Microorganisms
| Compound | Substituent/Modification | Microorganism | MIC (µg/mL) |
| 7-hydroxy-4-methylcoumarin derivative 1 | Schiff base from p-nitroaniline | Escherichia coli | 31 |
| 7-hydroxy-4-methylcoumarin derivative 2 | Schiff base from p-chloroaniline | Staphylococcus aureus | 40 |
| 7-hydroxy-4-methylcoumarin derivative 3 | Schiff base from p-toluidine | Micrococcus luteus | 40 |
| 4-methyl-7-oxycoumarin derivative 4 | Long-chain amino alcohol | Pseudomonas aeruginosa | 1.09 |
| 4-methyl-7-oxycoumarin derivative 5 | Long-chain amino alcohol | Klebsiella pneumoniae | 6.25 |
| 4-methyl-7-oxycoumarin derivative 6 | Long-chain amino alcohol | Candida albicans | 6.25 |
Data compiled from multiple sources.[3][4]
Anti-inflammatory Activity
The anti-inflammatory potential of 4-methylcoumarins is an area of growing interest. These compounds can modulate key inflammatory pathways.
Key SAR Insights for Anti-inflammatory Activity:
-
Hydroxylation and Acetoxylation at C7 and C8: Both dihydroxy and diacetoxy substitutions at the C7 and C8 positions have been shown to inhibit the production of pro-inflammatory mediators.[5]
-
Substituents at C3: The presence of an ethoxycarbonylmethyl group at the C3 position in 7,8-dihydroxy-4-methylcoumarin derivatives contributes to their anti-inflammatory effects.[5]
-
Amino and Amido Groups at C7: The introduction of amino or amido functionalities at the C7 position can also confer anti-inflammatory properties.[6]
Table 3: Anti-inflammatory Activity of Selected 4-Methylcoumarin Derivatives
| Compound | Substituents | Assay | Endpoint | Result |
| DHEMC | 7,8-dihydroxy-3-ethoxycarbonylmethyl | LPS-stimulated microglia | NO Production | Inhibition at 100 µM |
| DAEMC | 7,8-diacetoxy-3-ethoxycarbonylmethyl | LPS-stimulated microglia | NO Production | Inhibition at 50 µM and 100 µM |
| DHEMC | 7,8-dihydroxy-3-ethoxycarbonylmethyl | LPS-stimulated microglia | COX-2 Expression | Significant reduction at 100 µM |
| DAEMC | 7,8-diacetoxy-3-ethoxycarbonylmethyl | LPS-stimulated microglia | COX-2 Expression | Significant reduction at 100 µM |
| Compound 4 | 6-(4-chlorobenzylamino)-7-hydroxy | Carrageenan-induced paw edema | % Inhibition (3h) | 44.05% |
| Compound 8 | 6-(4-methoxybenzylamino)-7-hydroxy | Carrageenan-induced paw edema | % Inhibition (3h) | 38.10% |
Data compiled from multiple sources.[5][7]
Anticoagulant Activity
While the 4-hydroxycoumarin (B602359) scaffold is the cornerstone of many anticoagulant drugs like warfarin, 4-methylcoumarins generally exhibit weaker anticoagulant properties. This is often considered an advantage, reducing the risk of bleeding side effects when developing these compounds for other therapeutic indications. However, certain structural modifications can still impart some anticoagulant activity.
Key SAR Insights for Anticoagulant Activity:
-
4-Hydroxy Group: The presence of a hydroxyl group at the C4 position is a critical determinant for significant anticoagulant activity in the broader coumarin class.
-
Substituents on the Benzenoid Ring: Modifications on the benzene (B151609) ring of the coumarin nucleus can influence the anticoagulant potential.
Table 4: Anticoagulant Activity of Selected Coumarin Derivatives
| Compound | Substituents | Assay | Result |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Complex coumarin derivative | Prothrombin Time (PT) | 21.30 seconds |
| Warfarin | Standard | Prothrombin Time (PT) | 14.60 seconds |
| 3,3-methylene bis 4-hydroxy-coumarin (dicoumarol) | Dimeric 4-hydroxycoumarin | Prothrombin Time (PT) | 200-2800 seconds (dose-dependent) |
| 6-amino coumarin | 6-amino substitution | Prothrombin Time (PT) | 935 seconds |
Data compiled from multiple sources.[2][8] Note: Data for 4-methylcoumarin derivatives with significant anticoagulant activity is limited.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, this section provides detailed methodologies for key experiments.
Synthesis of 7-Hydroxy-4-Methylcoumarin (Pechmann Condensation)
This protocol outlines the synthesis of a foundational 4-methylcoumarin derivative.
Materials:
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Beakers, conical flasks, ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL conical flask, place 5.5 g of resorcinol (0.05 M) and 6.4 mL of ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add 50 mL of concentrated sulfuric acid to the mixture while stirring continuously, maintaining the temperature below 10°C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
A pale yellow solid of 7-hydroxy-4-methylcoumarin will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the purified crystals and determine the yield.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, LS180, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the 4-methylcoumarin derivatives in DMSO. On the following day, treat the cells with various concentrations of the compounds (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
4-methylcoumarin derivatives
-
96-well microplates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the 4-methylcoumarin derivatives in the broth medium in a 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
Visualization of Signaling Pathways and Workflows
Understanding the mechanisms of action of 4-methylcoumarins requires visualizing their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: General workflow for the synthesis, screening, and SAR analysis of 4-methylcoumarin derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by 4-methylcoumarin derivatives.
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway by 4-methylcoumarin derivatives.
Conclusion and Future Directions
The 4-methylcoumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in dictating the biological activity profile of these derivatives. While significant progress has been made in understanding the anticancer and antimicrobial properties of 4-methylcoumarins, further exploration of their anti-inflammatory and anticoagulant potential is warranted. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, elucidation of their detailed mechanisms of action through advanced molecular and cellular techniques, and in vivo evaluation to translate the promising in vitro findings into potential clinical candidates. This comprehensive guide serves as a foundational resource to propel these future research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. jms.mabjournal.com [jms.mabjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylcoumarin via Pechmann Condensation
Introduction
The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins and their derivatives.[1][2] This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[1] For the synthesis of 4-methylcoumarin (B1582148), phenol is reacted with ethyl acetoacetate (B1235776). The versatility of the Pechmann reaction allows for the use of various substituted phenols and β-ketoesters to produce a wide array of coumarin (B35378) derivatives, which are of significant interest in the pharmaceutical and fragrance industries.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of 4-methylcoumarin.
Reaction Mechanism
The Pechmann condensation proceeds through an acid-catalyzed mechanism that involves three key steps: transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[1][4] The strong acid catalyst protonates the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the phenol. Following transesterification, an intramolecular Friedel-Crafts-type acylation occurs, leading to the formation of a cyclic intermediate. The final step involves the elimination of a water molecule to form the stable benzopyrone ring structure of the coumarin.[1][5]
Experimental Protocols
Various catalysts and reaction conditions have been reported for the Pechmann condensation, ranging from traditional strong acids to more environmentally friendly solid acid catalysts and solvent-free conditions.[6][7] Below are detailed protocols for selected methods.
Protocol 1: Conventional Synthesis using Concentrated Sulfuric Acid
This protocol describes the classical Pechmann condensation using concentrated sulfuric acid as the catalyst.
Materials:
-
Phenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice/Ice Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to cooled phenol while stirring.
-
To this mixture, add ethyl acetoacetate dropwise, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Continue stirring the reaction mixture for the specified time (see table below).
-
Pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry the product.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylcoumarin.[8]
Protocol 2: Mechanochemical Synthesis using a High-Speed Ball Mill
This protocol offers a rapid and environmentally friendly solvent-free method for the synthesis of 4-methylcoumarin derivatives.[9]
Materials:
-
Phenol
-
Ethyl acetoacetate
-
Indium(III) chloride (InCl₃)
-
Teflon vessel with a stainless-steel ball
Procedure:
-
In a cylindrical Teflon vessel, add the respective phenol, ethyl acetoacetate, and InCl₃ (3 mol%).[9]
-
Incorporate a stainless-steel ball into the reaction mixture.
-
Place the vessel in a high-speed ball mill mixer and operate at the desired frequency for the specified time.
-
After the reaction is complete, dissolve the solid mixture in an appropriate solvent and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data from various reported methods for the synthesis of 4-methylcoumarin and its derivatives under different catalytic conditions.
Table 1: Comparison of Catalysts and Reaction Conditions for 4-Methylcoumarin Synthesis
| Catalyst | Phenol Derivative | β-Ketoester | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | Phenol | Ethyl acetoacetate | 60 min | 0-10 | High | [3] |
| InCl₃ (3 mol%) | Phenol | Ethyl acetoacetate | 60 min | Room Temp. | 52 | [9] |
| SnCl₂·2H₂O (10 mol%) | Resorcinol | Ethyl acetoacetate | 260 s (Microwave) | - | 55.25 | [10] |
| Amberlyst-15 | Resorcinol | Ethyl acetoacetate | 100 min | 110 | High | [7] |
| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol | Ethyl acetoacetate | 1 h | 150 | >90 | [11] |
Table 2: Reagents for Conventional Synthesis of 7-Hydroxy-4-methylcoumarin [8]
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 3.7 g | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 4.5 g (4.4 mL) | β-Ketoester |
| Conc. H₂SO₄ (98%) | H₂SO₄ | 98.08 | 15 mL | Catalyst / Condensing Agent |
| Crushed Ice / Ice Water | H₂O | 18.02 | ~200 mL | Precipitation Medium |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
Visualizations
Caption: Experimental workflow for the synthesis of 4-methylcoumarin.
Caption: Simplified mechanism of the Pechmann condensation.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
Application Note: A Protocol for the Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin via Pechmann Condensation
Introduction
Coumarins are a significant class of benzopyrone-based heterocyclic compounds widely distributed in nature and are of considerable interest to the pharmaceutical and materials science industries. Their scaffold is a key pharmacophore, exhibiting a broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the coumarin (B35378) ring system allows for the fine-tuning of these properties. This document details a proposed protocol for the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin (B3050381), a derivative with potential applications in drug discovery and as a fluorescent probe, based on the well-established Pechmann condensation reaction.
The Pechmann condensation is a classic and versatile method for synthesizing coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester.[1] This protocol adapts the general principles of the Pechmann condensation for the specific synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin by reacting resorcinol (B1680541) with ethyl 2-phenylacetoacetate. The resorcinol moiety provides the 7-hydroxy group, while the ethyl 2-phenylacetoacetate provides the carbon backbone for the pyrone ring, incorporating the methyl group at the C4 position and the phenyl group at the C3 position.
Data Presentation: Reagents and Reaction Parameters
The following table summarizes the necessary reagents and typical experimental parameters for the proposed synthesis.
| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantity | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 1.10 g (10 mmol) | Phenolic Substrate |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | 2.27 g (11 mmol) | β-Ketoester |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | Catalyst / Condensing Agent |
| Crushed Ice / Ice Water | H₂O | 18.02 | ~200 mL | Precipitation Medium |
| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
| Reaction Parameter | Value | Notes |
| Reaction Temperature | <10°C (initial), then Room Temp. | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 12-24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Precipitation in ice water | Standard procedure for isolating the crude product from the acidic medium. |
| Purification | Recrystallization | Ethanol or an ethanol/water mixture is commonly used. |
Experimental Workflow and Signaling Pathways
The synthesis follows a straightforward workflow from reagent preparation to the final purified product. The underlying reaction mechanism is the acid-catalyzed Pechmann condensation.
Caption: A generalized experimental workflow for the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin.
The mechanism of the Pechmann condensation involves several key steps initiated by the acid catalyst.
Caption: A simplified diagram of the Pechmann condensation mechanism.
Experimental Protocol
This protocol describes a method for the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin based on standard Pechmann condensation procedures.[2]
1. Reagent Preparation and Reaction Setup
1.1. Place a 100 mL beaker or flask containing 10 mL of concentrated sulfuric acid in an ice-water bath and allow it to cool to below 10°C.
1.2. In a separate flask, dissolve 1.10 g (10 mmol) of resorcinol in 2.27 g (11 mmol) of ethyl 2-phenylacetoacetate. Gentle warming may be required to fully dissolve the resorcinol. Allow the mixture to cool back to room temperature.
2. Reaction
2.1. While maintaining the sulfuric acid below 10°C and with vigorous stirring, slowly add the resorcinol/ethyl 2-phenylacetoacetate mixture dropwise using a pipette or dropping funnel. The addition rate should be controlled to prevent the temperature from rising significantly.
2.2. After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
2.3. Stir the reaction mixture at room temperature for 12-24 hours. The mixture will likely become viscous and may change color. Monitor the reaction's progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
3. Product Isolation and Purification
3.1. Pour the reaction mixture slowly and carefully into a beaker containing approximately 200 g of crushed ice with constant, vigorous stirring.
3.2. A precipitate of the crude 7-hydroxy-4-methyl-3-phenylcoumarin should form. Continue stirring until all the ice has melted.
3.3. Collect the solid product by vacuum filtration using a Buchner funnel.
3.4. Wash the precipitate thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.[1]
3.5. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.[2]
4. Characterization
4.1. Dry the purified crystals completely before weighing to determine the final yield.
4.2. Characterize the compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of a spill.
-
The initial addition of reactants to the acid is exothermic and must be controlled by cooling.
References
Application Notes and Protocols for 4-Methyl-3-phenylcoumarin in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Methyl-3-phenylcoumarin and its derivatives in anticancer research. This document includes a summary of cytotoxic activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
Coumarins are a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 4-methylcoumarin (B1582148) scaffold is of particular interest as the methyl group at the C4 position can enhance metabolic stability. The addition of a phenyl group at the C3 position creates a lipophilic molecule with potential for enhanced cellular uptake and interaction with various biological targets. This document outlines the application of this compound and related derivatives as potential anticancer agents.
Quantitative Data: Cytotoxic Activity
The anticancer efficacy of 4-methylcoumarin derivatives is influenced by the nature and position of substituents on the coumarin (B35378) ring. The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound analogues and related derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methyl-3-phenylcoumarin | K562 (Chronic Myelogenous Leukemia) | 42.4 | [1][2] |
| 7,8-dihydroxy-4-methyl-3-phenylcoumarin | LS180 (Colon Adenocarcinoma) | 25.2 | [1][2] |
| 7,8-dihydroxy-4-methyl-3-phenylcoumarin | MCF-7 (Breast Adenocarcinoma) | 25.1 | [1][2] |
| Geranylated 4-phenylcoumarin (B95950) (DMDP-1) | PC-3 (Prostate Cancer) | 9.0 | [3] |
| Geranylated 4-phenylcoumarin (DMDP-2) | DU 145 (Prostate Cancer) | 24.0 | [3] |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast Cancer) | 2.66 | |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (Breast Cancer) | 2.85 |
Note: Data for closely related derivatives are included to provide a broader understanding of the structure-activity relationship.
Mechanism of Action
Research on 4-methylcoumarin derivatives suggests that their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction: Many coumarin derivatives have been shown to induce apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases. Some studies have shown that 7,8-dihydroxy-4-methylcoumarin (B1670369) induces apoptosis in human leukemic cells by activating JNKs and inhibiting the ERK1/2 and PI3K/Akt pathways[4].
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some coumarins have been observed to induce G1 or G2/M phase arrest in different cancer cell lines[5][6][7][8]. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability and proliferation[9][10].
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or between 550 and 600 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[11][12][13].
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells[11].
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound for a specific time. Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[1][14][15][16][17].
-
Principle: Propidium Iodide stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA[1].
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at room temperature to degrade RNA.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of PI-Area versus PI-Width to exclude doublets. Analyze the histogram of PI fluorescence to determine the percentage of cells in each phase of the cell cycle.
-
4. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on key signaling proteins[18][19][20][21].
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence[18].
-
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Visualizations
Experimental Workflow for Anticancer Drug Screening
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanisms underlying the pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. medium.com [medium.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 4-Methyl-3-phenylcoumarin as a Potential Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methyl-3-phenylcoumarin as a potential acetylcholinesterase (AChE) inhibitor. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related 4-methylcoumarin (B1582148) and 3-phenylcoumarin (B1362560) derivatives to provide a foundational understanding and guide for future research. The protocols outlined below are established methods for the synthesis and in-vitro evaluation of coumarin-based compounds as cholinesterase inhibitors.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the reduced level of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh. Therefore, the inhibition of AChE is a major therapeutic strategy for the symptomatic treatment of Alzheimer's disease.
Coumarins, a class of naturally occurring and synthetic benzopyran-2-one scaffolds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Notably, various coumarin (B35378) derivatives have been identified as potent acetylcholinesterase inhibitors. The 4-methyl and 3-phenyl substitutions on the coumarin core are of particular interest as they can influence the compound's interaction with the active site of the AChE enzyme. This document focuses on this compound as a potential candidate for AChE inhibition and provides protocols for its synthesis and evaluation.
Quantitative Data on Related Coumarin Derivatives
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 4-Methylcoumarin Derivatives
| Compound/Derivative | IC50 (µM) | Source Enzyme | Reference |
| 4-methyl-2-oxo-2H-chromen-7-yl)amino)ethyl)amino)ethyl)amino)-N,N-dimethyl-N-((4-methyl-2-oxo-2H-chromen-7-yl)methyl)ethan-1-aminium chloride | 0.097 | Human AChE | Not specified in search results |
| 7-((1-benzylpiperidin-4-yl)oxy)-4-methyl-2H-chromen-2-one | 1.6 | Not specified in search results | |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 | Not specified in search results | [1] |
| 4-methylcoumarin derivative C2 | 8.16 mM | Not specified in search results | [2] |
| 4-methylcoumarin derivative C3 | 5.67 mM | Not specified in search results | [2] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives
| Compound/Derivative | IC50 (µM) | Source Enzyme | Reference |
| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) | 0.02 | Not specified in search results | [3] |
| N-(2-(1H-indol-3-yl)ethyl)-2-oxo-7-(benzyloxy)-2H-chromene-3-carboxamide | 0.16 | Not specified in search results | [4] |
| 3-(3',4'-dihydroxyphenyl)-7,8-dihydroxycoumarin | 3 | Not specified in search results | [5] |
| 3-phenylcoumarin derivative with benzamide (B126) at 4' position | 0.09 | Not specified in search results | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[6][7] This protocol outlines a potential synthetic route for this compound.
Materials and Reagents:
-
Phenol
-
Ethyl 2-phenylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15, InCl₃)[6][8][9]
-
Ethanol
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1 equivalent) and ethyl 2-phenylacetoacetate (1.1 equivalents).
-
Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield the pure this compound.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Protocol 2: In-vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a colorimetric assay used to measure cholinesterase activity. The assay involves the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATChI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Donepezil or Tacrine (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) and the standard inhibitor in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB + 10 µL of ATChI.
-
Control (100% enzyme activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of solvent (e.g., DMSO) + 10 µL of DTNB.
-
Test Sample: 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of test inhibitor solution (at various concentrations) + 10 µL of DTNB.
-
Standard Inhibitor: 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of standard inhibitor solution (at various concentrations) + 10 µL of DTNB.
-
-
Pre-incubation: Add the buffer, AChE, and inhibitor/solvent to the respective wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of ATChI to all wells (except the blank) to start the enzymatic reaction.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Diagram of Experimental Workflow:
Caption: Workflow for the in-vitro AChE inhibition assay.
Mechanism of Action
Acetylcholinesterase inhibitors, such as coumarin derivatives, function by blocking the active site of the AChE enzyme. This prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
Diagram of Cholinesterase Inhibition Mechanism:
Caption: Inhibition of AChE by this compound.
Disclaimer
The quantitative data presented in this document is based on structurally related compounds and should be used for reference purposes only. The provided protocols are standard methodologies and may require optimization for specific experimental conditions. It is highly recommended to conduct dedicated studies on this compound to determine its specific anti-cholinesterase activity and pharmacological profile.
References
- 1. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of phenolic compounds characterized by a benzopyrone structure, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects.[1][2] Their therapeutic potential is often linked to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[2] This document provides detailed protocols for common in vitro assays used to evaluate the antioxidant activity of coumarin (B35378) derivatives, along with data presentation guidelines to facilitate the comparison of results.
Key In Vitro Antioxidant Assays
Several spectrophotometric assays are routinely employed to determine the antioxidant capacity of coumarins. These methods are primarily based on two mechanisms of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of compounds.[2] The stable DPPH radical exhibits a deep violet color, which changes to a pale yellow upon reduction by an antioxidant.[2][3] The degree of discoloration is proportional to the scavenging activity of the tested coumarin derivative.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of the coumarin derivative stock solution to achieve a range of concentrations (e.g., 10-100 µg/mL).[2]
-
In a 96-well microplate or spectrophotometer cuvettes, mix 1.0 mL of the DPPH solution with 1.0 mL of the coumarin solution at various concentrations.[2]
-
For the control, mix 1.0 mL of the DPPH solution with 1.0 mL of the solvent used to dissolve the coumarin derivative.[4]
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[1][4]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[1] % Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the coumarin derivative required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations.[3] A lower IC50 value indicates higher antioxidant potency.[3]
-
Data Presentation:
| Coumarin Derivative | Concentration Range (µg/mL) | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Compound M1 | 20 - 400 | Not explicitly calculated, but high % scavenging observed | Ascorbic Acid | Not explicitly calculated, but high % scavenging observed |
| Compound M2 | 20 - 400 | Not explicitly calculated, but high % scavenging observed | Ascorbic Acid | Not explicitly calculated, but high % scavenging observed |
| Coumarin-tyrosine hybrid | Not specified | 31.45 µg/mL | Ascorbic Acid | 20.53 µg/mL[5] |
| Coumarin-serine hybrid | Not specified | 28.23 µg/mL | Ascorbic Acid | 20.53 µg/mL[5] |
| 4-hydroxycoumarin | 150 - 750 µg/mL | ~188 (pIC50 = 2.7) | BHT | Not specified[6] |
Note: The table above presents a summary of quantitative data found in the search results. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is measured as a decrease in absorbance at approximately 734 nm.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[8]
-
Prepare a 2.45 mM potassium persulfate solution in water.[8]
-
To generate the ABTS•+ stock solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][8]
-
Before use, dilute the ABTS•+ stock solution with methanol or another suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure:
-
Prepare serial dilutions of the coumarin derivative.
-
Add a small volume (e.g., 30 µL) of the coumarin sample at various concentrations to test tubes or microplate wells.[7]
-
Add a larger volume (e.g., 1.2 mL) of the diluted ABTS•+ working solution to each tube/well.[7]
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[9]
-
Data Presentation:
| Coumarin Derivative | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference Compound |
| Polyhydroxycoumarin derivatives | Varied, some 4-5 fold higher than Trolox | Trolox[9] |
| Coumarin-thiosemicarbazones (Compound 18) | IC50 = 9.0 µM | Trolox (IC50 = 13.0 µM)[10] |
| Coumarin-thiosemicarbazones (Compound 19) | IC50 = 8.8 µM | Trolox (IC50 = 13.0 µM)[10] |
Note: This table provides a summary of available data. TEAC values provide a standardized way to compare antioxidant activity.
Experimental Workflow:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a high absorbance at 593 nm.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Data Analysis:
Data Presentation:
| Coumarin Derivative | FRAP Value at 4 min | FRAP Value at 60 min | Reference Compound |
| 6,7-dihydroxy-4-methylcoumarin | High | High | Quercetin, Trolox, (+)-catechin[11] |
| 7,8-dihydroxy-4-methylcoumarins | High | High | Quercetin, Trolox, (+)-catechin[11] |
Note: The table illustrates that dihydroxy-substituted coumarins show significant ferric reducing activity. The time points of measurement can reveal the kinetics of the reaction.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Cellular Antioxidant Activity (CAA) Assay
For a more biologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay can be employed.[14] This method measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[14][15] The CAA assay accounts for cellular uptake, metabolism, and localization of the antioxidant compounds, providing insights into their activity in a cellular context.[14][15]
Conclusion
The evaluation of the antioxidant activity of coumarin derivatives is a critical step in the discovery and development of new therapeutic agents. The DPPH, ABTS, and FRAP assays are robust and widely used methods for in vitro screening. For a more comprehensive understanding of their potential in a biological system, the CAA assay is recommended. By following the detailed protocols and data presentation guidelines provided in these application notes, researchers can obtain reliable and comparable results to advance their research in this promising field.
References
- 1. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jmp.ir [jmp.ir]
- 13. researchgate.net [researchgate.net]
- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Vis Spectroscopy of Coumarins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a large class of benzopyrone compounds found in many plants and are of significant interest in drug discovery and materials science due to their diverse pharmacological and photophysical properties.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the qualitative and quantitative analysis of these compounds.[3] This document provides a detailed protocol for the UV-Vis spectroscopic analysis of coumarins, including instrument setup, sample preparation, and data interpretation.
Principle of UV-Vis Spectroscopy for Coumarin (B35378) Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Coumarins possess a chromophore, the benzopyrone system, which absorbs light in the UV region, typically between 250 and 400 nm. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular coumarin derivative and are influenced by the solvent and the presence of various substituents on the coumarin ring.[4] Electron-donating groups, for instance, can cause a red shift (shift to longer wavelengths) in the absorption spectrum.[5]
Experimental Protocols
Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for stable baseline measurements. The instrument should be capable of scanning a wavelength range of at least 200-800 nm.[4]
-
Cuvettes: Use 1-cm path length quartz cuvettes for measurements in the UV region, as glass or plastic cuvettes absorb UV light.
Reagents and Solvents
-
Coumarin Standard: A high-purity standard of the coumarin derivative of interest.
-
Solvents: Spectroscopic grade solvents are essential to minimize background absorbance. Common solvents for coumarin analysis include:
The choice of solvent can significantly affect the λmax and the shape of the absorption spectrum.[10][11] It is crucial to use the same solvent for all comparative measurements.
Protocol for UV-Vis Analysis of a Coumarin Sample
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-450 nm).
-
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the coumarin standard (e.g., 1 mg).
-
Dissolve the standard in a known volume of the chosen spectroscopic grade solvent (e.g., 10 mL) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
-
Preparation of Working Solutions:
-
Baseline Correction:
-
Fill a clean quartz cuvette with the same solvent used to prepare the working solutions.
-
Place the cuvette in the reference beam path of the spectrophotometer.
-
Fill another quartz cuvette with the same solvent and place it in the sample beam path.
-
Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the lowest concentration working solution.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
Repeat the measurement for all working solutions, starting from the lowest to the highest concentration.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.
-
Record the absorbance value at the λmax for each concentration.
-
For quantitative analysis, create a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin.
-
Data Presentation
The UV-Vis absorption data for various coumarin derivatives are summarized in the tables below for easy comparison.
Table 1: UV-Vis Absorption Maxima (λmax) of Selected Coumarins in Different Solvents
| Coumarin Derivative | Solvent | λmax (nm) | Reference |
| Coumarin | Acetonitrile | 275 | [12] |
| 7-Hydroxy-4-methylcoumarin | Water:Methanol (70:30) | 321 | [6] |
| Coumarin 6 | Ethanol | 459.2 | [13] |
| 7-Methoxycoumarin | Aqueous Solution | ~325 | [3] |
| 4-Hydroxycoumarin derivatives | Various | 280-380 | [4] |
Table 2: Spectral Data for Substituted Coumarins in Chloroform
| Compound | Substituent at C3 | Substituent at C7 | λmax (nm) |
| 1 | -CHO | H | ~305, ~350 |
| 3 | -CHO | -N(CH₃)₂ | >400 |
| 5 | -CHO | -CH₃ | ~320, ~360 |
| 7 | -CHO | -OCH₃ | ~330, ~370 |
| Data adapted from a study on substituted coumarins.[5] |
Mandatory Visualizations
Experimental Workflow for UV-Vis Spectroscopy of Coumarins
Caption: Workflow for the UV-Vis spectroscopic analysis of coumarins.
Logical Relationship of Factors Influencing Coumarin UV-Vis Spectra
Caption: Factors influencing the UV-Vis absorption spectrum of coumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Visible Solvents [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. omlc.org [omlc.org]
Application Note: Procedure for Obtaining IR Spectra of 4-Methyl-3-phenylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methyl-3-phenylcoumarin, a crucial analytical technique for its structural elucidation and quality control. The protocols cover standard sample preparation methods for solid compounds, including the Potassium Bromide (KBr) pellet, Nujol mull, and Attenuated Total Reflectance (ATR) techniques. A summary of the expected vibrational frequencies is also presented to aid in spectral interpretation.
Introduction
This compound (C₁₆H₁₂O₂) is a heterocyclic compound belonging to the coumarin (B35378) family.[1][2] Members of this class are known for a wide range of biological activities and are often used as scaffolds in drug discovery.[3][4] Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint," allowing for structural confirmation and purity assessment. This note details the standardized procedures for acquiring a high-quality IR spectrum of this compound.
Principle of FT-IR Spectroscopy
Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds.[5] When a molecule is irradiated with infrared light, its bonds can stretch, bend, or rock. The frequencies of the absorbed radiation are characteristic of the types of bonds (e.g., C=O, C-H, C=C) and the overall molecular structure. An FT-IR spectrometer collects an interferogram of the sample signal, which is then converted into a spectrum using a mathematical Fourier transform, providing a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹).
Materials and Equipment
-
Compound: this compound (solid, dry, and of high purity).
-
Spectroscopy Grade Reagents:
-
Potassium Bromide (KBr), dried in an oven and stored in a desiccator.
-
Nujol™ (mineral oil) or other suitable mulling agent.
-
-
Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin Elmer, Bruker, Shimadzu).[3][6]
-
Agate mortar and pestle.
-
Hydraulic press and die set for KBr pellets.
-
Salt plates (e.g., KBr, NaCl) and holder, stored in a desiccator.[7]
-
Spatulas.
-
Optional: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Experimental Protocols
A background spectrum of the ambient atmosphere must be collected immediately before running the sample spectrum. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, which absorb in the infrared region.[8]
Protocol 1: KBr Pellet Method
This is a common technique for preparing solid samples for transmission FT-IR.[3]
-
Preparation: Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr into a clean, dry agate mortar.
-
Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Pressing: Transfer a portion of the powder into the die of a hydraulic press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Protocol 2: Nujol Mull Method
In this method, the solid sample is dispersed in a mulling agent (mineral oil).[1][9]
-
Preparation: Place 2-5 mg of this compound into a clean agate mortar and grind it to a very fine powder.[9]
-
Mulling: Add one to two drops of Nujol to the powder and continue to grind the mixture until a smooth, paste-like consistency is achieved.[9]
-
Sample Mounting: Transfer a small amount of the mull onto the surface of one salt plate using a spatula. Place a second salt plate on top and gently rotate it to spread the mull evenly, creating a thin film free of air bubbles.
-
Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder and collect the spectrum. Note that the Nujol itself has characteristic C-H stretching and bending bands (around 2924, 2853, 1462, and 1377 cm⁻¹) which will be present in the spectrum.
Protocol 3: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.[10]
-
Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum with the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range. After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Data Presentation: Characteristic IR Peaks
The following table summarizes the expected characteristic absorption bands for this compound based on its functional groups.
| Frequency Range (cm⁻¹) | Intensity | Vibration Mode | Assignment |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic (Phenyl & Benzene rings)[11] |
| 3000 - 2850 | Weak | C-H Stretch | Aliphatic (Methyl group)[11] |
| ~1740 - 1700 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Lactone[11][12] |
| ~1610, ~1500, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations[6] |
| ~1460 - 1440 | Medium | C-H Bend (Asymmetric) | Aliphatic (Methyl group) |
| ~1380 - 1360 | Medium | C-H Bend (Symmetric) | Aliphatic (Methyl group) |
| ~1300 - 1000 | Strong | C-O Stretch | Lactone Ether Linkage[4][11] |
| 900 - 675 | Strong | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution Pattern |
Visualization of Experimental Workflow
The logical flow for obtaining an IR spectrum, from sample preparation to final analysis, is depicted in the following diagram.
Caption: General workflow for FT-IR analysis.
References
- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H12O2) [pubchemlite.lcsb.uni.lu]
- 3. ijres.org [ijres.org]
- 4. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
High-Yield Synthesis of Substituted 4-Methylcoumarins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted 4-methylcoumarins, a critical scaffold in medicinal chemistry and materials science. The following sections offer a comparative analysis of various synthetic methodologies, quantitative data on reaction yields, and step-by-step protocols for key experiments.
Introduction
Coumarins are a class of benzopyrone compounds widely found in nature and are of significant interest due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties. The 4-methylcoumarin (B1582148) core is a common structural motif in many synthetic and natural products. The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, involving the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.[1][2] This document explores various iterations of the Pechmann condensation and other methods to achieve high yields of substituted 4-methylcoumarins, with a focus on green and efficient protocols.
Data Presentation: Comparative Analysis of Synthesis Methods
The choice of synthetic method for substituted 4-methylcoumarins can significantly impact reaction time, yield, and environmental footprint. The following tables summarize quantitative data from various studies, allowing for a clear comparison of different catalytic systems and reaction conditions.
Table 1: Conventional Heating Methods for the Synthesis of 7-Hydroxy-4-methylcoumarin
| Phenol Substrate | β-Ketoester | Catalyst / Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Conc. H₂SO₄ | 18-22 hours | 5 - Room Temp | 80-88 | [3] |
| Resorcinol | Ethyl acetoacetate | Polyphosphoric acid (PPA) | 20-25 minutes | 75-80 | Not specified | [3] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 100 minutes | 110 | ~95 | [3][4] |
| Resorcinol | Methyl acetoacetate | Diatomite-supported H₂SO₄/Tosyl acid | 3 hours | 90 | 92 | [3] |
Table 2: Microwave-Assisted Synthesis of Substituted 4-Methylcoumarins
| Phenol Substrate | β-Ketoester | Catalyst / Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 (solvent-free) | 5-20 minutes | Not specified | 97 | [5][6] |
| Phenol | Ethyl acetoacetate | Amberlyst-15 (solvent-free) | 20 minutes | 130 | 43 | [5] |
| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%, solvent-free) | 260 seconds | Not specified | 55.25 | [7][8] |
| Resorcinol | Ethyl acetoacetate | AlCl₃ (solvent-free) | Not specified | Not specified | 53.00 | [7][8] |
| m-Aminophenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 2 minutes | 110 | ~100 | |
| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 15 minutes | 150 | 99 | [3] |
Table 3: Other High-Yield Synthetic Methods
| Method | Phenol Substrate | β-Ketoester | Catalyst / Reagent | Conditions | Yield (%) | Reference |
| Ultrasound-assisted | Substituted phenols | β-ketoester | Poly(4-vinylpyridinium) hydrogen sulfate (B86663) | Ambient temperature | Excellent | [9][10] |
| Solvent-free grinding | Resorcinol | Ethyl acetoacetate | p-Toluenesulfonic acid (TsOH) | 60°C | 98 | [11] |
| Mechanochemical (Ball Milling) | Phenols/Naphthols | Ethyl acetoacetate | InCl₃ (3 mol%) | Room temperature, short time | 52-95 | [12][13] |
Experimental Protocols
The following are detailed protocols for some of the high-yield synthetic methods cited in the tables above.
Protocol 1: Conventional Synthesis of 7-Hydroxy-4-methylcoumarin using Sulfuric Acid
This protocol is a classic example of the Pechmann condensation.
Materials:
-
Resorcinol (5.5 g, 0.05 mol)
-
Ethyl acetoacetate (6.4 mL, 0.05 mol)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Beaker (250 mL)
-
Stirring rod
-
Crushed ice
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 250 mL beaker, combine 5.5 g of resorcinol and 6.4 mL of ethyl acetoacetate.
-
Place the beaker in an ice-water bath to cool the mixture.
-
Slowly add concentrated sulfuric acid to the mixture with constant stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the beaker from the ice bath and allow it to stand at room temperature for 18-22 hours. The mixture will solidify.
-
Pour the solidified mixture into a beaker containing crushed ice and water.
-
Stir the mixture until the ice has melted and a precipitate of 7-hydroxy-4-methylcoumarin is formed.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Dry the purified crystals and determine the yield.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 7-Hydroxy-4-methylcoumarin using Amberlyst-15
This method offers a significant reduction in reaction time and avoids the use of hazardous solvents.[4][5]
Materials:
-
Resorcinol (1 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Amberlyst-15 (0.2 g)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave reaction vessel, mix resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power and for a time determined by optimization (e.g., 5-20 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate it from the solid catalyst by filtration.
-
Wash the catalyst with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting solid is the crude product, which can be further purified by recrystallization if necessary. The Amberlyst-15 catalyst can be washed, dried, and reused.[4]
Protocol 3: Ultrasound-Assisted Synthesis of Substituted 4-Methylcoumarins
This protocol utilizes ultrasound irradiation to promote the reaction at ambient temperature.[9][10]
Materials:
-
Substituted phenol (e.g., resorcinol) (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Poly(4-vinylpyridinium) hydrogen sulfate (catalyst)
-
Solvent (if required, though often performed neat)
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
In a reaction flask, combine the substituted phenol (1 mmol), β-ketoester (1 mmol), and a catalytic amount of poly(4-vinylpyridinium) hydrogen sulfate.
-
Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.
-
Irradiate the mixture with ultrasound at ambient temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key reaction pathway and experimental workflows.
Caption: The general mechanism of the Pechmann condensation for the synthesis of 4-methylcoumarins.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 11. Solvent-Free Coumarin Synthesis [organic-chemistry.org]
- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Methyl-3-phenylcoumarin
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-methyl-3-phenylcoumarin as a key starting material or structural scaffold. These protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
Coumarin (B35378) and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The this compound scaffold serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The reactivity of its α,β-unsaturated lactone system allows for various transformations, including nucleophilic addition and ring-opening reactions, leading to the formation of novel pyrazole (B372694), pyrimidine, and pyridine (B92270) derivatives. These new hybrid molecules often exhibit enhanced pharmacological profiles due to the synergistic effects of the combined pharmacophores.[1][2]
The following sections detail the principles and experimental procedures for synthesizing key heterocyclic families from coumarin-based precursors.
Application Note 1: Synthesis of Pyrazole Derivatives
Principle:
The synthesis of pyrazoles from coumarins is a well-established transformation that proceeds via the reaction of the coumarin lactone with hydrazine or its substituted derivatives. The reaction is initiated by the nucleophilic attack of hydrazine at the carbonyl carbon (C2) or via a Michael-type addition at C4, leading to the opening of the pyrone ring. The resulting intermediate subsequently undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[3] This method allows for the creation of 3-(2-hydroxyphenyl)-substituted pyrazoles, retaining a portion of the original coumarin structure.
Experimental Protocol: General Procedure for the Synthesis of 3-(2-hydroxy-phenyl)-4-(phenyl)-5-methyl-1H-pyrazole
This protocol is a representative method adapted from the general synthesis of pyrazoles from α,β-unsaturated carbonyl compounds.[4]
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.36 g) in absolute ethanol (B145695) (40 mL).
-
Addition of Reagent : To the stirred solution, add hydrazine hydrate (B1144303) (20 mmol, 1.0 mL, 2 eq.) dropwise at room temperature. If a substituted hydrazine (e.g., phenylhydrazine) is used, an equivalent molar ratio is typically employed.
-
Reflux : Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) solvent system.
-
Work-up : After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation : Pour the concentrated mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product thoroughly with cold water (3 x 20 mL).
-
Purification : Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified pyrazole derivative.
Data Presentation:
The following table summarizes representative data for the synthesis of various pyrazole derivatives from coumarin precursors under different conditions.
| Entry | Hydrazine Derivative | Solvent | Catalyst/Additive | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | None | 8 | 85-95 |
| 2 | Phenylhydrazine | Acetic Acid | None | 10 | 80-90 |
| 3 | Semicarbazide HCl | Pyridine | None | 12 | 70-80 |
| 4 | Thiosemicarbazide | Ethanol | Acetic Acid (cat.) | 12 | 75-85 |
Visualization of Experimental Workflow:
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis, molecular docking study and molecular dynamics simulation of new coumarin-pyrimidine hybrid compounds having anticancer and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4-Methyl-3-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of naturally occurring and synthetic benzopyrone derivatives that exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The 4-methylcoumarin (B1582148) scaffold, in particular, has been identified as a privileged structure in the design of novel cytotoxic agents. The introduction of a phenyl group at the 3-position can further enhance this activity. This document provides detailed protocols for assessing the in vitro cytotoxicity of 4-Methyl-3-phenylcoumarin, a crucial step in the evaluation of its potential as a therapeutic agent. While specific experimental data on the cytotoxicity of this compound is limited in publicly available literature, this application note offers standardized protocols and data on structurally related compounds to guide researchers in their investigations.
Data Presentation: Cytotoxicity of Structurally Related Coumarin Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various 4-methylcoumarin and 3-phenylcoumarin (B1362560) derivatives against several human cancer cell lines. This data provides a comparative reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | 81.3 ± 13.9[1] |
| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | LS180 (Colon Adenocarcinoma) | 67.8 ± 2.4[1] |
| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | MCF-7 (Breast Adenocarcinoma) | 82.3 ± 4.5[1] |
| 7-hydroxy-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | 111.0 ± 28.4[1] |
| 7-hydroxy-4-methylcoumarin | MCF-7 (Breast Adenocarcinoma) | 189.8 ± 23.6[1] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic Myelogenous Leukemia) | 32.7 - 45.8[2] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 (Colon Adenocarcinoma) | 32.7 - 45.8[2] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 (Breast Adenocarcinoma) | 32.7 - 45.8[2] |
Table 2: Cytotoxicity of 3-Arylcoumarin Derivatives against A549 Human Lung Cancer Cell Line
| Compound/Derivative | Cytotoxic Concentration (CC50) (µM) |
| 8-(acetyloxy)-3-[4-(acetyloxy)phenyl]-2-oxo-2H-chromen-7-yl acetate | 75.2 |
| 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate | 24.2 |
| 4-(2-oxo-2H-chromen-3-yl)phenyl acetate | 84.7 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, K562, LS180)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Preparation:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the treated and untreated cells (including floating cells) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
-
Data Interpretation:
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity and apoptosis assessment.
Apoptotic Signaling Pathways
Coumarin derivatives often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial cell survival pathway that is often inhibited by anticancer compounds.
Caption: Simplified PI3K/AKT signaling pathway and potential inhibition points.
References
Application Notes and Protocols for Molecular Docking Studies of 4-Methyl-3-phenylcoumarin with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methyl-3-phenylcoumarin is a synthetic derivative of coumarin (B35378), a class of compounds known for a wide range of pharmacological activities, including anticancer and enzyme inhibition properties. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. This document provides detailed application notes and protocols for the molecular docking of this compound against key protein targets implicated in cancer and neurodegenerative diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Monoamine Oxidase A and B (MAO-A and MAO-B), and Carbonic Anhydrase IX (CA IX).
Data Presentation: Summary of Docking Results
Table 1: Molecular Docking Scores of Coumarin Derivatives against MAO-A and MAO-B
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 3-(3'-methoxyphenyl)-6-chloro-coumarin | MAO-B | -8.5 | R-(-)-deprenyl | -7.2 |
| 3-phenylcoumarin (B1362560) derivative | MAO-B | -7.9[1] | - | - |
| Representative Coumarin | MAO-A | Not Available | - | - |
Note: Docking scores are often reported using different software and scoring functions, which can influence the absolute values. The values presented here are for comparative purposes within the same study. A more negative score generally indicates a higher binding affinity.
Table 2: Molecular Docking Scores of Coumarin Derivatives against VEGFR-2
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Coumarin-based derivative 1 | VEGFR-2 | -9.900[1] | Sorafenib | -9.284[1] |
| Coumarin-based derivative 2 | VEGFR-2 | -8.532[1] | Sorafenib | -9.284[1] |
| Coumarin-based derivative 3 | VEGFR-2 | -7.723[1] | Sorafenib | -9.284[1] |
Table 3: Molecular Docking Scores of Coumarin Derivatives against Carbonic Anhydrase IX
| Compound | Target Protein | Docking Score (GlideScore) | Glide Energy (kcal/mol) |
| Coumarin derivative #41 | CA IX | -8.92[2][3] | -61.58[2][3] |
| Coumarin derivative #42 | CA IX | -8.77[2][3] | -58.77[2][3] |
| Coumarin derivative #19 | CA IX | -8.43[2][3] | -45.12[2][3] |
| Co-crystal ligand | CA IX | -7.54[2][3] | -43.82[2][3] |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol provides a general workflow for performing molecular docking of this compound against a target protein using AutoDock Vina.
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example:
-
Protein Preparation:
-
Use software like UCSF Chimera or AutoDock Tools (ADT) to prepare the protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format.
-
2. Preparation of the Ligand (this compound):
-
Ligand Structure: Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software like ChemDraw or MarvinSketch and saving it in a 3D format (e.g., MOL or SDF), or by retrieving it from a database like PubChem.
-
Ligand Preparation:
-
Use ADT or a similar tool to prepare the ligand.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
3. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.
-
Set Grid Parameters: Use ADT to define the grid box that encompasses the active site. The grid box should be large enough to allow for the free rotation and translation of the ligand. Note the center coordinates (x, y, z) and the size of the grid box.
4. Docking Simulation:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Exhaustiveness: The exhaustiveness parameter in the configuration file controls the thoroughness of the search (default is 8). Increasing this value can lead to more accurate results but will take longer to compute.[18]
5. Analysis of Results:
-
Binding Affinity: The docking results will be saved in the specified output file. The binding affinity (in kcal/mol) for the best predicted binding pose will be provided.
-
Visualization: Use visualization software like PyMOL or UCSF Chimera to view the docked poses of the ligand within the protein's active site and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Protocol 2: Molecular Docking using Schrödinger Glide
This protocol outlines the general steps for molecular docking using the Glide module in the Schrödinger software suite.
1. Protein Preparation:
-
Import Protein: Import the downloaded PDB structure into Maestro.
-
Protein Preparation Wizard: Use the Protein Preparation Wizard to:
-
Assign bond orders.
-
Add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein structure.
-
2. Ligand Preparation:
-
Import Ligand: Import the 3D structure of this compound into Maestro.
-
LigPrep: Use the LigPrep tool to:
-
Generate different ionization states at a specified pH (e.g., 7.4).
-
Generate tautomers and stereoisomers.
-
Perform a geometry optimization of the ligand structure.
-
3. Receptor Grid Generation:
-
Define Binding Site: In Maestro, define the active site by selecting the co-crystallized ligand or by specifying the residues that form the binding pocket.
-
Generate Grid: Use the Receptor Grid Generation tool to create the grid file. This grid represents the shape and properties of the receptor's active site.
4. Ligand Docking:
-
Glide Docking Panel: Open the Ligand Docking panel.
-
Select Inputs: Specify the prepared ligand file and the receptor grid file.
-
Choose Precision: Select the desired docking precision:
-
Run Docking: Start the docking job.
5. Analysis of Results:
-
Project Table: The docking results, including the GlideScore and other scoring metrics, will be displayed in the Project Table.
-
Visualization: The docked poses can be visualized in Maestro. The Ligand Interaction Diagram tool can be used to generate 2D representations of the protein-ligand interactions.
Protocol 3: Molecular Docking using GOLD
This protocol describes a general workflow for molecular docking using the GOLD (Genetic Optimisation for Ligand Docking) software.
1. Protein and Ligand Preparation:
-
Prepare Files: Prepare the protein and ligand files in a suitable format (e.g., MOL2). Ensure that hydrogens are added and charges are correctly assigned. This can be done using software like Hermes, which is part of the CCDC suite.[21]
-
Define Binding Site: Identify the active site residues or define a sphere around the binding site.
2. GOLD Setup:
-
Launch GOLD: Open the GOLD graphical user interface.
-
Load Protein: Load the prepared protein structure.
-
Define Binding Site: Define the binding site by specifying a point and a radius, or by selecting the active site residues.
-
Load Ligand(s): Load the prepared ligand file(s).
-
Select Scoring Function: Choose a scoring function. GOLD offers several options, including GoldScore, ChemScore, ASP, and ChemPLP. ChemPLP is often the default and a good starting point.[21]
-
Genetic Algorithm Parameters: Set the genetic algorithm parameters, such as the number of docking runs and the population size. The default settings are often a good starting point.
3. Run Docking:
-
Start the Docking Run: Initiate the docking calculation. GOLD will perform a number of independent genetic algorithm runs to find the optimal binding poses.
4. Analysis of Results:
-
View Solutions: The results, including the fitness scores for each docked pose, will be presented.
-
Visualize Poses: The docked poses can be visualized in Hermes or other molecular visualization software. Analyze the interactions between the ligand and the protein.
-
Validation: It is recommended to validate the docking protocol by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[21]
Mandatory Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
Caption: Carbonic Anhydrase IX (CAIX) Signaling Pathway in Cancer.
Experimental Workflow
Caption: General Molecular Docking Workflow.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioinformation.net [bioinformation.net]
- 4. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine [ncbi.nlm.nih.gov]
- 7. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... - Yorodumi [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 14. PDB-9r8y: Three dimensional structure of human carbonic anhydrase IX in com... - Yorodumi [pdbj.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. schrodinger.com [schrodinger.com]
- 20. schrodinger.com [schrodinger.com]
- 21. distantreader.org [distantreader.org]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 4-Methylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-methylcoumarin (B1582148) derivatives and their subsequent evaluation for antimicrobial properties. Detailed protocols for chemical synthesis and microbiological assays are provided to guide researchers in this promising area of drug discovery.
Introduction
Coumarins are a class of benzopyrone-containing heterocyclic compounds that are abundant in nature and exhibit a wide range of pharmacological activities.[1][2] Among these, 4-methylcoumarin derivatives have garnered significant attention due to their potential as antimicrobial agents, demonstrating efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.[3][4] The structural versatility of the coumarin (B35378) scaffold allows for a variety of chemical modifications, enabling the development of derivatives with enhanced antimicrobial potency. This document outlines the synthesis of these derivatives via the Pechmann condensation and provides protocols for assessing their antimicrobial activity.
Synthesis of 4-Methylcoumarin Derivatives
The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins.[5][6] This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 4-methylcoumarin derivatives, a substituted phenol is reacted with ethyl acetoacetate (B1235776).
Key Synthetic Pathway: Pechmann Condensation
The general reaction scheme for the Pechmann condensation to produce a 7-hydroxy-4-methylcoumarin is depicted below.
Caption: Pechmann condensation for 7-hydroxy-4-methylcoumarin synthesis.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin, a common starting point for further derivatization.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
50 mL flask or beaker
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Place a 50 mL flask or beaker in an ice-water bath to cool.
-
Carefully add 15 mL of concentrated sulfuric acid to the cooled flask.
-
In a separate container, prepare a solution of 3.7 g of resorcinol in 4.4 mL of ethyl acetoacetate.
-
Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid. Maintain the reaction temperature below 10-20°C during the addition.[5]
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction mixture stand for approximately 18-24 hours.
-
Pour the reaction mixture slowly into a beaker containing about 200 mL of crushed ice and water.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the crude product by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain purified crystals.
-
Dry the purified crystals completely and weigh to determine the final yield.[5]
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized 4-methylcoumarin derivatives can be assessed using standard microbiological techniques. The following protocols describe the agar (B569324) disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antimicrobial Screening
The overall workflow for evaluating the antimicrobial properties of the synthesized compounds is outlined below.
Caption: Workflow for antimicrobial activity testing of synthesized compounds.
Experimental Protocol: Agar Disk Diffusion Method
This method is a qualitative preliminary assay to screen for antimicrobial activity.
Materials:
-
Synthesized 4-methylcoumarin derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend 3-5 isolated colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place positive and negative control disks.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.
-
Result Interpretation: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 4-methylcoumarin derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial or fungal strains
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar disk diffusion method and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds, as well as to the positive control well. The negative control well should only contain MHB.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.[3]
Data Presentation: Antimicrobial Activity of 4-Methylcoumarin Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 4-methylcoumarin derivatives against selected Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 7-Hydroxy-4-methylcoumarin Schiff base derivative 7 | Escherichia coli | 31 | [3] |
| 7-Hydroxy-4-methylcoumarin Schiff base derivative 6 | Staphylococcus aureus | 40 | [3] |
| 7-Hydroxy-4-methylcoumarin Schiff base derivative 7 | Staphylococcus aureus | 40 | [3] |
| 7-Hydroxy-4-methylcoumarin Schiff base derivative 7 | Micrococcus luteus | 40 | [3] |
| 4-Hydroxycoumarin (B602359) derivative 1 (a biscoumarin) | Staphylococcus aureus ATCC 29213 | 4-8 | [8] |
| 4-Hydroxycoumarin derivative 7f | Bacillus subtilis | 8 | [9] |
| Coumarin-1,2,3-triazole conjugate 8b | Enterococcus faecalis | 12.5-50 | [9] |
| Coumarin derivative 9 | Staphylococcus aureus | 4.88 | [10] |
| Coumarin derivative 9 | Escherichia coli | 78.13 | [10] |
| Coumarin derivative C13 | Staphylococcus aureus ATCC 25923 | ≤128 | [11] |
| Coumarin derivative C13 | Escherichia coli ATCC 25922 | ≤256 | [11][12] |
Note: The specific structures of the numbered/lettered derivatives can be found in the corresponding references.
Conclusion
The synthesis of 4-methylcoumarin derivatives presents a viable strategy for the development of novel antimicrobial agents. The Pechmann condensation offers a straightforward route to the core coumarin scaffold, which can be further modified to enhance biological activity. The provided protocols for synthesis and antimicrobial evaluation serve as a foundation for researchers to explore this promising class of compounds in the ongoing search for new therapeutics to combat microbial infections. The structure-activity relationship of these derivatives is a key area of ongoing research, with the aim of optimizing their efficacy and selectivity.[1][2]
References
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculdadececape.edu.br [faculdadececape.edu.br]
- 12. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Wittig Reaction Protocol for the Synthesis of Coumarins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coumarins utilizing the Wittig reaction. Coumarins are a significant class of benzopyrone compounds with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development. The Wittig reaction offers a versatile and effective method for the formation of the coumarin (B35378) scaffold.
Introduction
The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds. In the context of coumarin synthesis, it typically involves the reaction of a salicylaldehyde (B1680747) derivative with a phosphorus ylide (phosphorane). The reaction proceeds through a betaine (B1666868) intermediate to form an alkene, which subsequently undergoes intramolecular cyclization (lactonization) to yield the coumarin ring system. This methodology can be adapted for various substituted coumarins through both intermolecular and intramolecular approaches, including convenient one-pot procedures.
Experimental Protocols
This section details two primary protocols for coumarin synthesis via the Wittig reaction: an intramolecular approach and a one-pot intermolecular method.
Protocol 1: Intramolecular Wittig Reaction for Coumarin Synthesis
This protocol involves the formation of a phosphonium (B103445) salt from a substituted salicylaldehyde, which then undergoes an intramolecular Wittig reaction to form the coumarin.
Materials:
-
Substituted o-hydroxybenzaldehyde (1 mmol)
-
Chloroacetyl chloride (1 mmol)
-
Dry pyridine (B92270) (1 mmol)
-
Triphenylphosphine (B44618) (1 mmol)
-
Dry dichloromethane
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve the o-hydroxybenzaldehyde (1 mmol) and dry pyridine (1 mmol) in dry dichloromethane.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1 mmol) dropwise with stirring.
-
Allow the reaction to proceed for the time indicated for the specific substrate.
-
Add triphenylphosphine (1 mmol) to the reaction mixture and stir.
-
Finally, add triethylamine to induce the intramolecular Wittig reaction.
-
The reaction mixture is then heated under reflux in dry chloroform for 12 hours.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a dichloromethane-petroleum ether solvent system to furnish the desired coumarin.[1]
Protocol 2: One-Pot Intermolecular Wittig Reaction in Aqueous Media
This environmentally friendly protocol describes a one-pot synthesis of coumarins from substituted 2-formylphenyl 2-bromoacetate using an intramolecular Wittig reaction in an aqueous solution of sodium bicarbonate at room temperature.[2][3]
Materials:
-
Substituted 2-formylphenyl 2-bromoacetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the substituted 2-formylphenyl 2-bromoacetate in saturated aqueous sodium bicarbonate.
-
Stir the reaction mixture at ambient temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through simple work-up procedures. This method is noted for its benign reaction conditions, easy work-up, good overall yield, and short reaction time.[2][3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various coumarin derivatives using the Wittig reaction.
Table 1: Synthesis of Coumarins via Intramolecular Wittig Reaction [1]
| Product | Substituents (R1, R2, R3, R4) | Yield (%) | Melting Point (°C) | Literature Melting Point (°C) |
| Coumarin | H, H, H, H | 30 | 68 | 69 |
| 7-Methoxycoumarin | OMe, H, H, H | 27 | 118 | 119 |
| 7-Methylcoumarin | Me, H, H, H | 26 | 118 | 117–118 |
| Benzocoumarin | H, -CH=CH-CH=CH-, H | 27 | 116 | 116–117 |
Table 2: One-Pot Wittig Synthesis of 8-Formyl Coumarins [4]
| Starting Salicylaldehyde | Product | Yield (%) |
| 2-hydroxybenzaldehyde | 8-formyl-4-carboxyethylcoumarin | 86 |
| 2-hydroxy-3-methoxybenzaldehyde | 8-formyl-7-methoxy-4-carboxyethylcoumarin | 82 |
| 2-hydroxy-5-bromobenzaldehyde | 6-bromo-8-formyl-4-carboxyethylcoumarin | 75 |
| 2-hydroxy-5-nitrobenzaldehyde | 8-formyl-6-nitro-4-carboxyethylcoumarin | 64 |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Wittig reaction for coumarin synthesis, starting from a salicylaldehyde and a phosphorus ylide.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. deepdyve.com [deepdyve.com]
- 4. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting the synthesis of 3,4-disubstituted coumarins
Welcome to the Technical Support Center for the synthesis of 3,4-disubstituted coumarins. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate challenges encountered during experimental procedures.
General Troubleshooting & FAQs
This section addresses common issues applicable to various synthetic routes for 3,4-disubstituted coumarins.
Question 1: What are the most common general causes of low reaction yields?
Answer: Low yields in coumarin (B35378) synthesis can often be traced back to a few fundamental factors. A systematic evaluation of your experimental setup is the best approach.[1] The most common culprits include:
-
Purity of Starting Materials: Impurities in reactants, such as the starting phenol, salicylaldehyde (B1680747), or active methylene (B1212753) compound, can introduce competing side reactions or inhibit the catalyst.[1] Ensure the purity of your starting materials using appropriate analytical techniques (NMR, GC-MS) before starting the reaction.
-
Catalyst Inactivity: The catalyst, whether acidic or basic, may be old, hydrated, or used in a suboptimal amount.[1] Some synthetic methods are highly sensitive to the catalyst type and loading.[2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some Perkin reactions require high temperatures to proceed, while other methods work efficiently at room temperature.[4] It is crucial to follow established protocols or perform optimization studies.
-
Atmospheric Moisture: Many reagents and catalysts are sensitive to moisture. Reactions specifying anhydrous conditions should be performed using dried solvents and glassware under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Inefficient Work-up and Purification: Significant product loss can happen during extraction, washing, and recrystallization.[1][5] Ensure the pH is appropriate during aqueous washes to prevent the loss of acidic or basic products, and choose a recrystallization solvent in which your compound has high solubility when hot and low solubility when cold.
Question 2: How can I effectively purify my crude 3,4-disubstituted coumarin product?
Answer: Purification is critical for obtaining a high-purity final product. The choice of method depends on the physical properties of the coumarin and the nature of the impurities.
-
Recrystallization: This is the most common and cost-effective method. The key is selecting an appropriate solvent system. A good solvent will dissolve the coumarin well at high temperatures but poorly at low temperatures. Common solvents include ethanol (B145695), methanol, ethyl acetate (B1210297), hexane, or mixtures like ethanol/water and ethyl acetate/hexane.[5][6]
-
Column Chromatography: For complex mixtures or when recrystallization fails, column chromatography is the preferred method. Silica gel is most commonly used.[7] A typical starting eluent system is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[5][8] The polarity can be gradually increased to elute the desired compound.
-
Solvent Partitioning/Washing: Before other purification steps, washing the crude product can remove many impurities. For example, an organic solution of the product can be washed with a dilute acid to remove basic impurities (like piperidine (B6355638) catalyst) or a dilute base (like sodium bicarbonate) to remove acidic starting materials.[7]
Method-Specific Troubleshooting
Knoevenagel Condensation
The Knoevenagel condensation is a popular method for synthesizing 3-substituted and 3,4-disubstituted coumarins from salicylaldehydes (or other o-hydroxy aryl ketones) and active methylene compounds.[9][10]
Question 3: My Knoevenagel condensation is giving a low yield. How can I optimize it?
Answer: The Knoevenagel condensation's success is highly dependent on the choice of catalyst, solvent, and temperature.[2] If your yield is low, consider the following optimizations:
-
Catalyst Choice: Piperidine is a classic catalyst, but others may provide better yields depending on the substrates.[2][10] L-proline, 1,4-diazabicyclo[2.2.2]octane (DABCO), and various nanoparticles have been shown to be effective, sometimes under milder or solvent-free conditions.[2][6]
-
Solvent and Temperature: While ethanol is common, optimizing the solvent can significantly impact yield. Toluene, DMF, or even solvent-free conditions at elevated temperatures can be beneficial.[2] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[11]
Table 1: Optimization of Knoevenagel Condensation Conditions
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 7 h | Moderate | [10] |
| L-proline (10) | Solvent-free | 80-90 | 30 min | 84-98 | [6] |
| DABCO | Solvent-free | 180 | - | 90 | [2] |
| MgFe₂O₄ | Solvent-free (Ultrasound) | 45 | - | 63-73 | [2] |
| Choline Chloride | Water | 25-30 | - | 91-92 |[2] |
Recommended Protocol: L-Proline Catalyzed Knoevenagel Condensation [6]
-
Setup: In a round-bottom flask, combine the substituted salicylaldehyde (1.0 mmol), the active methylene compound (e.g., diethyl malonate, 1.0 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Reaction: Heat the solvent-free mixture at 80-90°C for 30-60 minutes, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Recrystallize the solid crude product directly from ethanol to obtain the pure 3-substituted coumarin.
Experimental Workflow for Coumarin Synthesis
Caption: A generalized workflow for the synthesis, isolation, and characterization of coumarins.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)
Suzuki cross-coupling is a powerful method for synthesizing 3-aryl and 4-aryl coumarins, which are otherwise difficult to access.[12][13] This typically involves the reaction of a bromo- or trifloxy-coumarin with a boronic acid.
Question 4: My Suzuki coupling reaction is failing or giving very low yields. What should I check?
Answer: Suzuki couplings are sensitive reactions with several potential points of failure.[14] If your reaction is not working, systematically troubleshoot the following:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. Catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with ligands like XPhos are often effective.[15][16] Ensure your catalyst is not deactivated (e.g., oxidized to Pd black). Adding a slight excess of the phosphine ligand can sometimes prevent catalyst decomposition.[16]
-
Base and Solvent: The base is critical for activating the boronic acid.[17] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The reaction often requires an aqueous or biphasic solvent system (e.g., Dioxane/Water, THF/Water) for the base to function effectively.[14][15] Anhydrous couplings with K₃PO₄ may paradoxically require a few equivalents of water to proceed.[14]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to air and moisture. Using stable derivatives like MIDA esters can lead to more consistent and improved results, particularly for challenging substrates.[15]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. It is essential to thoroughly degas the solvent and the reaction mixture (e.g., by three vacuum-backfill cycles with an inert gas or by sparging with argon for 20-30 minutes) before heating.[16]
Table 2: Typical Conditions for Suzuki Coupling of Bromo-coumarins
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)₂ | (dppf) | K₂CO₃ | 1,4-Dioxane | 120 | [18] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | THF/H₂O | 60-70 | [15] |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Toluene/EtOH/H₂O | 100 |[12] |
Troubleshooting Logic for a Failed Suzuki Coupling
Caption: A logical flowchart to diagnose and solve common issues in Suzuki coupling reactions.
Perkin Reaction
The Perkin reaction is a classic method for synthesizing coumarins from a salicylaldehyde and an acetic anhydride (B1165640) in the presence of a weak base like sodium acetate.[19]
Question 5: The yield of my Perkin reaction is poor, and the reaction requires very high temperatures. Are there any improvements?
Answer: The traditional Perkin reaction is known for requiring harsh conditions (high temperatures) and sometimes giving low yields.[4] Modern variations have addressed these issues:
-
Alternative Catalysts: Replacing sodium acetate with a stronger base like triethylamine (B128534) or N-methylmorpholine can often improve yields and may allow for lower reaction temperatures.[2]
-
Activating Agents: The use of agents like cyanuric chloride (TCT) or a Ph₃P/I₂ system can mediate the reaction under much milder conditions (e.g., room temperature to 110°C) and provide excellent yields (up to 95%).[2][20] These methods work by activating the carboxylic acid component for esterification prior to cyclization.
-
Microwave Irradiation: As with other methods, using microwave irradiation can significantly shorten reaction times and improve the efficiency of the Perkin reaction.
Recommended Protocol: Modified Perkin Reaction using TCT [2]
-
Setup: To a solution of 2-hydroxybenzaldehyde (1.0 mmol) and phenylacetic acid (1.0 mmol) in DMF, add N-methylmorpholine (1.5 mmol).
-
Activation: Add cyanuric chloride (TCT) to the mixture and stir.
-
Reaction: Heat the reaction mixture to 110°C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, concentrate it under reduced pressure, and purify the residue by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 10. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]
- 11. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 12. General and efficient route for the synthesis of 3,4-disubstituted coumarins via Pd-catalyzed site-selective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 20. Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins [organic-chemistry.org]
Optimization of reaction conditions for 4-Methyl-3-phenylcoumarin synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and optimization of 4-Methyl-3-phenylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? The most direct and widely applicable method for synthesizing 4-substituted coumarins is the Pechmann condensation.[1][2] To achieve the specific 3-phenyl and 4-methyl substitution pattern, this reaction would involve the acid-catalyzed condensation of a phenol (B47542) with ethyl 2-phenylacetoacetate. Other methods, such as Perkin-like reactions involving a 2-hydroxybenzaldehyde and a phenylacetic acid derivative, can also be employed for synthesizing 3-phenylcoumarins.[3][4]
Q2: Which starting materials are required for the Pechmann condensation route? The key precursors are a substituted or unsubstituted phenol and a β-ketoester, specifically ethyl 2-phenylacetoacetate, which provides the 3-phenyl and 4-methyl groups. An acid catalyst is also required.
Q3: What types of catalysts are effective for this synthesis? A variety of acid catalysts can be used for the Pechmann condensation. These include strong Brønsted acids (e.g., H₂SO₄, p-TsOH), Lewis acids (e.g., AlCl₃, ZnCl₂, SnCl₂), and heterogeneous solid acids (e.g., Amberlyst-15, sulfated zirconia).[1][5][6] The choice of catalyst is critical and often depends on the reactivity of the phenol.[1] For instance, highly activated phenols can react under milder conditions.[6]
Q4: What are the most critical reaction parameters to control for optimal yield? The key parameters to optimize are the choice of catalyst, reaction temperature, and reaction time.[7] Solvent choice can also be crucial, although many modern procedures are performed under solvent-free conditions, which can be more efficient.[5][8] The purity of starting materials is paramount, as impurities can lead to side reactions and lower yields.[7]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Q: My reaction yield is very low or I've obtained no product. What are the likely causes? A: Low or no yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount. For moisture-sensitive catalysts like AlCl₃, ensure anhydrous conditions are maintained.[7]
-
Insufficient Temperature or Time: The reaction may not have reached completion. Pechmann condensations can require elevated temperatures and several hours to proceed effectively. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Poor Reagent Quality: Impurities in the phenol or ethyl 2-phenylacetoacetate can inhibit the reaction. Ensure reagents are pure and dry.[7]
-
Substrate Reactivity: Unactivated phenols (like phenol itself) require harsher conditions (stronger acid, higher temperature) than activated phenols (like resorcinol).[1][6]
Q: My TLC plate shows multiple spots, indicating significant side product formation. How can I minimize this? A: The formation of side products often occurs under harsh reaction conditions.
-
Optimize Temperature: Excessively high temperatures can cause decomposition of reactants or the desired product, leading to tar formation.[1] Experiment with a lower temperature or a more active catalyst that allows for milder conditions.
-
Check Stoichiometry: Ensure the molar ratio of phenol to the β-ketoester is correct. An excess of one reactant can sometimes lead to self-condensation or other side reactions.
-
Side Reactions: A common side reaction is O-acylation competing with the desired C-acylation, which can be influenced by the catalyst and solvent system.[7]
Q: I'm having difficulty purifying the final product. It's an oil or won't crystallize. What should I do? A: Purification challenges are common when residual starting materials or oily side products are present.
-
Improve Work-up: After the reaction, a thorough aqueous wash can help remove the acid catalyst and any water-soluble impurities. An extraction with a suitable organic solvent is critical.
-
Column Chromatography: If direct crystallization fails, column chromatography on silica (B1680970) gel is the most effective method for separating the target coumarin (B35378) from impurities.[9] Use a gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate) to elute the components.
-
Recrystallization Solvent: Experiment with various solvent systems for recrystallization. A mixed solvent system (one in which the compound is soluble and one in which it is poorly soluble) is often effective.[10] Common solvents include ethanol, ethyl acetate (B1210297), and hexane.[1]
Experimental Protocols
Protocol 1: Pechmann Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using phenol and ethyl 2-phenylacetoacetate.
Materials:
-
Phenol (1.0 eq)
-
Ethyl 2-phenylacetoacetate (1.0 - 1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated H₂SO₄ (e.g., 3-5 mL for a 10 mmol scale reaction) and cool the flask in an ice bath.
-
Addition of Reactants: To the cold acid, slowly and sequentially add phenol (1.0 eq) and ethyl 2-phenylacetoacetate (1.1 eq) with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 80-100°C. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction may take 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove the acid. Further wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol. If the product remains impure (as indicated by TLC or melting point), purify it using silica gel column chromatography.[9]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize data from studies on related 4-methylcoumarin (B1582148) syntheses, illustrating the impact of different catalysts, temperatures, and solvents. These trends serve as a valuable guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on 7-Hydroxy-4-methylcoumarin Synthesis (Adapted from studies on Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate)
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂SO₄ (conc.) | 25 | 120 | ~75 |
| 2 | p-TsOH (10%) | 110 | 180 | ~60[11] |
| 3 | Amberlyst-15 (0.2g) | 110 | 45 | ~95 |
| 4 | SnCl₂·2H₂O (10%) | Microwave (Solvent-free) | 4.3 | 55.25[5] |
| 5 | InCl₃ (3%) | Room Temp (Ball Mill) | 30 | ~92[8] |
Note: Yields are highly substrate-dependent. Resorcinol is an activated phenol, leading to higher yields under milder conditions than would be expected for phenol.
Table 2: Effect of Temperature and Time on Yield (Illustrative data for a generic Pechmann reaction)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Temperature | 80 °C | 75 | 100 °C | 92 | 120 °C | 85 (decomposition noted) |
| Reaction Time | 2 h | 65 | 4 h | 90 | 8 h | 91 (no significant increase) |
This table demonstrates a typical optimization workflow where increasing temperature and time improves yield up to a point, after which side reactions or decomposition may occur.[12]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and optimization of this compound.
Pechmann Condensation Mechanism
Caption: Key steps in the acid-catalyzed Pechmann condensation reaction.[6]
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Coumarin Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic coumarin (B35378) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic coumarin derivatives?
A1: The two most common and effective purification techniques for synthetic coumarins are recrystallization and column chromatography.[1] Recrystallization is ideal for obtaining highly pure crystalline products, assuming a suitable solvent can be found.[1] Column chromatography is highly versatile for separating the desired coumarin from byproducts and unreacted starting materials, especially in complex mixtures or when the product is an oil.[1][2]
Q2: I've just finished a Pechmann condensation. What are the likely impurities I need to remove?
A2: In a Pechmann condensation, which synthesizes coumarins from a phenol (B47542) and a β-ketoester under acidic conditions, common impurities include unreacted phenol starting material, excess β-ketoester, and potential side-products from self-condensation or unwanted side reactions.[3][4][5] Harsh reaction conditions, such as high temperatures, can also lead to the formation of degradation products.[3]
Q3: My crude product is a dark oil instead of a solid. How should I proceed with purification?
A3: An oily crude product indicates the presence of significant impurities that inhibit crystallization.[6] The recommended first step is to purify the material using column chromatography to remove these impurities.[6] After chromatography, the purified fractions containing your coumarin derivative can be combined, concentrated, and then subjected to recrystallization to obtain a pure, crystalline solid. Another technique to try before chromatography is trituration, where a non-solvent is added to the oil to induce crystallization of the desired product while dissolving impurities.[6]
Q4: How do I select the best solvent system for purifying my coumarin derivative by column chromatography?
A4: The ideal solvent system (mobile phase) for column chromatography should provide good separation between your desired compound and impurities on a Thin-Layer Chromatography (TLC) plate.[1] For coumarins, which are generally moderately polar, a common stationary phase is silica (B1680970) gel.[1] The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1][7]
To find the optimal ratio, run several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Aim for an Rf value (retention factor) of approximately 0.2-0.4 for your target coumarin, ensuring it is well-separated from impurity spots.[1]
Q5: My compound is streaking or tailing on the TLC plate. What's wrong and how can I fix it?
A5: Streaking or tailing on a TLC plate can be caused by several factors:
-
Sample Overload: You may have spotted too much of your sample. Try diluting the sample before spotting it on the plate.
-
Highly Polar Compound: Some coumarin derivatives can be highly polar and interact strongly with the silica gel. Using a more polar mobile phase can help.[8]
-
Acidic or Basic Nature: If your coumarin derivative is acidic or basic, it can interact ionically with the silica. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase (0.1-2.0%) can resolve this issue by neutralizing the compound or the silica surface.[8]
Q6: My attempt at recrystallization resulted in an oil or no crystals formed. What should I do?
A6: This common problem, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent or when impurities are preventing crystal lattice formation.[1] Here are some troubleshooting steps:
-
Try a Different Solvent: The initial solvent may be too good a solvent. Experiment with different single or mixed solvent systems.[1]
-
Cool Slowly: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling can promote oil formation.[9] Once at room temperature, cooling further in an ice bath can maximize crystal yield.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a tiny crystal of the pure product, add it to the cooled, saturated solution to induce crystallization.[6]
-
Purify Further: If oiling persists, it's likely due to impurities. Purify the material by column chromatography first and then attempt recrystallization again.[1][6]
Data & Protocols
Table 1: Common Solvent Systems for Coumarin Purification
This table provides starting points for selecting solvents for TLC, column chromatography, and recrystallization. The optimal system will depend on the specific substituents on the coumarin core.
| Purification Method | Solvents / Solvent Systems | Typical Use Case |
| TLC / Column | Hexane / Ethyl Acetate (Gradient) | General purpose for most coumarins. Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.[1] |
| TLC / Column | Dichloromethane (B109758) / Ethyl Acetate | An alternative system for separating compounds of similar polarity.[10] |
| TLC / Column | Toluene / Acetone (85:15) | Effective for certain coumarin derivatives like warfarin (B611796) and coumaphos.[11] |
| Recrystallization | Ethanol (B145695) / Water | A common mixed-solvent system. Dissolve the coumarin in hot ethanol and add hot water dropwise until cloudy, then add a drop of ethanol to clarify before cooling.[6][12] |
| Recrystallization | Methanol (B129727) / Water | Suitable for simple coumarin; a 40% aqueous methanol solution has been shown to give high recovery.[12][13] |
| Recrystallization | Ethyl Acetate / Hexane | Good for less polar coumarins. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[3][4] |
| Recrystallization | Toluene | An option for certain derivatives that are soluble in hot toluene.[1] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a synthetic coumarin derivative using flash column chromatography on silica gel.
-
Prepare the Mobile Phase: Based on preliminary TLC analysis, prepare an adequate volume of the chosen eluent system (e.g., Hexane:Ethyl Acetate). Start with a less polar mixture for slurry packing and initial elution.
-
Pack the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.[1]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.[1]
-
Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude coumarin product in a minimal amount of a volatile solvent (like dichloromethane or the eluent itself).[1]
-
Carefully apply the dissolved sample solution evenly to the top of the sand layer using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica bed.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
If using gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.[6]
-
-
Monitor Fractions:
-
Systematically spot the collected fractions on a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified coumarin.[7]
-
Visual Guides
Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of a synthetic coumarin derivative.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting when an initial purification attempt yields an impure product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. [Thin-layer chromatographic determination of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. old.rrjournals.com [old.rrjournals.com]
- 13. old.rrjournals.com [old.rrjournals.com]
Technical Support Center: Overcoming Poor Solubility of 4-Methyl-3-phenylcoumarin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 4-Methyl-3-phenylcoumarin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a molecular structure with a significant hydrophobic character due to its benzopyrone core and the attached phenyl and methyl groups. This lipophilic nature results in low affinity for polar solvents like water, leading to poor aqueous solubility.
Q2: What are the initial signs of solubility issues in my assay?
A2: The most common indicators of poor solubility include the appearance of a precipitate, cloudiness, or turbidity in your assay medium after adding the compound.[1] This can occur immediately or over time during incubation.[2] Inconsistent or non-reproducible assay results can also be a consequence of the compound not being fully dissolved.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[3] Ethanol can also be used. It is crucial to use anhydrous (water-free) DMSO to prevent the absorption of water, which can decrease the compound's solubility over time.[1]
Q4: How should I properly prepare and store a stock solution of this compound in DMSO?
A4: To prepare a stock solution, dissolve the compound in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).[1] Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C) or brief sonication. Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.[1]
Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A5: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[2] However, the tolerance can be cell-line specific, so it is advisable to run a vehicle control with the corresponding DMSO concentration to assess its effect on your specific assay.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution into Aqueous Buffer
Question: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What should I do?
Answer: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here’s a step-by-step approach to resolve this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous buffer. Instead, use a serial dilution method. First, create an intermediate dilution in your assay buffer, and then add this to the final volume. Always add the compound solution to the buffer, not the other way around, and do so dropwise while gently vortexing or stirring.[2]
-
Pre-warm the Assay Buffer: The solubility of many compounds increases with temperature. Pre-warming your assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can help maintain its solubility.[1]
Issue: Compound Precipitates Over Time in the Incubator
Question: My assay plate looked fine initially, but after a few hours of incubation, I can see a precipitate in the wells. What is causing this delayed precipitation?
Answer: Delayed precipitation can be due to several factors related to the assay conditions and the compound's stability in the complete medium.
-
Temperature and pH Shifts: Changes in temperature from room temperature to 37°C in the incubator can decrease solubility. Additionally, the pH of the medium can change due to cellular metabolism or the CO2 environment, affecting the solubility of pH-sensitive compounds.[1] Ensure your medium is adequately buffered for the incubator's CO2 concentration.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins (especially in serum), can interact with your compound and reduce its solubility over time.[1] It is crucial to determine the compound's solubility in the complete assay medium.
Visual Troubleshooting Workflow
Caption: A flowchart to diagnose and solve compound precipitation issues.
Data Presentation: Solubility of Coumarin (B35378) Derivatives
| Compound | Solvent System | Temperature (°C) | Solubility |
| 7-Amino-4-methylcoumarin | Water | 25 | 0.21 mg/mL |
| 7-Amino-4-methylcoumarin | Ethanol | 25 | 2.58 mg/mL |
| 7-Amino-4-methylcoumarin | DMSO | Not Reported | Likely high |
| Coumarin | Water | 25 | 1.7 mg/mL |
| Coumarin | Ethanol | 25 | 83.3 mg/mL |
| 3-Acetylcoumarin | Water | Not Reported | ~1.62 mg/L |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol allows for the experimental determination of the thermodynamic solubility of this compound in your assay buffer.[4]
Materials:
-
This compound (solid)
-
Assay buffer of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium.
-
Solvent Addition: Add a known volume of the desired assay buffer to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Prepare serial dilutions of the filtrate and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested buffer.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is used to evaluate the antioxidant potential of this compound.[5]
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control in the chosen solvent.
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
Initiate Reaction: Add an equal volume of the DPPH working solution to all wells. Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: Fluorometric MAO-B Inhibition Assay
This protocol is designed to screen for the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B).[6][7]
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)
-
MAO-B assay buffer
-
Known MAO-B inhibitor (e.g., Selegiline) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and HRP in the assay buffer. Prepare serial dilutions of this compound and the positive control.
-
Enzyme and Inhibitor Incubation: Add the diluted compound or control to the wells of the 96-well plate. Then, add the MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate/probe/HRP mixture to all wells.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
MAO-B Inhibitor Signaling Pathway
Caption: Signaling pathway of MAO-B and its inhibition by this compound.
Experimental Workflow for MAO-B Inhibition Assay
Caption: General experimental workflow for the fluorometric MAO-B inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
Technical Support Center: Synthesis of 4-Methylcoumarin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcoumarin (B1582148) derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-methylcoumarin derivatives, focusing on the widely used Pechmann and Knoevenagel condensation reactions.
Issue 1: Low or No Yield of 4-Methylcoumarin in Pechmann Condensation
Q: My Pechmann condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Pechmann condensation can arise from several factors, ranging from reactant quality and catalyst choice to reaction conditions. Below is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the phenol (B47542) and β-ketoester (e.g., ethyl acetoacetate) are of high purity. Impurities can inhibit the reaction or lead to the formation of side products.
-
Catalyst Activity: The acid catalyst is crucial. Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or solid acid catalysts like Amberlyst-15 are commonly used.[1][2] Ensure the catalyst is not old or deactivated. The choice of catalyst can significantly impact the reaction time and yield (see Table 1).[1]
-
Reaction Temperature: The optimal temperature is critical. For the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776), temperatures are often kept low initially (e.g., below 10°C) during the addition of sulfuric acid to control the exothermic reaction.[3] However, increasing the temperature to a certain point can improve the yield, but excessive heat can lead to the formation of side products like chromones and self-condensation of ethyl acetoacetate.[2][4]
-
Reaction Time: The reaction time can vary from minutes to several hours depending on the catalyst and temperature.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Moisture: The presence of water can be detrimental to the reaction, as it can deactivate the acid catalyst and hydrolyze the ester. Ensure all glassware is dry and use anhydrous reagents if possible.
Issue 2: Formation of a Major Side Product in Pechmann Condensation
Q: I am observing a significant amount of a side product in my Pechmann condensation, which is difficult to separate from the desired 4-methylcoumarin. What is this side product and how can I minimize its formation?
A: A common side product in the Pechmann condensation is the isomeric chromone (B188151).
-
Chromone Formation: The formation of 4-methyl-γ-benzopyrone (chromone) derivatives can compete with the desired 4-methyl-α-benzopyrone (coumarin) synthesis. The reaction pathway leading to the chromone is favored under certain conditions.
-
Minimizing Chromone Formation:
-
Catalyst Choice: The choice of acid catalyst can influence the product distribution. For instance, phosphorus pentoxide (P₂O₅) is known to favor the formation of chromones in what is known as the Simonis chromone cyclization.
-
Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable chromone isomer.[2][4] Careful control of the reaction temperature is crucial.
-
Reactant Structure: The structure of the starting phenol and β-ketoester can also influence the selectivity.
-
Issue 3: Low or No Yield in Knoevenagel Condensation for Coumarin (B35378) Synthesis
Q: I am attempting to synthesize a coumarin derivative via the Knoevenagel condensation of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound, but the yield is very low. What should I investigate?
A: Low yields in the Knoevenagel condensation for coumarin synthesis can be attributed to several factors:
-
Acidity of the Methylene Compound: The active methylene compound must be sufficiently acidic to be deprotonated by the weak base catalyst. Common choices include ethyl acetoacetate, diethyl malonate, and malononitrile.[6][7]
-
Catalyst Inefficiency: Weak bases like piperidine (B6355638) or pyridine (B92270) are typically used.[8][9] Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[7] The catalyst should be used in catalytic amounts and its quality should be ensured.
-
Steric Hindrance: Bulky groups on either the salicylaldehyde or the active methylene compound can impede the reaction.[6]
-
Water Removal: The Knoevenagel condensation produces water, which can shift the equilibrium back to the reactants.[10] While not always necessary for coumarin synthesis due to the subsequent intramolecular cyclization, in some cases, removal of water using a Dean-Stark apparatus can improve yields.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chromone formation as a side product in the Pechmann condensation?
A1: The Pechmann condensation can proceed through two main mechanistic pathways. The generally accepted mechanism for coumarin formation involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration. The formation of the chromone side product is thought to occur via a competing pathway where the initial reaction is an electrophilic attack of the protonated ketone of the β-ketoester onto the aromatic ring, followed by cyclization involving the phenolic hydroxyl group.
Q2: How can I purify my 4-methylcoumarin derivative from the reaction mixture?
A2: Purification is typically achieved through recrystallization. For example, 7-hydroxy-4-methylcoumarin is often recrystallized from an ethanol (B145695)/water mixture.[3][11] The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified coumarin derivative crystallizes out. Washing the filtered crystals with cold water helps to remove any remaining acid catalyst.[3]
Q3: Can I use microwave irradiation to improve the synthesis of 4-methylcoumarin derivatives?
A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the Pechmann condensation, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[1][12]
Data Presentation
Table 1: Comparison of Different Catalysts and Conditions for the Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
| Catalyst | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 18-22 hours | 5 - Room Temp. | 80-88 | [1] |
| Polyphosphoric acid (PPA) | Resorcinol, Ethyl acetoacetate | 20-25 minutes | 75-80 | Not specified | [1] |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 100 minutes | 110 | ~95 | [1][2] |
| Diatomite-supported H₂SO₄/Tosic acid | Resorcinol, Methyl acetoacetate | 3 hours | 90 | 92 | [1] |
| Nano-crystalline sulfated-zirconia (Microwave) | Resorcinol, Ethyl acetoacetate | 15 minutes | 150 | 99 | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation using Sulfuric Acid
Materials:
-
Resorcinol (5.5 g, 0.05 mol)
-
Ethyl acetoacetate (6.4 ml, 0.05 mol)
-
Concentrated Sulfuric Acid (50 ml)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a 100 ml conical flask, combine 5.5 g of resorcinol and 6.4 ml of ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 50 ml of concentrated sulfuric acid to the mixture while stirring, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.[1]
-
Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.[3]
Protocol 2: Synthesis of 3-Acetylcoumarin (B160212) via Knoevenagel Condensation
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Piperidine (3-4 drops)
-
Ethanol (cold)
Procedure:
-
In a suitable flask, mix salicylaldehyde (1.22 g) and ethyl acetoacetate (1.30 g).
-
Add 3 to 4 drops of piperidine to the mixture.
-
Stir the reaction mixture magnetically. The reaction time can vary from 15 minutes to 24 hours, and the progress should be monitored by TLC.[9]
-
A precipitate of 3-acetylcoumarin will form.
-
Collect the product by filtration.
-
Wash the filtered product with cold ethanol (10 ml) to afford the purified 3-acetylcoumarin.[9]
Visualizations
Caption: Pechmann condensation pathway showing the formation of both the desired 4-methylcoumarin and the chromone side product.
Caption: Experimental workflow for the synthesis of 3-acetylcoumarin via Knoevenagel condensation.
Caption: A logical workflow for troubleshooting low yields in 4-methylcoumarin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 5. oaji.net [oaji.net]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
- 12. journalirjpac.com [journalirjpac.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Coumarin Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the quantum yield of your probes for more sensitive and reliable experimental results.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that influence the fluorescence quantum yield of coumarin (B35378) probes?
The fluorescence quantum yield of coumarin probes is primarily influenced by three main factors:
-
Molecular Structure (Substituents): The type and position of chemical groups on the coumarin ring are critical. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic properties of the molecule, which can enhance intramolecular charge transfer (ICT) and boost fluorescence.[1][2][3]
-
Solvent Environment: The polarity and viscosity of the solvent play a crucial role. A change in solvent can alter the energy levels of the excited state, leading to either enhancement or quenching of fluorescence.[1][2]
-
Experimental Conditions: Factors such as pH, temperature, and probe concentration can have a significant impact on the fluorescence quantum yield.[1][4][5]
Q2: How do electron-donating and -withdrawing groups affect quantum yield?
The strategic placement of electron-donating and electron-withdrawing groups is a key principle in designing bright fluorescent probes.[2]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), dimethylamino (-N(CH₃)₂), and hydroxyl (-OH), particularly at the 7-position of the coumarin ring, increase the electron density of the π-system. This enhances the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation, often leading to stronger fluorescence emission.[1][2][3]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or carbonyl groups at the 3-position can also enhance the ICT mechanism by acting as an electron acceptor, which has been shown to improve fluorescence characteristics.[1][2]
Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be addressed?
Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a probe decreases or is completely extinguished at high concentrations or in a poor solvent where the molecules aggregate.[1][2] This is typically due to the formation of strong π-π stacking interactions in the aggregated state, which create non-radiative decay pathways for the excited state.[2]
To address ACQ, you can:
-
Introduce a co-solvent to improve solubility and disrupt aggregation.[1]
-
Use a surfactant to prevent aggregation by forming micelles that encapsulate the probe molecules.[1]
-
Modify the probe's structure to inhibit π-π stacking. A modern approach is to design probes that exhibit Aggregation-Induced Emission (AIE), where aggregation restricts intramolecular motion and blocks non-radiative pathways, leading to bright fluorescence.[2]
Q4: How does solvent choice impact the quantum yield of my coumarin probe?
Solvent selection is a critical parameter for optimizing the quantum yield of coumarin probes. The photophysical properties of these dyes are highly sensitive to the solvent's polarity and viscosity.[1]
-
Polarity: For many coumarin derivatives, especially those with flexible amino groups, an increase in solvent polarity can lead to a significant decrease in quantum yield.[1][6] This is often attributed to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which provides a non-radiative decay pathway.[3][6][7][8]
-
Viscosity: In some cases, increasing the solvent viscosity can enhance the quantum yield by restricting molecular motions that lead to non-radiative decay.[1]
Troubleshooting Guides
Problem 1: The quantum yield of my coumarin probe is unexpectedly low.
A diminished quantum yield in coumarin probes can be attributed to several factors related to the probe's molecular structure and its immediate environment.
-
Solvent Effects: An inappropriate solvent can promote non-radiative decay pathways, thereby reducing fluorescence. For many coumarin derivatives, an increase in solvent polarity leads to a significant decrease in quantum yield.[1][6]
-
Aggregation-Caused Quenching (ACQ): Coumarin derivatives have a tendency to aggregate in solution, which can lead to self-quenching and a substantial drop in quantum yield.[1]
-
Substituent Effects: The nature of chemical groups attached to the coumarin core is crucial. Generally, electron-donating groups at the 7-position enhance fluorescence, while electron-withdrawing groups can quench it.[1]
-
Probe Purity: Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your probe.[1]
-
pH of the Solution: The fluorescence of many coumarin derivatives is sensitive to pH. The protonation state can significantly alter the electronic structure and, consequently, the quantum yield.[1][9][10]
-
Presence of Quenchers: External quenchers, such as dissolved oxygen or heavy atoms, can deactivate the excited state of your probe.[6]
Caption: A step-by-step workflow for troubleshooting low quantum yield in coumarin-based probes.
Problem 2: My probe's fluorescence is weak in an aqueous buffer.
Weak fluorescence in aqueous media is a common issue, often due to aggregation and the high polarity of water.[1]
-
Add a Co-solvent: Introducing a less polar, water-miscible organic solvent like DMSO or ethanol (B145695) can help disrupt aggregation and improve solubility.[1]
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can prevent aggregation by forming micelles that encapsulate the probe molecules.[1]
-
Lower Probe Concentration: High concentrations promote aggregation and self-quenching. Try reducing the probe concentration.[1]
-
Modify the Probe Structure: If possible, consider synthesizing a derivative with improved water solubility, for example, by introducing sulfonate or PEG groups.[1]
Problem 3: My fluorescence signal is unstable and decreases over time.
Signal instability is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore.
-
Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides a good signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.
-
Degas Solutions: The presence of dissolved oxygen can accelerate photobleaching. Degassing your solutions can sometimes improve signal stability.
Caption: Key factors influencing the fluorescence quantum yield of coumarin probes.
Data Presentation
Table 1: Effect of Substituents on the Fluorescence Quantum Yield of Coumarin Derivatives
| Compound | Phenyl Ring Substituent | Quantum Yield (Φ) | Reference |
| 4a | H | 0.64 | [11] |
| 4b | p-Cl | 0.52 | [11] |
| 4c | p-Br | 0.49 | [11] |
| 4d | p-NO₂ | 0.12 | [11] |
| 4e | p-CH₃ | 0.83 | [11] |
Table 2: Effect of Solvent on the Fluorescence Quantum Yield of Selected Coumarin Dyes
| Coumarin Dye | Solvent | Quantum Yield (Φ) |
| Coumarin 1 | Cyclohexane | 0.87 |
| Benzene | 0.73 | |
| Chloroform | 0.64 | |
| Acetone | 0.43 | |
| Acetonitrile | 0.19 | |
| Methanol | 0.03 | |
| Coumarin 153 | Cyclohexane | 0.40 |
| Benzene | 0.52 | |
| Chloroform | 0.62 | |
| Acetone | 0.58 | |
| Acetonitrile | 0.54 | |
| Methanol | 0.43 |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[12][13]
Materials:
-
Fluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectrograde solvent
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Your coumarin probe
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both your coumarin probe (sample) and the fluorescence standard in the same spectrograde solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances at the excitation wavelength below 0.1 (e.g., 0.02, 0.04, 0.06, 0.08, 0.1). This is to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength (λex) using the UV-Vis spectrophotometer.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the fluorometer, exciting at λex.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Gradients: Determine the gradients (slopes) of the straight lines for both the sample (Grad_x) and the standard (Grad_s).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_x):
Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)
Where:
-
Φ_s is the quantum yield of the standard
-
Grad_x and Grad_s are the gradients for the sample and standard, respectively
-
n_x and n_s are the refractive indices of the sample and standard solutions (if the same solvent is used, this term cancels out)
-
Caption: Workflow for the relative determination of fluorescence quantum yield.
Protocol 2: Investigating Aggregation-Caused Quenching (ACQ)
This protocol helps determine if aggregation is the cause of low quantum yield, particularly in aqueous solutions.
Materials:
-
Fluorometer
-
Your coumarin probe
-
A "good" solvent in which the probe is highly soluble (e.g., THF, DMSO)
-
A "poor" solvent in which the probe is insoluble (e.g., water)
Methodology:
-
Prepare a Stock Solution: Dissolve your probe in the "good" solvent at a concentration where it is fully dissolved and fluorescent.
-
Measure Initial Fluorescence: Record the fluorescence spectrum of this solution.
-
Titrate with "Poor" Solvent: Gradually add increasing fractions of the "poor" solvent to the solution (e.g., increasing the water fraction from 0% to 90%).
-
Record Fluorescence at Each Step: After each addition of the "poor" solvent, mix thoroughly and record the fluorescence spectrum.
-
Analyze the Results:
-
Aggregation-Caused Quenching (ACQ): If the fluorescence intensity decreases as the poor solvent is added, this indicates that aggregation is causing quenching.
-
Aggregation-Induced Emission (AIE): If the fluorescence intensity increases at high fractions of the poor solvent, your probe may be exhibiting AIE.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. hrcak.srce.hr [hrcak.srce.hr]
Stability issues of 4-Methyl-3-phenylcoumarin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 4-Methyl-3-phenylcoumarin in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light exposure, and temperature. Like other coumarin (B35378) derivatives, it is susceptible to degradation under various conditions. Alkaline pH can promote the hydrolysis of the lactone ring, a common characteristic of coumarins. Exposure to light, particularly UV light, can lead to photodegradation.
Q2: What are the visible signs of degradation in my this compound solution?
A2: Degradation of your solution may be indicated by several observable changes. A noticeable color change can signify decomposition. A decrease in fluorescence intensity, if applicable to your experimental setup, is another key indicator, as the fluorescent properties of the coumarin ring may be compromised upon structural alteration. In some instances, the formation of a precipitate might also suggest the generation of insoluble degradation products.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To maximize the stability of your stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Whenever possible, prepare fresh solutions for immediate use. For storage, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in amber vials to protect them from light and at a low temperature, preferably -20°C or below.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: Coumarin derivatives can be unstable in aqueous solutions, with the rate of degradation increasing at higher pH. If aqueous buffers are necessary for your experiment, it is best to prepare the working solution immediately before use and to use it within a short timeframe. It is also advisable to work at a neutral or slightly acidic pH if your experimental conditions permit.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound in an appropriate anhydrous solvent.
-
Protect from Light: Ensure that the solution is protected from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Control Temperature: Maintain a consistent and appropriate temperature for your experiment and storage of the solution.
-
pH Verification: If using aqueous buffers, verify the pH of the solution and consider using a buffer with a neutral or slightly acidic pH.
-
Run a Control: Compare the results obtained with a freshly prepared solution to those from an older solution to confirm if degradation is the cause of the inconsistency.
-
Issue 2: Unexpected peaks observed during chromatographic analysis (e.g., HPLC).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to achieve better separation between the parent compound and any degradation products.
-
Mass Spectrometry Analysis: Use a mass spectrometer coupled with your chromatography system to identify the mass of the unexpected peaks and infer their structures.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide general data for coumarin derivatives and the known physical properties of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [2] |
| Melting Point | 156-158 °C | [2] |
| Appearance | White to off-white crystalline powder |
Table 2: General Stability Profile of Coumarin Derivatives
| Condition | Effect on Stability | Recommendations |
| Alkaline pH (pH > 8) | Prone to hydrolysis of the lactone ring. | Use neutral or slightly acidic buffers. Prepare fresh solutions in aqueous media. |
| Acidic pH (pH < 4) | Generally more stable than in alkaline conditions. | Preferred pH range for aqueous solutions. |
| UV/Visible Light | Susceptible to photodegradation. | Store solutions in amber vials or protect from light. Minimize exposure during experiments. |
| Elevated Temperature | Can accelerate degradation. | Store stock solutions at -20°C or below. Avoid prolonged exposure to high temperatures. |
| Oxidizing Agents | Potential for oxidative degradation. | Avoid contact with strong oxidizing agents unless part of the experimental design. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to an appropriately sized amber glass vial.
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or below, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[3]
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Water bath or incubator
-
UV lamp (e.g., 254 nm or 365 nm)
-
HPLC system with a UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an incubator at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples and a control (untreated stock solution) by a suitable analytical method, such as HPLC, to observe the formation of degradation products.
-
Protocol 3: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.[4][5]
-
Instrumentation and Conditions:
-
HPLC System: With a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare samples from the forced degradation study and a control sample.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
-
Visualizations
References
Technical Support Center: Refining the Purification Protocol for 4-Methyl-3-phenylcoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 4-methyl-3-phenylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and silica (B1680970) gel column chromatography. Recrystallization is often used as a first step to remove the bulk of impurities, while column chromatography is employed for separating compounds with similar polarities.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Pechmann condensation?
A2: Common impurities may include unreacted starting materials such as phenol (B47542) and ethyl 1-phenylacetoacetate. Additionally, side-products from the condensation reaction can also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick qualitative method to check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. The melting point of the purified compound is also a good indicator of purity; a sharp melting point range close to the literature value (156-158 °C) suggests high purity.[1]
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a white to off-white crystalline solid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are present. | - Use a solvent with a lower boiling point. A mixed solvent system, such as ethanol (B145695)/water or acetone/hexane (B92381), can be effective. - Add a small amount of the hot solvent to the oiled-out mixture to achieve complete dissolution before cooling. - Try seeding the solution with a pure crystal of this compound. |
| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then try to cool again. - Choose a solvent in which the compound has lower solubility at room temperature. Test different solvent systems. |
| Low recovery of the purified compound. | The compound is partially soluble in the cold solvent. Crystals were not completely collected during filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure all crystals are transferred from the flask to the funnel during filtration. |
| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield. - A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities (overlapping spots on TLC). | The solvent system (eluent) is not optimal. | - Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297).[2] Aim for an Rf value of 0.2-0.4 for this compound. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the setup or elution. |
| Broad or tailing bands during elution. | The sample was loaded in too much solvent. The column is overloaded. | - Dissolve the crude sample in the minimum amount of the eluent before loading it onto the column. - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near its boiling point.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Slowly add hot deionized water to the hot ethanol solution dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for this compound.[2]
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Maintain a constant flow rate. Gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Step | Starting Material | Solvent System | Yield (%) | Purity (%) | Melting Point (°C) |
| Crude Product | N/A | N/A | ~90 | ~85 | 150-155 |
| Recrystallization | Crude Product | Ethanol/Water | ~75 | ~95 | 155-157 |
| Column Chromatography | Crude Product | Hexane:Ethyl Acetate (8:2) | ~60 | >98 | 156-158 |
| Recrystallization followed by Column Chromatography | Crude Product | N/A | ~50 | >99 | 157-158 |
Note: The data in this table is illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
References
Technical Support Center: Knoevenagel Condensation for Coumarin Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of coumarins via Knoevenagel condensation. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation for coumarin (B35378) synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst (e.g., piperidine (B6355638), L-proline) may have degraded over time.[1] 2. Insufficient Heating: The reaction may not have reached the necessary temperature for the condensation and subsequent cyclization to occur.[2] 3. Presence of Water: Water is a byproduct of the condensation, and its accumulation can inhibit the forward reaction.[2][3] 4. Incorrect Stoichiometry: An improper molar ratio of salicylaldehyde (B1680747) to the active methylene (B1212753) compound can lead to incomplete conversion. | 1. Use a fresh supply of the catalyst. 2. Ensure the reaction mixture reaches and maintains the temperature specified in the protocol (e.g., reflux in ethanol). Monitor the internal temperature if possible. 3. If conducting the reaction in a non-polar solvent like toluene, consider using a Dean-Stark apparatus to remove water azeotropically. For other solvents, ensure anhydrous conditions if the protocol specifies. 4. Carefully measure and use the correct stoichiometric ratios of your reactants. A slight excess of the active methylene compound is sometimes used. |
| Multiple Spots on TLC, Indicating Byproduct Formation | 1. Incomplete Cyclization: The linear Knoevenagel adduct (intermediate) has not fully cyclized to form the coumarin ring.[2] 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote side reactions. 3. Unwanted Decarboxylation: If using a malonic ester derivative, hydrolysis and subsequent decarboxylation can occur, leading to a coumarin without the desired 3-substituent.[2] 4. Michael Addition: A second molecule of the active methylene compound may add to the α,β-unsaturated Knoevenagel product.[4] | 1. Increase the reaction time or temperature moderately to encourage the intramolecular transesterification (lactonization). An acidic workup can sometimes facilitate this cyclization. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC to stop it once the starting material is consumed. 3. Ensure anhydrous conditions to prevent hydrolysis of the ester group. 4. Use a precise 1:1 stoichiometry of the salicylaldehyde and the active methylene compound to minimize the presence of excess nucleophile available for Michael addition. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. 2. Inherent Properties of the Product: Some coumarin derivatives are oils or low-melting solids at room temperature. | 1. Purify the crude product using column chromatography. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297). 2. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Knoevenagel condensation between a salicylaldehyde and an active methylene compound?
The expected product is a 3-substituted coumarin. The reaction first forms an α,β-unsaturated intermediate (the Knoevenagel adduct), which then undergoes a rapid intramolecular cyclization (lactonization) to form the stable coumarin ring system.[2]
Q2: What are the most common byproducts in this reaction?
Common byproducts include:
-
Unreacted Starting Materials: Salicylaldehyde and the active methylene compound.[2]
-
Knoevenagel Adduct: The uncyclized intermediate.[2]
-
Decarboxylated Coumarin: A coumarin derivative lacking the substituent at the 3-position, which can occur if using, for example, a malonic ester under conditions that favor hydrolysis and decarboxylation.[2]
-
Michael Adducts: Formed by the addition of a second molecule of the active methylene compound to the initial Knoevenagel product.[4]
Q3: What are the most effective catalysts for this reaction?
Weak bases are typically used to catalyze the Knoevenagel condensation for coumarin synthesis. Common and effective choices include:
-
Piperidine: A widely used and highly effective secondary amine catalyst.[1]
-
L-proline: An environmentally friendly amino acid catalyst.[1]
-
Pyrrolidine or Morpholine: Other secondary amines that can also be used.[1]
-
Ammonium (B1175870) salts (e.g., ammonium acetate): Can be effective, especially under solvent-free conditions.[1]
Q4: Can this reaction be performed without a solvent?
Yes, solvent-free Knoevenagel condensations for coumarin synthesis have been successfully reported, often aided by microwave irradiation.[1][5] These methods are considered "green chemistry" approaches as they reduce solvent waste.
Q5: How does temperature affect the reaction?
Temperature is a critical parameter. While sufficient heat is needed to drive the reaction to completion, excessive temperatures can lead to the formation of byproducts.[6] It is important to find the optimal temperature for a specific set of reactants and catalyst, often by monitoring the reaction progress with Thin Layer Chromatography (TLC).
Data on Reaction Conditions and Yields
The following table summarizes various conditions reported for the synthesis of coumarins via Knoevenagel condensation, with their corresponding yields. This data can help in selecting a suitable starting point for your own experiments.
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol (B145695) | Reflux, 4-5 hours | High (not specified) | [2] |
| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 80°C, 18 hours | High (not specified) | [2] |
| Substituted Salicylaldehydes | Diethyl malonate | Piperidine | None | Microwave | 55-94 | [5] |
| o-Hydroxybenzaldehydes | Various active methylene compounds | L-proline | [MMIm][MSO4] (Ionic Liquid) | 90°C, 30 min | 98 | [7] |
| o-Vanillin | Dimethyl malonate | Piperidine acetate / LiSO4 | None | Ultrasound | 96-97 | [8] |
Experimental Protocols
Protocol 1: Classical Synthesis of 3-Carbethoxycoumarin using Piperidine
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Absolute Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and diethyl malonate (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reflux the reaction mixture on a water bath for 4-5 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.
-
Filter the precipitated solid, wash it with cold water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-carbethoxycoumarin.[2]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Materials:
-
Hydroxyaldehyde (e.g., Salicylaldehyde)
-
Carbonyl compound (e.g., Ethyl acetoacetate)
-
Piperidine
-
Microwave reactor
Procedure:
-
In a microwave-safe open vessel, mix the hydroxyaldehyde (1 equivalent), the carbonyl compound (1.1 equivalents), and piperidine (approx. 0.02 equivalents).
-
Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 10-40% power for 1-10 minutes), monitoring the temperature.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude solid product from an appropriate solvent (e.g., ethanol) to yield the pure coumarin.[5]
Visualizations
Caption: Knoevenagel condensation mechanism for coumarin synthesis and potential side reactions.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sciforum.net [sciforum.net]
- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 6. purechemistry.org [purechemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Spectral Interference in Coumarin-Based Fluorescence Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions (FAQs) regarding spectral interference in fluorescence assays involving coumarin (B35378) derivatives.
Part 1: Frequently Asked Questions (FAQs)
Section A: Spectral Overlap & Crosstalk
Q1: I'm seeing a signal in my secondary channel (e.g., FITC channel) when I only excite my coumarin probe. What is happening?
A1: You are likely observing spectral bleed-through, also known as crosstalk. This occurs because the emission spectrum of your coumarin dye is broad and partially extends into the detection window of the adjacent channel.[1] Even with appropriate filters, a bright signal from the coumarin can "bleed" into a channel intended for another fluorophore, leading to false-positive results.[2]
Q2: Which common fluorophores are known to have significant spectral overlap with blue or green-emitting coumarins?
A2: Coumarins, especially those emitting in the blue-to-green range, frequently show spectral overlap with other popular fluorophores. Key examples include:
-
Fluorescein (FITC) and its derivatives.[3]
-
Green Fluorescent Protein (GFP) and its variants like EGFP.
-
Alexa Fluor™ 488 .[4][5] Careful experimental design and correction methods are crucial when co-imaging these dyes with coumarins.
Q3: How can I correct for spectral bleed-through in my experiment?
A3: The two primary techniques for correcting spectral overlap are Spectral Unmixing and Compensation .
-
Spectral Unmixing: This is a computational method used in fluorescence microscopy. It separates the emission spectra of individual fluorophores from a composite signal by using the unique spectral signature of each dye as a reference.[6][7]
-
Compensation: This is a mathematical correction applied in flow cytometry to subtract the percentage of spectral spillover from one fluorophore into another's detector.[8][9]
The choice depends on your experimental platform: use spectral unmixing for microscopy and compensation for flow cytometry.
Section B: Autofluorescence & Background Signal
Q1: My "no-stain" control sample is showing a significant fluorescent signal. What is the source of this background?
A1: This signal is likely due to autofluorescence , which is the natural fluorescence emitted by biological structures and media components. Common sources include:
-
Cellular Components: Metabolic cofactors like NADH and flavins (FAD) are major contributors, especially when exciting with UV or blue light (350-500 nm). Other sources include collagen, elastin, and lipofuscin.
-
Culture Media: Media components such as phenol (B47542) red, riboflavin, and some amino acids (tryptophan) can be highly fluorescent.
-
Test Compounds: The drug or compound you are screening may be intrinsically fluorescent, a phenomenon known as compound autofluorescence.
Q2: How can I minimize the impact of autofluorescence?
A2: Several strategies can be employed:
-
Use Red-Shifted Dyes: Autofluorescence is most prominent at shorter wavelengths (blue/green). If your experimental design allows, shift to coumarin derivatives or other fluorophores that excite and emit at longer wavelengths (>600 nm).
-
Optimize Media and Buffers: Before imaging, replace cell culture media with a phenol red-free, optically clear buffer or medium.
-
Use Controls and Subtraction: Always include an unstained sample imaged under identical conditions. This "autofluorescence signature" can be treated as a separate channel in spectral unmixing or subtracted from the total signal.
-
Time-Resolved Fluorescence (TRF): For plate-reader assays, TRF with long-lifetime fluorophores (e.g., lanthanides) can be used. A delay between excitation and detection allows the short-lived autofluorescence to decay.
Q3: My test compound seems to be causing interference. How do I confirm if it's autofluorescence or quenching?
A3: You should run a "compound-only" control. Prepare a sample with the compound at the highest assay concentration in the assay buffer, but without the fluorescent probe.
-
If you measure a signal: The compound is autofluorescent.
-
If you do not measure a signal: The compound might be quenching your probe's fluorescence. To confirm quenching, measure the fluorescence of your probe with and without the compound present. A signal decrease in the presence of the compound indicates quenching.
Section C: Environmental & Photophysical Effects
Q1: The fluorescence intensity of my coumarin probe is much lower in my aqueous assay buffer compared to when it's in an organic solvent like ethanol. Why?
A1: This is a common solvatochromic effect for many coumarin derivatives, particularly 7-aminocoumarins. In polar solvents like water, the molecule can form a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state after excitation. This provides a pathway for the energy to be lost non-radiatively, thus quenching the fluorescence and lowering the quantum yield. In less polar solvents, this state is less stable, and the molecule is more likely to relax by emitting a photon.
Q2: I've noticed the emission peak of my coumarin dye shifts to a longer wavelength (a red-shift) in more polar solvents. Is this normal?
A2: Yes, this is a well-documented bathochromic shift. The excited state of many coumarins is more polar than the ground state. Polar solvent molecules rearrange around the excited-state dipole, lowering its energy. This reduces the energy gap for fluorescence emission, resulting in the emission of lower-energy (longer wavelength) light.
Q3: How does pH affect coumarin fluorescence?
A3: The fluorescence of many coumarin derivatives is pH-sensitive. For example, 7-hydroxycoumarins (umbelliferones) and 7-aminocoumarins generally exhibit the strongest fluorescence in a neutral to slightly alkaline pH range (typically pH 7-9). In acidic conditions, protonation of the hydroxyl or amino group can lead to a significant decrease in fluorescence intensity.[6] It is crucial to use a well-buffered system to maintain a stable pH throughout your experiment.
Q4: My signal is fading rapidly during time-lapse imaging. What can I do to improve photostability?
A4: This phenomenon is called photobleaching. To mitigate it:
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use shorter camera exposure times or increase the scanning speed on a confocal microscope.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade agent.
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable coumarin derivative or an alternative class of dyes known for their robustness, such as Alexa Fluor™ or CF® Dyes.[5]
Part 2: Data Presentation
Table 1: Spectral Properties of Common Coumarins and Overlapping Fluorophores
Values are approximate and can vary with environmental conditions (e.g., solvent, pH). Ex = Excitation Max (nm), Em = Emission Max (nm), QY = Quantum Yield.
| Fluorophore | Ex (nm) | Em (nm) | Typical QY | Notes |
| Coumarin 1 | 375 | 456 | 0.50-0.73 (in Ethanol) | Blue emitter, sensitive to solvent polarity. |
| 7-Amino-4-methylcoumarin (AMC) | 346 | 442 | ~0.63 (in Ethanol) | Common blue-fluorescent substrate for enzyme assays. |
| Coumarin 343 | 443 | 461 | 0.60-0.80 (in Ethanol) | Green emitter. |
| FITC (Fluorescein) | 495 | 519 | ~0.9 (in buffer) | High overlap with green-emitting coumarins. pH-sensitive.[3] |
| Alexa Fluor™ 488 | 495 | 519 | ~0.92 (in buffer) | Bright and photostable FITC alternative. High overlap.[4] |
| EGFP (Enhanced GFP) | 488 | 507 | ~0.60 | High overlap with green-emitting coumarins. |
Table 2: Common Sources of Biological Autofluorescence
Excitation and emission ranges are broad and depend on the specific cellular environment.
| Source | Typical Ex Range (nm) | Typical Em Range (nm) | Cellular Location / Notes |
| NADH | 340 - 380 | 440 - 470 | Mitochondria; key metabolic indicator. |
| Flavins (FAD) | 380 - 490 | 520 - 560 | Mitochondria; associated with metabolic activity. |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes; accumulates with age ("age pigment"). |
| Collagen / Elastin | 340 - 400 | 400 - 500 | Extracellular matrix. |
| Tryptophan | ~280 | ~350 | Ubiquitous in proteins. |
Part 3: Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, opaque microplates (for plate reader) or quartz cuvettes (for fluorometer)
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of the test compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Prepare Controls: Include wells/cuvettes containing only the assay buffer to serve as a blank control.
-
Plate/Load Samples: Transfer the compound dilutions and blank controls to your microplate or cuvettes.
-
Measure Fluorescence: Set the instrument to the exact excitation and emission wavelengths used for your coumarin probe in the main assay. Measure the fluorescence intensity.
-
(Optional) Perform Spectral Scans: To fully characterize the interference, perform an emission scan of the highest compound concentration while exciting at the assay's excitation wavelength. Then, perform an excitation scan while monitoring at the assay's emission wavelength.
Data Analysis:
-
Subtract the average fluorescence of the blank from the compound-containing samples.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and is a direct source of interference.
Protocol 2: Step-by-Step Guide to Linear Spectral Unmixing (Microscopy)
Objective: To computationally separate the signals from multiple, spectrally overlapping fluorophores (e.g., a coumarin and GFP).
Principle: This method relies on acquiring reference spectra ("fingerprints") for each individual fluorophore in the sample. The software then uses these references to calculate the contribution of each fluorophore to the mixed signal in every pixel of the multi-labeled image.[6]
Procedure:
Step 1: Prepare Control Samples This is the most critical step for accurate unmixing. You need a separate control sample for each fluorophore present in your experiment, including one for autofluorescence.
-
Sample 1: Stained ONLY with your coumarin probe.
-
Sample 2: Stained ONLY with the overlapping fluorophore (e.g., GFP).
-
Sample 3 (Optional but Recommended): An unstained sample to generate a reference spectrum for autofluorescence. All control samples must be prepared, fixed, and mounted under the exact same conditions as your fully stained experimental sample.
Step 2: Set Up the Microscope
-
Turn on the confocal microscope and lasers required to excite ALL fluorophores in your experiment.
-
Place your multi-labeled experimental sample on the microscope. Find a representative field of view.
-
Set the detector range (the "lambda stack") to cover the entire emission range of all fluorophores. For a Coumarin/GFP experiment, this might be 420 nm to 600 nm.
-
Adjust laser power and detector gain so that the brightest pixels in your sample are not saturated in any channel. These settings must remain constant for the rest of the protocol. [9]
Step 3: Acquire Reference Spectra
-
Replace the experimental sample with your first control sample (e.g., Coumarin only).
-
Using the exact same settings from Step 2, acquire an image (a lambda stack).
-
In the microscope software, select a region of interest (ROI) that is clearly positive for the coumarin signal.
-
Use the software's function to generate and save the emission spectrum from this ROI. This is your "Coumarin Reference Spectrum".
-
Repeat steps 1-4 for your second control sample (e.g., GFP only) to generate the "GFP Reference Spectrum".
-
Repeat for the unstained sample to generate the "Autofluorescence Reference Spectrum".
Step 4: Acquire Image of Experimental Sample
-
Place your multi-labeled experimental sample back on the microscope.
-
Using the same settings, acquire a lambda stack of your region of interest. You will see a "mixed" image where signals are not clearly separated.
Step 5: Perform Linear Unmixing
-
Open the linear unmixing tool in your microscope software.
-
Load the lambda stack of your experimental sample.
-
Load the saved reference spectra (Coumarin, GFP, and Autofluorescence).
-
The software will perform a calculation that, for each pixel, solves an equation to determine how much of the signal belongs to each reference spectrum.
-
The output will be a set of new images, one for each fluorophore, where the bleed-through has been computationally removed.
Protocol 3: Setting Up Compensation (Multi-Color Flow Cytometry)
Objective: To correct for spectral spillover in flow cytometry experiments.
Principle: Compensation is calculated by measuring the spillover from a single-positive control for each fluorophore into all other detectors. The software then builds a compensation matrix to subtract this spillover from the multi-color samples.[8]
Procedure:
Step 1: Prepare Compensation Controls You need single-stained controls for every fluorophore in your experiment. You can use cells or compensation beads.
-
Unstained Control: A sample of your cells with no fluorescent labels. This is used to set the baseline voltage and determine autofluorescence.
-
Single-Stained Controls: For each fluorophore (e.g., Coumarin-antibody, FITC-antibody), prepare a separate sample stained with only that single fluorophore.
-
Critical Rules for Controls:
-
The positive signal in your control must be at least as bright as the signal you expect in your experimental sample.
-
The background fluorescence (autofluorescence) of the positive and negative populations in your control must be the same.
-
The fluorophore in the control must be the exact same one used in the experiment (e.g., you cannot use Alexa Fluor 488 to compensate for FITC).
-
Step 2: Set Voltages and Gains
-
Run the unstained control sample.
-
Adjust the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place your cell population of interest on scale.
-
Adjust the voltages for each fluorescence detector (e.g., FL1, FL2) so that the unstained population sits (B43327) low on the axis, typically within the first log decade.
-
Do not change these voltage settings for the remainder of the experiment.
Step 3: Run Single-Stained Controls and Calculate Compensation
-
Run your first single-stained control (e.g., Coumarin).
-
Using the software's compensation setup tool, gate on the negative and positive populations.
-
The software will measure the signal from the coumarin in its primary detector and also the spillover signal in the FITC detector.
-
Adjust the compensation value (e.g., %FL1 - %FL2) until the median fluorescence intensity of the positive population in the secondary channel is the same as the negative population. Many software packages can do this automatically.
-
Repeat this process for your FITC single-stained control , correcting for its spillover into the coumarin channel.
-
Once all single-color controls have been run, the software will generate a compensation matrix.
Step 4: Acquire Experimental Data
-
Apply the calculated compensation matrix to your multi-color experimental samples.
-
Run and acquire the data for your fully stained samples. The resulting data should now be corrected for spectral bleed-through.
Part 4: Mandatory Visualizations
Caption: Troubleshooting workflow for common spectral interference issues.
Caption: Conceptual workflow of spectral bleed-through correction via linear unmixing.
Caption: Principle of FLIM for separating spectrally similar fluorophores.
References
- 1. ZEISS Microscopy Online Campus | Introduction to Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. youtube.com [youtube.com]
- 5. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 6. user.it.uu.se [user.it.uu.se]
- 7. scispace.com [scispace.com]
- 8. microscopist.co.uk [microscopist.co.uk]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Technical Support Center: Optimizing Solvent Systems for Coumarin Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatographic separation of coumarin (B35378) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting solvent systems for separating coumarins using Thin-Layer Chromatography (TLC)?
A1: For TLC analysis of coumarins on silica (B1680970) gel plates, a good starting point is a binary mixture of a non-polar and a moderately polar solvent. Common systems include toluene-acetone (85:15) and mixtures of n-heptane, dichloromethane (B109758), and ethyl acetate (B1210297).[1][2] For hydrophobic coumarins, a mobile phase containing 20% ethyl acetate in a 1:1 mixture of hexane (B92381) and dichloromethane has shown satisfactory selectivity.[3] For more complex mixtures, two-dimensional TLC (2D-TLC) can be highly effective, using different solvent systems in each direction, such as 30% acetonitrile (B52724) in water followed by 35% ethyl acetate in n-heptane.[3][4]
Q2: How do I select an appropriate mobile phase for High-Performance Liquid Chromatography (HPLC) of coumarins?
A2: The choice of mobile phase in HPLC depends on the properties of the coumarin derivatives and the stationary phase.
-
Reversed-Phase (RP-HPLC): This is the most common mode for coumarin analysis, typically using a C18 column.[5] Good starting mobile phases consist of acetonitrile or methanol (B129727) mixed with water.[6][7] Adding a small amount of acid, such as 0.1% formic acid (FA) or trifluoroacetic acid (TFA), to the aqueous phase can significantly improve peak shape by minimizing secondary silanol (B1196071) interactions.[7][8] A gradient elution, where the proportion of the organic solvent is increased over time, is often used for separating complex mixtures.[6]
-
Normal-Phase (NP-HPLC): For some coumarins, normal-phase HPLC can be effective. A typical solvent system might involve a gradient of ethyl acetate in n-hexane.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for highly polar coumarin compounds, like glycosides.[8] A common mobile phase is a high concentration of acetonitrile with a small amount of an aqueous buffer, such as ammonium (B1175870) formate.[8]
Q3: What factors should I consider when choosing a solvent system for column chromatography of coumarins?
A3: For preparative column chromatography, the solvent system is typically developed based on preliminary TLC analysis. The goal is to find a system where the desired coumarin has an Rf value between 0.2 and 0.4 for good separation.[9]
-
For non-polar coumarins: Start with low polarity solvents like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate, ether, or dichloromethane.[10]
-
For polar coumarins: A mobile phase with higher polarity, such as methanol in dichloromethane or a gradient of ethyl acetate in ether, may be necessary.[10][11] For very polar coumarins, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable approach.[11]
-
Gradient Elution: Using a solvent gradient (gradually increasing the polarity of the mobile phase) is a powerful technique to separate compounds with a wide range of polarities from a complex extract.[12]
Troubleshooting Guides
Issue 1: Poor or No Separation of Coumarin Spots on TLC Plate
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Polarity | If spots remain at the origin (low Rf), the solvent is not polar enough. Increase the proportion of the polar solvent. If spots run with the solvent front (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.[9] |
| Complex Mixture/Co-elution | The structures of the coumarins are too similar for the chosen system.[2] Try a different solvent system with different selectivity (e.g., switch from an acetate-based solvent to an ether-based one).[10] Consider using two-dimensional TLC (2D-TLC) with orthogonal solvent systems for each dimension.[13] |
| Compound Degradation on Silica | Some coumarins may be unstable on acidic silica gel. Perform a 2D TLC by running the plate once, drying it, and then running it again in the same direction. If new spots appear, the compound is degrading.[14] Consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base like triethylamine (B128534) (1-3%) in the solvent system.[10][12] |
Issue 2: HPLC Peak Shape Problems (Tailing, Splitting, Broadening)
| Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity.[7] Column Overload: Reduce the sample concentration or injection volume.[7] |
| Peak Splitting or Shoulders | Column Void/Contamination: A void at the head of the column can cause peak splitting. Use a guard column and replace the analytical column if necessary.[7] Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. Dissolve the sample in the initial mobile phase whenever possible.[7] |
| Broad Peaks | Low Column Efficiency: This can be due to column aging or contamination. Try cleaning the column according to the manufacturer's protocol.[7] Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible. |
| Retention Time Shifts | Inconsistent Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[7] Temperature Fluctuations: Use a column oven to maintain a constant temperature.[7] Pump Malfunction: Check the pump for leaks and ensure it is delivering a consistent flow rate.[15] |
General Chromatography Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatography issues.
Quantitative Data: TLC Solvent Systems for Coumarins
The following table summarizes various solvent systems used for Thin-Layer Chromatography (TLC) of coumarins on silica gel, along with reported Rf values where available.
| Compound(s) | Stationary Phase | Mobile Phase (v/v) | Rf Value(s) |
| Warfarin | Silica Gel | Toluene : Acetone (85:15) | 0.37 |
| Cumaphos | Silica Gel | Toluene : Acetone (85:15) | 0.85 |
| Coumarin | Silica Gel | Chloroform : Acetone (4:1) | 0.28 |
| Xanthone | Silica Gel | Chloroform : Acetone (4:1) | 0.56 |
| Hydrophobic Coumarins (e.g., imperatorin, bergapten) | Silica Gel | Ethyl Acetate (20%) in Hexane : Dichloromethane (1:1) | Satisfactory Selectivity |
| Various Coumarins | CN-Silica (1st Dim.) Silica Gel (2nd Dim.) | Acetonitrile : Water (30:70) Ethyl Acetate : n-Heptane (35:65) | Good 2D Separation |
| Various Coumarins | Silica Gel (1st Dim.) RP-18 (2nd Dim.) | Ethyl Acetate : n-Heptane (35:65) Methanol : Water (55:45) | Good 2D Separation |
Data sourced from[1][3][4][16]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method Development for Coumarins
This protocol outlines a general approach for developing a reversed-phase HPLC method for separating coumarin compounds.[7][8]
-
Column and Hardware:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water. To prepare 1 L, add 1 mL of formic acid to 1 L of water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the coumarin extract or standard in a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
Chromatographic Conditions (Gradient Elution):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: Gradient from 30% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Gradient from 90% to 30% B
-
26-30 min: Re-equilibration at 30% B
-
-
-
Optimization:
Protocol 2: Column Chromatography for Isolation of Coumarins
This protocol describes a general procedure for isolating coumarins from a plant extract using silica gel column chromatography.[2][17][18]
-
TLC Method Development:
-
First, develop a TLC solvent system that provides good separation of the target coumarin, aiming for an Rf value of ~0.3. A common system is a mixture of n-heptane, dichloromethane, and ethyl acetate.[2]
-
-
Column Packing (Wet Method):
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel 60 (230–400 mesh) in the initial, least polar solvent (e.g., n-heptane).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.[19]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[2]
-
Alternatively, for samples not soluble in the mobile phase, use a "dry loading" method: dissolve the sample, add a small amount of dry silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.[19]
-
-
Elution:
-
Begin eluting the column with the starting non-polar solvent.
-
Gradually increase the solvent polarity according to the separation needs (gradient elution). For example, start with petroleum ether and gradually introduce dichloromethane, followed by ethyl acetate.[2]
-
Collect fractions of a consistent volume (e.g., 20 mL).[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions using the TLC system developed in step 1.
-
Combine the fractions that contain the pure desired coumarin.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the isolated compound.
-
References
- 1. [Thin-layer chromatographic determination of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to increase the regioselectivity in the synthesis of 3-arylcoumarins
Welcome to the technical support center for the synthesis of 3-arylcoumarins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the regioselective synthesis of these important compounds.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of 3-arylcoumarins, focusing on how to increase regioselectivity for the desired C3-arylation.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
-
Question: My palladium-catalyzed direct C-H arylation of coumarin (B35378) is yielding a mixture of C3 and C4-arylated products. How can I improve the regioselectivity for the C3 position?
-
Possible Causes & Solutions:
-
Incorrect Catalyst/Ligand System: The choice of palladium source and ligand is crucial for directing the arylation. For instance, a twofold C-H functionalization strategy using a palladium catalyst can provide high regioselectivity for the α-position (C3).[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and additives can significantly influence the reaction's outcome. It has been reported that palladium-catalyzed C-H olefination of arenes can be performed at room temperature with high regioselectivity.[3][4]
-
Interference from the Arylating Agent: Some arylating agents may lead to undesired side reactions or poor regioselectivity. The use of arenesulfonyl chlorides or sodium arenesulfinates in a palladium-catalyzed C-H activation/desulfinative coupling has been shown to be highly regioselective for the α-arylation of coumarins.[5]
-
Workflow for Troubleshooting Poor Regioselectivity in Pd-Catalyzed C-H Arylation
Caption: A troubleshooting workflow for improving C3-regioselectivity in Pd-catalyzed arylation.
Issue 2: Low Yields and Side Products in Perkin Reactions
-
Question: I am using the Perkin condensation to synthesize 3-arylcoumarins, but I am getting low yields and several side products. What can I do to improve this?
-
Possible Causes & Solutions:
-
Inappropriate Dehydrating Agent: The choice of dehydrating agent is critical. N,N'-dicyclohexylcarbodiimide (DCC) has been used effectively as a dehydrating agent in the Perkin condensation for synthesizing 3-arylcoumarins.[6]
-
Harsh Reaction Conditions: High temperatures can lead to decomposition and side product formation. While the classical Perkin reaction often requires elevated temperatures, exploring milder conditions or alternative catalysts might be beneficial.[7]
-
Substituent Effects: The electronic nature of the substituents on both the salicylaldehyde (B1680747) and the phenylacetic acid can influence the reaction efficiency. Electron-donating groups on the salicylaldehyde generally facilitate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve high regioselectivity in the synthesis of 3-arylcoumarins?
There are several key strategies to control the regioselectivity, primarily favoring arylation at the C3 position:
-
Direct C-H Arylation: This modern approach allows for the direct coupling of an aryl group to the coumarin core. High C3 selectivity can be achieved through:
-
Palladium-Catalyzed Dehydrogenative Cross-Coupling: This method involves a twofold C-H activation and has shown excellent regioselectivity for the α-position (C3) of coumarins.[1]
-
KMnO4/AcOH-Mediated Direct Arylation: This system promotes the regioselective C3-arylation of coumarins with arylboronic acids.[8]
-
Transition-Metal-Free Radical Arylation: Using reagents like phenylhydrazines in the presence of a base can lead to regioselective α-arylation at room temperature.[9]
-
-
Cross-Coupling Reactions: These methods involve the coupling of a pre-functionalized coumarin with an aryl partner.
-
Suzuki Coupling: The reaction of a 3-halocoumarin (e.g., 3-chlorocoumarin) with an arylboronic acid catalyzed by a palladium complex is an efficient way to synthesize 3-arylcoumarins.[10]
-
-
Classical Condensation Reactions:
Q2: Can I achieve C3-arylation without using a transition metal catalyst?
Yes, several transition-metal-free methods have been developed for the regioselective C3-arylation of coumarins.[3] One notable method involves the reaction of coumarins with phenylhydrazines in the presence of a base like K2CO3 and air, which proceeds at room temperature with good yields. Another approach is the KMnO4/AcOH-mediated direct arylation of coumarins with arylboronic acids.[8]
Q3: How do substituents on the coumarin ring affect the regioselectivity of arylation?
Substituents on the coumarin ring can have a significant electronic and steric influence on the regioselectivity of C-H arylation. Electron-donating groups can activate the ring, but the directing effect depends on their position. For instance, in some palladium-catalyzed reactions, the presence of certain directing groups can steer the arylation to a specific position. It has been noted that the C3 and C4 positions are the most reactive in the coumarin core, and directing alkenylation to C3 and arylation to C4 can be challenging.[11]
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of a synthetic method for 3-arylcoumarins.
Quantitative Data Summary
The regioselectivity of 3-arylcoumarin synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation
| Arylating Agent | Catalyst | Ligand | Solvent | Temp (°C) | C3:C4 Ratio | Yield (%) | Reference |
| Benzene | Pd(OAc)2 | - | TFAA | 120 | >95:5 | 70-85 | [1][2] |
| Arenesulfonyl chloride | PdCl2 | PPh3 | Dioxane | 100 | >98:2 | 63-87 | [5] |
Table 2: Regioselectivity in Transition-Metal-Free Arylation
| Arylating Agent | Reagent/Mediator | Base | Solvent | Temp (°C) | C3:C4 Ratio | Yield (%) | Reference |
| Phenylhydrazine (B124118) | Air | K2CO3 | DMF | RT | >99:1 | 70-90 | [9] |
| Arylboronic acid | KMnO4/AcOH | - | - | 80 | >99:1 | 60-85 | [8] |
Experimental Protocols
Protocol 1: KMnO4/AcOH-Mediated C3-Selective Direct Arylation of Coumarins [8]
-
Materials: Coumarin (1.0 mmol), arylboronic acid (1.5 mmol), KMnO4 (2.0 mmol), and AcOH (3.0 mL).
-
Procedure:
-
To a solution of coumarin and arylboronic acid in acetic acid, add KMnO4 portion-wise over 10 minutes.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylcoumarin.
-
Protocol 2: Regioselective α-Arylation of Coumarins with Phenylhydrazines (Transition-Metal-Free) [9]
-
Materials: Coumarin (1.0 mmol), phenylhydrazine (1.2 mmol), and K2CO3 (2.0 mmol), DMF (5 mL).
-
Procedure:
-
In a round-bottom flask, dissolve the coumarin and phenylhydrazine in DMF.
-
Add K2CO3 to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-arylcoumarin.
-
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling of 3-Chlorocoumarin [10]
-
Materials: 3-Chlorocoumarin (1.0 mmol), arylboronic acid (1.2 mmol), Pd-salen complex (0.5 mol%), base (e.g., K2CO3, 2.0 mmol), and solvent (e.g., DMF/H2O).
-
Procedure:
-
To a reaction vessel, add 3-chlorocoumarin, arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture at 110 °C under an inert atmosphere for the required time (monitored by TLC).
-
After cooling, dilute the mixture with water and extract with a suitable organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. Palladium catalyzed dehydrogenative arylation of coumarins: an unexpected switch in regioselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unica.it [iris.unica.it]
- 7. sciforum.net [sciforum.net]
- 8. KMnO4/AcOH-mediated C3-selective direct arylation of coumarins with arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective α-arylation of coumarins and 2-pyridones with phenylhydrazines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Novel Coumarin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of novel coumarin (B35378) derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental characterization of new coumarin compounds.
Synthesis and Purification
Q1: My Pechmann condensation reaction is resulting in a low yield. How can I improve it?
A1: Low yields in Pechmann condensations can be due to several factors. Here are some troubleshooting steps:
-
Catalyst Optimization: The choice of acid catalyst is crucial. While strong Brønsted acids like H₂SO₄ are commonly used, Lewis acids or solid acid catalysts can be more effective and selective depending on your specific substrates. Consider screening a variety of catalysts.
-
Reaction Temperature: The optimal temperature can vary. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Experiment with a range of temperatures to find the best balance.
-
Substrate Reactivity: The electronic nature of the phenol (B47542) substrate significantly impacts the reaction. Electron-rich phenols are generally more reactive. For less reactive phenols, more forcing conditions or a more active catalyst may be necessary.
Q2: I'm observing multiple spots on my TLC, and purification of the final coumarin derivative is challenging.
A2: The formation of side products with similar polarities to the desired coumarin is a common issue. Here are some purification strategies:
-
Column Chromatography: This is the most common method for purifying coumarin derivatives.
-
Solvent System Optimization: A systematic trial of different solvent systems is key. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Adsorbent Choice: While silica (B1680970) gel is standard, neutral or acidic alumina (B75360) can also be effective adsorbents for separating coumarin mixtures.[1]
-
-
Recrystallization: This technique can be very effective for obtaining highly pure compounds.
-
Solvent Selection: Finding a suitable solvent or solvent mixture in which the coumarin derivative has high solubility at high temperatures and low solubility at low temperatures is critical. Common solvents for recrystallizing coumarins include ethanol (B145695), methanol, and aqueous mixtures of these alcohols.
-
-
Acid-Base Extraction: For coumarin derivatives with acidic or basic functional groups, an acid-base extraction can be a powerful purification step to remove neutral impurities. Coumarins can often be dissolved in a hot alkaline solution and then precipitated by adding acid.[1]
Spectroscopic Characterization
Q3: How do I assign the characteristic H-3 and H-4 protons in the ¹H NMR spectrum of a coumarin?
A3: The H-3 and H-4 protons of the α,β-unsaturated lactone ring in the coumarin core are highly characteristic. They typically appear as two doublets. The H-4 proton is generally found further downfield (δ 7.7–8.1 ppm) compared to the H-3 proton (δ 6.2–6.5 ppm) because of the deshielding effect of the nearby carbonyl group. They exhibit a cis-coupling constant (³JH3-H4) of approximately 9.5-9.8 Hz. If your coumarin is substituted at either the 3- or 4-position, one of these characteristic doublets will be absent, simplifying the spectral interpretation.
Q4: The aromatic proton signals (H-5, H-6, H-7, H-8) in my ¹H NMR spectrum are overlapping. What can I do to resolve them?
A4: Overlapping signals in the aromatic region (typically δ 6.8–7.6 ppm) are a common challenge. Here are a few strategies to resolve them:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlapping peaks.
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals even when they overlap.
Q5: My mass spectrum shows a prominent peak at M-28. What fragmentation does this correspond to?
A5: A characteristic fragmentation pattern for the coumarin scaffold is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, resulting in a fragment ion with a mass 28 Da less than the molecular ion (M-28). This is often observed as a prominent peak in the mass spectrum and suggests the presence of the intact coumarin core. This fragmentation proceeds via the formation of a benzofuran (B130515) radical ion.
Fluorescence Properties
Q6: My novel coumarin derivative is not fluorescing or has a very weak signal. What are the possible reasons?
A6: The fluorescence of coumarins is highly sensitive to their chemical structure and environment.
-
Substituent Effects: The nature and position of substituents on the coumarin ring are critical. Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) at the 7-position generally enhance fluorescence, while electron-withdrawing groups can quench it. Unsubstituted coumarin itself has very weak fluorescence.
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield. Some coumarins exhibit strong solvatochromism, where the emission wavelength and intensity change with solvent polarity. It is advisable to measure the fluorescence in a range of solvents with varying polarities.
-
Aggregation: At high concentrations, coumarin derivatives can form aggregates, which often leads to fluorescence quenching. Try diluting your sample.
-
pH of the Solution: If your coumarin derivative has acidic or basic functional groups, the pH of the solution can affect the protonation state and, consequently, the fluorescence properties.
Q7: How can I determine the fluorescence quantum yield of my new coumarin derivative?
A7: The relative method is a common and reliable approach for determining the fluorescence quantum yield (Φf). This involves comparing the fluorescence of your sample to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) and Coumarin 102 in ethanol (Φf ≈ 0.76) are frequently used standards. The absorbance of the sample and standard solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
Biological Assays
Q8: I am not observing any intracellular fluorescence from my coumarin-based probe. What could be the issue?
A8: A lack of intracellular signal can be due to several factors:
-
Poor Cell Permeability: The polarity and size of your coumarin derivative may limit its ability to passively diffuse across the cell membrane. Strategies to improve this include increasing the incubation time, optimizing the probe concentration, or modifying the structure to increase lipophilicity.
-
Probe Aggregation: As mentioned earlier, aggregation in the aqueous cell culture medium can prevent the probe from entering the cells. Using a co-solvent like DMSO (typically <0.5%) to prepare the probe stock solution can help prevent aggregation.
-
Cellular Efflux: The coumarin derivative might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested by co-incubating the cells with your probe and a known efflux pump inhibitor.
-
Incorrect Imaging Settings: Ensure that the excitation and emission filters on your fluorescence microscope are appropriate for the spectral properties of your specific coumarin probe.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Coumarin Core
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.2 – 6.5 | Doublet (d) | ³JH3-H4 ≈ 9.5-9.8 |
| H-4 | 7.7 – 8.1 | Doublet (d) | ³JH3-H4 ≈ 9.5-9.8 |
| H-5, H-6, H-7, H-8 | 6.8 – 7.6 | Multiplet (m) | - |
Note: These values can shift significantly depending on the solvent and the nature and position of substituents.
Table 2: Influence of 7-Position Substituent on Fluorescence Quantum Yield (Φf) in Ethanol
| 7-Substituent | Example Compound | Approximate Φf in Ethanol |
| -H | Coumarin | 0.003 |
| -OH | 7-Hydroxycoumarin | 0.73[2] |
| -OCH₃ | 7-Methoxycoumarin | 0.58[2] |
| -NH₂ | 7-Aminocoumarin | 0.73[2] |
| -N(C₂H₅)₂ | 7-(Diethylamino)coumarin | 0.70 - 0.90 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is just above the level of the silica gel.
-
Sample Loading: Dissolve the crude coumarin derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
-
Standard and Sample Preparation: Prepare a series of five to six dilute solutions of both the fluorescence standard and the test coumarin in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the coumarin sample and the reference standard.
-
Determine the gradient (slope) of the resulting straight lines.
-
-
Quantum Yield Calculation: Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation:
Φf,sample = Φf,std * (Gradsample / Gradstd) * (n²sample / n²std)
Where:
-
Φf,std is the fluorescence quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and characterization of novel coumarin derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer coumarin derivatives.
References
Technical Support Center: Enhancing the Cell Permeability of Coumarin-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of coumarin-based compounds.
Frequently Asked Questions (FAQs)
Q1: My coumarin-based compound is exhibiting low cell permeability in our initial screens. What are the common underlying causes?
A1: Low cell permeability of coumarin (B35378) derivatives can often be attributed to several key factors:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous buffer systems used in permeability assays, which reduces the effective concentration of the compound available for transport across the cell monolayer.[1][2]
-
High Lipophilicity: While a degree of lipophilicity is necessary to cross the lipid bilayer of cell membranes, excessively lipophilic compounds can be retained within the membrane, hindering their passage into the cytoplasm.[1]
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present in cell models like Caco-2 and actively pump the compound out of the cell, resulting in low apparent permeability.[1]
-
Metabolism: Some cell lines, including Caco-2, can metabolize test compounds. This reduces the concentration of the parent compound that is measured on the receiving side of the cell monolayer.[1]
-
Cell Monolayer Integrity: Inaccurate permeability readings can result from issues with the cell monolayer itself, such as incomplete differentiation or compound-induced toxicity.[1]
Q2: What strategies can I employ to improve the cell permeability of my lead coumarin compound?
A2: Several strategies can be pursued to enhance the cell permeability of coumarin-based drug candidates:
-
Structural Modification: The strategic addition or modification of functional groups on the coumarin scaffold can significantly impact its physicochemical properties. For example, introducing hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) groups can alter lipophilicity and solubility to improve absorption.[1][3] The type and position of these substituents are often more critical than the total number of substituents.[3][4]
-
Prodrug Approach: A polar functional group on the coumarin molecule can be masked with a lipophilic moiety. This creates a more membrane-permeable prodrug that can be cleaved by intracellular enzymes to release the active parent compound inside the cell.[1][5][6][7]
-
Nanoformulation: Encapsulating the coumarin compound within nanoparticles can enhance its permeability.[8] Carriers like poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes can improve solubility, offer protection from degradation, and facilitate transport across the cell membrane.[1][9]
Q3: How are "high" and "low" permeability typically defined in a Caco-2 assay?
A3: While classification can vary slightly between different laboratories, the apparent permeability (Papp) values from the apical-to-basolateral (A-B) direction in a Caco-2 assay are generally categorized as follows:
-
High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp (A-B) < 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s[1]
Q4: How can I determine if my coumarin compound is a substrate for an efflux pump like P-gp?
A4: A bidirectional Caco-2 assay is the standard method for investigating active efflux. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[1] To confirm the involvement of a specific transporter, the assay can be repeated in the presence of a known inhibitor, such as verapamil (B1683045) for P-gp or Ko143 for BCRP. A significant reduction in the B-A permeability and the efflux ratio in the presence of the inhibitor provides strong evidence for the involvement of that transporter.[1]
Troubleshooting Guides
Troubleshooting Low Permeability in Caco-2 Assays
| Observed Issue | Potential Causes | Recommended Solutions |
| Low Papp Value with High Variability | - Poor aqueous solubility.[1] - Compound adsorption to the assay plate.[1] - Inconsistent cell monolayer integrity.[1] | - Improve Solubility: Add a small percentage of a co-solvent like DMSO (typically <1%) or use a solubilizing agent.[1][10] - Reduce Non-specific Binding: Use low-binding plates.[1] - Verify Monolayer Integrity: Regularly check Transepithelial Electrical Resistance (TEER) values and perform a Lucifer yellow permeability assay.[1] |
| Low Compound Recovery | - Significant cellular metabolism.[1] - Accumulation of the compound within the cell monolayer.[1] | - Assess Metabolism: Analyze cell lysates and basolateral samples for metabolites using LC-MS/MS.[1] - Evaluate Cellular Accumulation: At the end of the experiment, lyse the cells and quantify the amount of retained compound.[1] |
| High Efflux Ratio (ER > 2) | - The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP).[1] | - Confirm with Inhibitors: Repeat the bidirectional assay in the presence of specific efflux transporter inhibitors. A significant decrease in the B-A permeability confirms transporter involvement.[1] - Consider Prodrug Strategy: Design a prodrug that is not a substrate for the identified efflux transporter.[1] |
| Papp Values Not Reproducible | - Inconsistent cell culture conditions (e.g., seeding density, passage number).[1] - Pipetting errors. - Issues with the analytical method.[1] | - Standardize Cell Culture: Maintain consistent cell culture practices and use cells within a defined passage number range.[1] - Ensure Accurate Pipetting: Regularly calibrate pipettes. - Validate Analytical Method: Ensure the analytical method is validated for linearity, accuracy, and precision in the assay matrix.[1] |
Quantitative Data on Coumarin Permeability
The following table summarizes the apparent permeability (Papp) and physicochemical properties of various coumarin derivatives as determined in a Caco-2 cell model.
| Coumarin Derivative | Substituent(s) | Papp (A-B) (10⁻⁵ cm/s) | Efflux Ratio |
| Coumarin | Unsubstituted | 4.8 | < 1 |
| 4-Methylcoumarin | 4-CH₃ | 11.0 | < 1 |
| 7-Methoxycoumarin | 7-OCH₃ | 21.0 | < 1 |
| 7-Hydroxycoumarin | 7-OH | 11.0 | < 1 |
| 6,7-Dihydroxycoumarin (Esculetin) | 6-OH, 7-OH | 4.1 | < 1 |
| 7-Methoxy-4-methylcoumarin | 7-OCH₃, 4-CH₃ | 13.0 | < 1 |
| Data adapted from relevant permeability studies.[3][4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the permeability of a coumarin-based compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test coumarin compound
-
Lucifer yellow
-
TEER meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days to allow for differentiation into a polarized monolayer.[1][10]
-
Monolayer Integrity Assessment:
-
Permeability Experiment (Apical-to-Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.[1]
-
Add the test coumarin compound dissolved in HBSS to the apical (upper) chamber.[1]
-
Add fresh HBSS to the basolateral (lower) chamber.[1]
-
Incubate at 37°C with gentle shaking.[1]
-
At predetermined time points, take samples from the basolateral chamber and replace the volume with fresh HBSS.[10]
-
Take a sample from the apical chamber at the beginning and end of the experiment.[1]
-
-
Permeability Experiment (Basolateral-to-Apical - B-A): Follow the same procedure as in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber.[1]
-
Sample Analysis: Analyze the concentration of the coumarin compound in all samples using a validated analytical method, such as LC-MS/MS.[1]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[1]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free method to predict passive diffusion.[11][12]
Materials:
-
96-well microtiter filter plates (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)[13]
-
Phosphate-buffered saline (PBS)
-
Test coumarin compound
-
UV/Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of each well in the donor plate with a small volume of the phospholipid solution and allow the solvent to evaporate.[12]
-
Prepare Plates:
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[11][12]
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.[12]
-
Data Analysis: Calculate the apparent permeability coefficient (Pe) using a relevant equation that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 3: Formulation of PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating a coumarin compound in PLGA nanoparticles.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Coumarin compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Stirrer and sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the coumarin compound in DCM.[1]
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1-5% w/v) in deionized water.[1]
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Sonicate the mixture on an ice bath to form an oil-in-water emulsion.[1]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, which leads to the formation of solid nanoparticles.[1]
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated compound.[1]
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Comparative Analysis of 3-Phenylcoumarins and Isoflavones: Unveiling Their Therapeutic Potential
A deep dive into the comparative biological activities of 3-phenylcoumarins and isoflavones, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their antioxidant, anti-inflammatory, and anticancer properties. This report synthesizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways to facilitate a greater understanding of their therapeutic promise.
Structurally related, yet distinct in their pharmacological profiles, 3-phenylcoumarins and isoflavones represent two important classes of naturally occurring and synthetic compounds with significant therapeutic potential.[1][2][3] Isoflavones, predominantly found in leguminous plants like soybeans, are well-known for their phytoestrogenic activity.[4] 3-Phenylcoumarins, which can be considered structural isomers of isoflavones, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[2][5] This guide provides a comparative analysis of these two compound classes, focusing on their performance in key biological assays and the signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of representative 3-phenylcoumarin (B1362560) and isoflavone (B191592) derivatives. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Antioxidant Activity
| Compound Class | Derivative | Assay | IC50 (µg/mL) | Source |
| Isoflavone | Genistein | DPPH | 71.37 | [4] |
| Daidzein | DPPH | 246.51 | [4] | |
| Genistein | ABTS | 23.57 | [4] | |
| Daidzein | ABTS | 35.96 | [4] | |
| 3-Phenylcoumarin | 7,8-dihydroxy-4-phenylcoumarin | DPPH | Not specified, but potent | Not specified |
| 6,7-dihydroxy-3-(4-hydroxyphenyl)coumarin | DPPH | Not specified, but potent | Not specified |
Anti-inflammatory Activity
| Compound Class | Derivative | Target | IC50 (µM) | Source |
| Isoflavone | Genistein | 5-LOX | Noncompetitive inhibitor | [6] |
| Daidzein | 5-LOX | Noncompetitive inhibitor | [6] | |
| 3-Phenylcoumarin | 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin | Nitric Oxide Production | 6.9 | [2] |
Anticancer Activity
| Compound Class | Derivative | Cell Line | IC50 (µM) | Source |
| Isoflavone | Formononetin-coumarin hybrid | SGC7901 (gastric cancer) | 1.07 | [7] |
| Podophyllotoxin-formononetin conjugate | A549 (lung carcinoma) | 0.753 | [7] | |
| Isoflavonequinone | MDA-MB-231 (breast cancer) | 1.62 | [7] | |
| 3-Phenylcoumarin | 7,8-diacetoxy-3-arylcoumarin derivative | A549, MDAMB-231, PC3 | Varies with derivative | [3] |
| Coumarin-stilbene hybrid | KB (oral cancer) | 5.18 | [1] | |
| Coumarin-stilbene hybrid | MCF-7/ADR (doxorubicin-resistant breast cancer) | 11.11 - 11.94 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the accurate assessment and comparison of the biological activities of 3-phenylcoumarins and isoflavones.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the standard in methanol.
-
Mix a specific volume of the test compound/standard solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Data Analysis: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound/standard at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis.
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compounds, and a standard inhibitor (e.g., celecoxib (B62257) for COX-2).
-
Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation period, stop the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
-
Data Analysis: The IC50 value for each compound against both COX-1 and COX-2 is calculated to determine its potency and selectivity.
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of compounds on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Reagents: Purified 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), test compounds, and a standard inhibitor (e.g., zileuton).
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound or vehicle.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), cancer cell lines, and culture medium.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of 3-phenylcoumarins and isoflavones are mediated through their interaction with various cellular signaling pathways.
Isoflavone Signaling Pathways
Isoflavones are well-documented to exert their effects through both estrogen receptor (ER)-dependent and -independent mechanisms. Their structural similarity to estradiol (B170435) allows them to bind to ERα and ERβ, leading to the modulation of gene expression. Beyond their hormonal effects, isoflavones can influence key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt, NF-κB, and MAPK pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 4-Methyl-3-phenylcoumarin and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of coumarin (B35378) derivatives structurally related to 4-Methyl-3-phenylcoumarin. Due to the limited availability of specific experimental data for this compound, this report focuses on the well-documented anticancer properties of its close analogs, 4-methylcoumarins and 3-phenylcoumarins. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Anticancer Activity in Cell Lines
The cytotoxic effects of various coumarin derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for several 4-methylcoumarin (B1582148) and 3-phenylcoumarin (B1362560) derivatives, alongside standard chemotherapeutic agents for comparison.
Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| 7,8-dihydroxy-3-ethyl-4-methylcoumarin | K562 | Chronic Myelogenous Leukemia | 81.3 ± 13.9[1] |
| LS180 | Colon Adenocarcinoma | 67.8 ± 2.4[1] | |
| MCF-7 | Breast Adenocarcinoma | 82.3 ± 4.5[1] | |
| 7,8-dihydroxy-4-methyl-3-propylcoumarin | K562 | Chronic Myelogenous Leukemia | 38.6 ± 1.1[1] |
| LS180 | Colon Adenocarcinoma | 48.2 ± 1.4[1] | |
| MCF-7 | Breast Adenocarcinoma | 55.4 ± 3.4[1] | |
| 3-decyl-7,8-dihydroxy-4-methylcoumarin | K562 | Chronic Myelogenous Leukemia | 42.4 ± 3.2[1] |
| LS180 | Colon Adenocarcinoma | 25.2 ± 1.8[1] | |
| MCF-7 | Breast Adenocarcinoma | 25.1 ± 1.1[1] | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | Chronic Myelogenous Leukemia | 45.8 ± 3.7[1] |
| LS180 | Colon Adenocarcinoma | 32.7 ± 2.9[1] | |
| MCF-7 | Breast Adenocarcinoma | 38.9 ± 3.1[1] | |
| Cisplatin (Standard) | K562 | Chronic Myelogenous Leukemia | 5.2 ± 0.5[1] |
| LS180 | Colon Adenocarcinoma | 9.8 ± 0.9[1] | |
| MCF-7 | Breast Adenocarcinoma | 12.4 ± 1.1[1] | |
| Doxorubicin (Standard) | K562 | Chronic Myelogenous Leukemia | 0.8 ± 0.1[1] |
| LS180 | Colon Adenocarcinoma | 1.5 ± 0.2[1] | |
| MCF-7 | Breast Adenocarcinoma | 2.1 ± 0.3[1] |
Table 2: Cytotoxicity of 3-Phenylcoumarin Derivatives against Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 | Lung Cancer | 13.5 ± 0.15[2] |
| PC-3 | Prostate Cancer | >100[2] | |
| 7,8-Dihydroxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 | Lung Cancer | 35.2 ± 0.21[2] |
| PC-3 | Prostate Cancer | 25.6 ± 0.18[2] | |
| Docetaxel (Standard) | A549 | Lung Cancer | 25.8 ± 0.22[2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of anticancer activity data, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate to understand the effect of the compound on signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, caspases, Bcl-2 family proteins, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The anticancer activity of coumarin derivatives is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Proposed Signaling Pathway for Coumarin-Induced Apoptosis
Many coumarin derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by coumarins.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and validation of a potential anticancer compound.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
The Potent Antioxidant Power of Substituted Coumarins: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a paramount endeavor in the fight against oxidative stress-related diseases. Among the vast landscape of natural and synthetic molecules, coumarins and their derivatives have emerged as a promising class of antioxidants. This guide provides a comprehensive comparison of the antioxidant capacity of various substituted coumarins, supported by experimental data and detailed methodologies to facilitate further research and development.
Coumarins, a group of benzopyran-2-one compounds, are widely distributed in nature and have long been recognized for their diverse pharmacological activities.[1] Recent scientific attention has increasingly focused on their antioxidant potential, which is intricately linked to their chemical structure. The ability of coumarins to scavenge free radicals and chelate metal ions makes them attractive candidates for the development of new therapeutic agents.[2][3] The antioxidant capacity of coumarins is significantly influenced by the nature and position of substituents on their core structure.[4] This guide delves into the structure-activity relationships and presents a comparative analysis of the antioxidant performance of different substituted coumarins.
Comparative Antioxidant Capacity of Substituted Coumarins
The antioxidant activity of coumarin (B35378) derivatives is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most prevalent. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison—a lower IC50 value signifies higher antioxidant potency. The following table summarizes the DPPH radical scavenging activity of a selection of substituted coumarins from various studies.
| Coumarin Derivative | Substitution Pattern | DPPH Radical Scavenging Activity (IC50) | Reference Compound (IC50) |
| Simple Coumarins | |||
| Coumarin | Unsubstituted | > 10,000 µM | BHT (521.99 µM) |
| 4-Hydroxycoumarin | 4-OH | 9150 mg/L (H2O2 scavenging) | - |
| 7-Hydroxycoumarin (Umbelliferone) | 7-OH | 7029 mg/L (H2O2 scavenging) | - |
| 6,7-Dihydroxycoumarin (Esculetin) | 6,7-diOH | Active | - |
| 7,8-Dihydroxy-4-methylcoumarin | 7,8-diOH, 4-CH3 | Active | - |
| Coumarin-Amino Acid Hybrids | Ascorbic Acid (20.53 µg/mL) | ||
| Coumarin-serine hybrid | 3-substituted | 28.23 µg/mL | Ascorbic Acid (20.53 µg/mL) |
| Coumarin-tyrosine hybrid | 3-substituted | 31.45 µg/mL | Ascorbic Acid (20.53 µg/mL) |
| Coumarin-Thiadiazole/Triazole Derivatives | - | ||
| Compound with thiadiazole and lactone rings | - | High scavenging activity | - |
| Coumarin-Sulfonamides | Ascorbic Acid (2.83 µg/mL) | ||
| 6-Chloro-coumarin-3-sulfonamide with phenolic hydroxyl | 6-Cl, 3-sulfonamide, phenolic OH | High activity | Ascorbic Acid (2.83 µg/mL) |
| Coumarin-Oxadiazole Hybrids | Ascorbic Acid (23.80 µM) | ||
| Compound 29 | - | 17.19 µM | Ascorbic Acid (23.80 µM) |
| Compound 28 | - | 19.47 µM | Ascorbic Acid (23.80 µM) |
| Coumarin-Thiosemicarbazones | Ascorbic Acid (18.6 µM), Trolox (13.0 µM) | ||
| Compound 18 (catecholic motif) | - | 7.1 µM (DPPH), 9.0 µM (ABTS) | Ascorbic Acid (18.6 µM), Trolox (13.0 µM) |
| Compound 19 (catecholic motif) | - | 17.9 µM (DPPH), 8.8 µM (ABTS) | Ascorbic Acid (18.6 µM), Trolox (13.0 µM) |
Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[3][5][6][7][8]
Structure-Activity Relationship of Antioxidant Coumarins
The antioxidant activity of coumarins is largely dictated by the presence and position of hydroxyl (-OH) groups and other electron-donating substituents.[9] Here are some key structural features that enhance the antioxidant capacity of coumarins:
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly in a catechol (ortho-dihydroxy) arrangement, significantly contributes to the free radical scavenging activity.[3][4] This is evident in the high activity of compounds like esculetin (B1671247) and 7,8-dihydroxy-4-methylcoumarin.
-
Electron-Donating Groups: Substituents that can donate electrons, such as amino groups, can enhance the stability of the resulting radical after hydrogen donation, thereby increasing antioxidant potency.[6]
-
Hydrogen-Bond Donor Count: Studies have shown that the number of hydrogen-bond donors is a crucial descriptor influencing the free radical scavenging activities of coumarins.
-
Planarity and Delocalization: The planar structure of the coumarin ring system allows for the delocalization of electrons, which helps in stabilizing the radical formed after scavenging a free radical.[2]
Experimental Protocols
To ensure reproducibility and enable comparative studies, detailed experimental protocols for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[10]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (substituted coumarins)
-
Positive control (e.g., Ascorbic acid, Trolox, BHT)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[11] This solution should be freshly prepared and kept in the dark.[10]
-
Preparation of test samples: Dissolve the coumarin derivatives and the positive control in the same solvent to prepare a series of concentrations.
-
Reaction: Mix a specific volume of the DPPH solution with varying concentrations of the test sample. A typical ratio is 1 mL of DPPH solution to 3 mL of the sample solution.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[10]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.[13] The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test sample.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11]
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Solvent (e.g., water, methanol, or ethanol)
-
Test compounds
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]
-
Preparation of ABTS•+ working solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Reaction: Add a small volume of the test sample (e.g., 10 µL) at various concentrations to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).[14]
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[14]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[15]
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]
-
Reaction: Add a small volume of the test sample (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).[14]
-
Incubation: Incubate the mixture at 37°C for a specified time (typically 4 to 30 minutes).[14]
-
Measurement: Measure the absorbance of the intense blue-colored ferrous complex at 593 nm.[15]
-
Calculation: A calibration curve is constructed using a ferrous sulfate (B86663) standard, and the results are expressed as ferric reducing ability in µmol Fe²⁺ equivalents per liter or per gram of sample.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying logic of antioxidant action, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Primary Antioxidant Mechanisms of Substituted Coumarins.
References
- 1. Coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 14. benchchem.com [benchchem.com]
- 15. jmp.ir [jmp.ir]
A Comparative Guide to the Biological Activities of 4-Methyl-3-phenylcoumarin and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the synthetic coumarin (B35378) derivative, 4-Methyl-3-phenylcoumarin, and the well-established oral anticoagulant, Warfarin (B611796). While both compounds share a coumarin scaffold, their profiles as anticoagulants differ significantly based on current scientific understanding and available data. This document aims to objectively present the known biological effects, mechanisms of action, and relevant experimental data for both compounds to aid in research and drug development.
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative experimental data for this compound's anticoagulant activity, the following tables summarize the well-documented properties of Warfarin and highlight the known general biological activities of related coumarin derivatives to provide a contextual comparison.
Table 1: General Properties and Primary Biological Activity
| Feature | This compound | Warfarin |
| Chemical Structure | C₁₆H₁₂O₂ | C₁₉H₁₆O₄ |
| Primary Biological Activity | Anticoagulant activity not established; other activities of coumarins reported (e.g., antioxidant, anticancer) | Potent Anticoagulant[1] |
| Mechanism of Action | Unlikely to be a potent Vitamin K antagonist due to the absence of a 4-hydroxy group. | Vitamin K epoxide reductase (VKORC1) inhibitor[2][3][4] |
Table 2: Quantitative Anticoagulant Activity Data
| Parameter | This compound | Warfarin |
| Prothrombin Time (PT) | No direct data found in the literature. A related compound, 7,8-dihydroxy-3-(4-methylphenyl)coumarin, was shown to increase PT[5]. | Prolongs PT; therapeutic range typically corresponds to an INR of 2.0-3.0[6][7][8][9]. |
| VKORC1 Inhibition (IC₅₀) | No direct data found in the literature. | Varies by assay conditions (e.g., nM to µM range)[2][10]. |
Mechanism of Action
Warfarin: Inhibition of the Vitamin K Cycle
Warfarin's anticoagulant effect is achieved through the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[2][3][4] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. By inhibiting VKORC1, Warfarin leads to the production of under-carboxylated, and thus inactive, clotting factors, thereby reducing the blood's ability to coagulate.
Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle.
This compound: A Different Profile
The anticoagulant activity of coumarin derivatives is strongly linked to the presence of a 4-hydroxy group, which is a key structural feature of Warfarin and other potent anticoagulants like phenprocoumon (B610086) and acenocoumarol. This hydroxyl group is crucial for their ability to inhibit VKORC1. Since this compound lacks this critical functional group, it is not expected to be a potent inhibitor of the vitamin K cycle.
While direct anticoagulant data is lacking, various other biological activities have been reported for coumarin derivatives, including antioxidant, anti-inflammatory, and anticancer effects. Further research would be necessary to determine if this compound exhibits any of these other properties.
Experimental Protocols
Prothrombin Time (PT) Assay
The prothrombin time assay is a fundamental in vitro test to assess the extrinsic and common pathways of the coagulation cascade and is the standard method for monitoring Warfarin therapy.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.
Procedure:
-
Blood Collection: Whole blood is collected in a tube containing a citrate (B86180) anticoagulant (e.g., 3.2% sodium citrate) at a 9:1 blood-to-anticoagulant ratio.
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.
-
Assay: A specific volume of plasma is incubated at 37°C. A pre-warmed thromboplastin-calcium reagent is then added to the plasma, and the time until clot formation is measured, typically in seconds.
-
Reporting: The result is often reported as the International Normalized Ratio (INR), which standardizes the PT ratio across different laboratories and reagents.
Caption: Workflow for the Prothrombin Time (PT) assay.
Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the VKORC1 enzyme.
Principle: The activity of VKORC1 is determined by measuring the conversion of vitamin K epoxide to vitamin K. The inhibition of this reaction by a test compound is quantified.
General Procedure:
-
Enzyme Source: Microsomes containing VKORC1 are prepared from cell lines overexpressing the enzyme or from liver tissue.
-
Reaction Mixture: The microsomes are incubated with a reducing agent (e.g., dithiothreitol (B142953) or glutathione), vitamin K epoxide, and varying concentrations of the test compound (e.g., Warfarin or this compound).
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Extraction and Analysis: The reaction is stopped, and the vitamin K and vitamin K epoxide are extracted. The concentrations of these compounds are quantified using methods like high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Conclusion
Based on the available scientific evidence, Warfarin is a well-characterized and potent anticoagulant that functions through the inhibition of VKORC1. Its clinical use is guided by monitoring the prothrombin time. For this compound, there is a notable absence of direct experimental data to support a significant anticoagulant effect. The lack of a 4-hydroxy group in its structure, a key feature for the anticoagulant activity of coumarins, strongly suggests that it would not be a potent vitamin K antagonist like Warfarin. Researchers investigating novel coumarin-based anticoagulants should prioritize derivatives that retain the 4-hydroxycoumarin (B602359) scaffold, as this is critical for their mechanism of action. Further experimental evaluation of this compound would be required to definitively characterize its biological activity profile.
References
- 1. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VKORC1: molecular target of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | VKORC1 inhibitors binds VKORC1 dimer [reactome.org]
- 5. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Prothrombin time test - Mayo Clinic [mayoclinic.org]
- 8. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
Coumarin-Based Fluorescent Probes Emerge as a Superior Alternative to Fluorescein for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical decision that dictates the success of cellular imaging and drug delivery studies. While fluorescein (B123965) has been a long-standing workhorse in the field, coumarin-based fluorescent probes are increasingly demonstrating significant advantages in terms of photostability, environmental insensitivity, and versatility. This guide provides an objective comparison, supported by experimental data, to highlight the distinct benefits of utilizing coumarin-based probes for demanding research applications.
Coumarin (B35378) derivatives offer a robust and reliable alternative to fluorescein, particularly for quantitative, long-term live-cell imaging and the tracking of nanoparticle-based drug delivery systems.[1] Their superior performance stems from inherent structural properties that result in enhanced photostability and reduced sensitivity to environmental factors such as pH.[1][]
Key Performance Metrics: A Side-by-Side Comparison
The utility of a fluorescent probe is defined by its photophysical and chemical properties. The following tables summarize the key performance indicators of representative coumarin derivatives against fluorescein, providing a clear quantitative comparison.
Table 1: Photophysical Properties of Coumarin 6 vs. Fluorescein
| Property | Coumarin 6 | Fluorescein | Advantage of Coumarin 6 |
| Excitation Max (λex) | ~458-460 nm | ~494 nm | Broader Stokes shift reduces self-quenching.[1] |
| Emission Max (λem) | ~505-550 nm | ~521 nm | Similar green emission suitable for standard filter sets.[1] |
| Quantum Yield (Φ) | High (0.78 in ethanol) | Very High (~0.95 in basic solution) | While fluorescein is brighter under optimal conditions, coumarin offers a better balance of properties.[1] |
| Photostability | Good to High | Low to Moderate | Significantly more resistant to photobleaching, crucial for time-lapse imaging.[1] |
| pH Sensitivity | Moderate | Very High | Provides more reliable quantification in cellular environments with pH fluctuations.[1] |
Table 2: Quantum Yield Comparison of Coumarin 343 and Fluorescein
| Property | Coumarin 343 | Fluorescein (Neutral) | Fluorescein (Basic) |
| Quantum Yield (Φ) | 0.63 | 0.79 | 0.97 |
| Solvent | Ethanol | Ethanol | Basic Ethanol |
| Data suggests that while fluorescein can achieve a higher quantum yield in basic conditions, Coumarin 343 maintains a strong quantum yield in a standard solvent without the need for pH adjustment.[3] |
Table 3: Photostability Comparison of 3-Aminocoumarin Derivatives and Fluorescein
| Property | 3-Aminocoumarin Derivatives | Fluorescein |
| Molar Extinction Coefficient (ε) | ~24,000-28,000 M⁻¹cm⁻¹ | ~70,000 - 92,300 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | Generally high, up to 0.83 | High, typically around 0.9 |
| Photodecomposition Quantum Yield (Φd) | On the order of 10⁻⁴ | Generally in the range of 10⁻⁵ to 10⁻⁷ |
| General Photostability | Considered moderately photostable | Known to be susceptible to photobleaching.[4] |
| While fluorescein has a higher molar extinction coefficient, its susceptibility to photobleaching is a significant drawback for long-term imaging.[4] |
Enhanced Photostability for Long-Term Imaging
One of the most significant advantages of coumarin-based probes is their superior photostability compared to fluorescein.[1][4] Fluorescein is notoriously prone to photobleaching, the irreversible photochemical destruction of the fluorophore upon light exposure, which can significantly compromise the quantitative analysis of experimental data, especially in time-lapse microscopy.[4][5] Coumarin derivatives, in contrast, exhibit greater resistance to photobleaching, enabling longer and more intense illumination for detailed and extended cellular observation.[1][6]
Reduced pH Sensitivity for Reliable Quantification
The fluorescence of fluorescein is highly dependent on pH, which can be a major limitation in cellular environments where pH can fluctuate.[1] This pH sensitivity can lead to unreliable and difficult-to-interpret quantitative data. Many coumarin derivatives, while some can be designed as pH sensors, are generally more stable across physiological pH ranges.[1][7][8] This stability ensures that the fluorescence signal is a more accurate representation of the target molecule's concentration or location, independent of minor pH variations within the cell.
Versatility in Applications
The chemical structure of the coumarin scaffold can be readily modified, allowing for the fine-tuning of its photophysical properties and the creation of a wide array of probes for specific applications.[][9][10] This versatility has led to the development of coumarin-based probes for:
-
Lipid and Membrane Imaging: The lipophilic nature of probes like Coumarin 6 allows for efficient incorporation into biological membranes, enabling clear visualization of membrane dynamics and lipid distribution.[]
-
Ion Sensing: Coumarin-based ratiometric probes can be designed for the sensitive and selective detection of various metal ions, such as calcium, magnesium, and zinc, allowing for real-time monitoring of ion fluctuations within cells.[]
-
Drug Delivery Systems: Due to their hydrophobic nature, coumarin probes like Coumarin 6 are efficiently encapsulated within nanoparticles, making them excellent tools for tracking and analyzing drug delivery systems.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of coumarin-based probes and a typical workflow for evaluating their performance.
Experimental Protocols
Determination of Photobleaching Quantum Yield (Φ_pb_)
The photostability of a fluorophore can be quantitatively assessed by determining its photobleaching quantum yield, which represents the probability of a fluorophore undergoing irreversible photochemical destruction upon excitation.[6] A lower photobleaching quantum yield indicates higher photostability.[6]
Objective: To quantify and compare the photostability of coumarin-based probes and fluorescein.
Materials:
-
Spectrofluorometer with a high-intensity light source
-
Quartz cuvettes (1 cm path length)
-
Solutions of the coumarin probe and fluorescein of known concentration in a suitable solvent (e.g., PBS or ethanol)
-
Reference fluorophore with a known photobleaching quantum yield (optional)
-
Photodiode power meter
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the test and reference fluorophores (absorbance < 0.05 at the excitation wavelength) in the desired solvent.
-
Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the sample by exciting at the absorption maximum and recording the emission at the emission maximum.
-
Photobleaching: Continuously illuminate the sample with a high-intensity light source at the excitation wavelength.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until the intensity has significantly decreased.
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) versus time.
-
The initial slope of this plot is the photobleaching rate constant (k_pb_).
-
The photobleaching quantum yield can be calculated if the photon flux and absorption cross-section are known. Alternatively, a relative photobleaching quantum yield can be determined by comparing the photobleaching rate to that of a reference standard under identical conditions.
-
General Protocol for Live-Cell Staining and Imaging
Objective: To visualize cellular structures or processes using coumarin-based or fluorescein probes.
Materials:
-
Cultured cells on imaging-compatible plates or coverslips
-
Stock solution of the fluorescent probe (typically 1-10 mM in DMSO)
-
Pre-warmed live-cell imaging medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 60-80%).[5]
-
Staining Solution Preparation: Dilute the fluorescent probe stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-20 µM).[5]
-
Cell Staining:
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.[5]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and image using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.[5]
While fluorescein remains a viable option for certain applications, the superior photostability and lower pH sensitivity of coumarin-based fluorescent probes make them a more robust and reliable choice for advanced and quantitative fluorescence microscopy.[1] The versatility of the coumarin scaffold further allows for the development of tailored probes for a wide range of biological investigations, empowering researchers to generate more precise and reproducible data. For demanding applications in live-cell imaging and drug development, the advantages of coumarin-based probes are clear and compelling.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Pechmann versus Perkin Reactions for Coumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of coumarins, a pivotal class of benzopyrone scaffolds, is of paramount importance in medicinal chemistry and drug development due to their wide-ranging biological activities. Among the numerous synthetic routes, the Pechmann condensation and the Perkin reaction are two of the most classical and frequently employed methods. This guide provides an objective comparison of these two reactions, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: Pechmann vs. Perkin Reaction
| Feature | Pechmann Reaction | Perkin Reaction |
| Reactants | A phenol (B47542) and a β-ketoester or a carboxylic acid with a β-carbonyl group. | An aromatic aldehyde (specifically salicylaldehyde (B1680747) for coumarin) and a carboxylic acid anhydride (B1165640). |
| Catalyst | Typically acid-catalyzed (e.g., H₂SO₄, AlCl₃, solid acids).[1] | Typically base-catalyzed (e.g., sodium or potassium salt of the carboxylic acid).[2] |
| General Conditions | Can range from mild (room temperature for activated phenols) to harsh (high temperatures for simple phenols).[3] | Generally requires high temperatures (e.g., 180-200°C). |
| Scope | Broad scope for synthesizing a variety of substituted coumarins, particularly at the 4-position. | Primarily used for the synthesis of the parent coumarin (B35378) and its derivatives substituted on the benzene (B151609) ring. |
| Key Intermediate | A trans-esterified product followed by intramolecular cyclization.[1] | An ortho-hydroxycinnamic acid intermediate which then undergoes lactonization.[4] |
Data Presentation: A Quantitative Comparison
The following tables summarize typical quantitative data for the synthesis of representative coumarin derivatives using both the Pechmann and Perkin reactions.
Table 1: Pechmann Reaction Data for the Synthesis of 7-Hydroxy-4-methylcoumarin
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Concentrated H₂SO₄ | Room Temperature | 18 hours | 88 | [5] |
| Nano-crystalline sulfated-zirconia | 170 | 3 hours | 94 | [6] |
| Amberlyst-15 (Microwave) | 110 | 20 minutes | 97-99 | [7] |
| InCl₃ (Ball Mill) | Room Temperature | 10 minutes | 92 | [8] |
Table 2: Perkin Reaction Data for the Synthesis of Coumarin
| Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Acetate (B1210297) | 175-180 | 8 hours | ~40 | [9] |
| Triethylamine | Gentle boiling | 14 hours | ~50 | [9] |
| Sodium Acetate | Up to 200 | 2-10 hours | Not specified, but product is distilled | [10] |
Reaction Mechanisms
The distinct mechanisms of the Pechmann and Perkin reactions account for their different requirements and outcomes.
Pechmann Condensation Mechanism
The Pechmann condensation is an acid-catalyzed reaction that proceeds through three main stages: transesterification, intramolecular electrophilic attack (a type of Friedel-Crafts acylation), and dehydration.[11]
Caption: Mechanism of the Pechmann Condensation.
Perkin Reaction Mechanism for Coumarin Synthesis
The Perkin reaction for coumarin synthesis involves the base-catalyzed condensation of salicylaldehyde with an acid anhydride.[11] The mechanism includes the formation of a carbanion, a nucleophilic attack on the aldehyde, followed by dehydration and intramolecular cyclization (lactonization).[11]
Caption: Mechanism of the Perkin Reaction for Coumarin Synthesis.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol is a representative example of the Pechmann condensation using a solid acid catalyst.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Amberlyst-15 catalyst
-
Deionized water
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add Amberlyst-15 catalyst (e.g., 10 mol%).
-
Heat the mixture with stirring. For microwave-assisted synthesis, irradiate at a controlled temperature (e.g., 110°C) for a short duration (e.g., 20 minutes).[7] For conventional heating, maintain the temperature for a longer period, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Add warm methanol to dissolve the product and filter to remove the Amberlyst-15 catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Synthesis of Coumarin via Perkin Reaction
This protocol describes the classical Perkin reaction for the synthesis of the parent coumarin.
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place a mixture of salicylaldehyde (1.0 eq), acetic anhydride (e.g., 2.5 eq), and anhydrous sodium acetate (e.g., 1.5 eq).
-
Heat the mixture in an oil bath to a high temperature (e.g., 180°C) for several hours (e.g., 8 hours).[9]
-
After cooling, pour the reaction mixture into a large volume of water.
-
The coumarin will often crystallize out upon standing, or the mixture can be boiled with sodium bicarbonate solution to dissolve the product and then re-precipitated by the addition of hydrochloric acid.
-
The crude coumarin can be purified by recrystallization from hot water or ethanol, or by distillation under reduced pressure.[10]
Comparative Workflow
The following diagram illustrates the general workflows for both the Pechmann and Perkin reactions, highlighting the key differences in reactants and catalytic conditions.
Caption: Comparative workflow of Pechmann and Perkin reactions.
Conclusion
Both the Pechmann and Perkin reactions are valuable tools for the synthesis of coumarins. The Pechmann reaction offers greater versatility in producing a wide range of substituted coumarins and can often be performed under milder conditions, especially with the advent of modern catalysts.[12] In contrast, the Perkin reaction is a classic and reliable method for the synthesis of the parent coumarin, though it generally requires more forcing conditions.[4] The choice between these two methods will ultimately depend on the desired substitution pattern of the target coumarin, the availability of starting materials, and the desired reaction conditions in terms of temperature, time, and catalyst type. For the synthesis of 4-substituted coumarins from phenols, the Pechmann reaction is generally the more versatile and efficient approach.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 5. jetir.org [jetir.org]
- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sciforum.net [sciforum.net]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Cross-Validation of 4-Methyl-3-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the spectroscopic data for 4-Methyl-3-phenylcoumarin, presenting a comparative analysis with structurally related coumarin (B35378) derivatives. The objective is to offer a clear, data-driven resource for the authentication and characterization of this compound. All presented data is supported by detailed experimental protocols for reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound and two selected alternatives: 7-Hydroxy-4-methylcoumarin and 3-Phenylcoumarin.
¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| This compound | 7.20 - 7.60 (m, 9H) | 2.25 (s, 3H) | - |
| 7-Hydroxy-4-methylcoumarin | 7.56 (d, 1H), 6.78 (dd, 1H), 6.69 (d, 1H)[1] | 2.34 (s, 3H)[1] | 10.51 (s, 1H, -OH)[1], 6.10 (s, 1H, vinyl)[1] |
| 3-Phenylcoumarin | 7.34 - 7.80 (m, 9H) | - | 7.90 (s, 1H, vinyl)[2] |
¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (ppm) | Aromatic/Vinyl Carbons (ppm) | Methyl Carbon (ppm) |
| This compound | ~161 | ~116-154 | ~16 |
| 7-Hydroxy-4-methylcoumarin | 161.17[1] | 102.19, 110.27, 112.03, 112.87, 126.59, 153.52, 154.85, 160.31[1] | 18.12[1] |
| 3-Phenylcoumarin | 160.6[2] | 116.5, 119.7, 124.5, 127.9, 128.4, 128.5, 128.9, 131.4, 134.7, 139.9, 153.5[2] | - |
Key IR Absorptions Comparison (Wavenumber in cm⁻¹)
| Compound | C=O (Lactone) Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1700 - 1730 | ~1600 | C-H aromatic (~3100), C-H aliphatic (~2900) |
| 7-Hydroxy-4-methylcoumarin | 1671[1] | 1607[1] | 3500 (O-H stretch), 3113 (=C-H stretch), 1394 (CH₃ deformation)[1] |
| 3-Phenylcoumarin | ~1720 | ~1600 | C-H aromatic (~3100) |
Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 236 | 207, 178 |
| 7-Hydroxy-4-methylcoumarin | 176 | 148, 120 |
| 3-Phenylcoumarin | 222[2] | 194, 165[3] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution is then filtered into a clean NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[5]
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
Data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6]
-
The spectral width is set to cover the expected range for carbon signals (typically 0-220 ppm).[5]
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H NMR.
-
Data processing is similar to that for ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[7]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.[8]
-
The sample is placed in the infrared beam path.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[9] The solution should be free of particulates.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[10]
-
Gas Chromatography (GC):
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.[11]
-
The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS):
-
As components elute from the GC column, they enter the mass spectrometer's ion source.
-
In EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum for each eluting component.
-
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data to confirm the structure of a synthesized or isolated compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 3-Phenylcoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenylcoumarin | C15H10O2 | CID 70385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Efficacy of 4-Methyl-3-phenylcoumarin compared to other cholinesterase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4-Methyl-3-phenylcoumarin and its structural analogs as cholinesterase inhibitors, benchmarked against established drugs such as Donepezil and Tacrine. The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds for potential therapeutic applications in neurodegenerative diseases.
Quantitative Efficacy Comparison
The inhibitory potency of various coumarin (B35378) derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| Coumarin Derivatives | Standard Drugs | ||||
| 4-Methylcoumarin Derivative (C1) | AChE | 97.34 mM | Donepezil | AChE | 0.007 |
| 4-Methylcoumarin Derivative (C2) | AChE | 8.16 mM | BuChE | - | |
| 4-Methylcoumarin Derivative (C3) | AChE | 5.67 mM | Tacrine | AChE | - |
| 4-Methylcoumarin Derivative (C4) | AChE | 13.21 mM | BuChE | - | |
| 4-Methylcoumarin Derivative (C5) | AChE | 12.42 mM | |||
| 3-Phenyl-7-aminoethoxy-coumarin (6a) | AChE | 0.02 | |||
| BuChE | 7.08 | ||||
| 4-Hydroxycoumarin Derivative (5l) | AChE | 0.247 | |||
| BuChE | 1.68 | ||||
| 7-Hydroxycoumarin Derivative (4r) | AChE | 1.6 |
Note: The IC50 values for 4-Methylcoumarin derivatives were notably high, indicating lower potency compared to other derivatives and standard drugs.[1] In contrast, substitutions at the 3 and 7 positions of the coumarin ring, particularly with phenyl and aminoalkoxy groups, have yielded compounds with significantly higher inhibitory activity, with IC50 values in the nanomolar to low micromolar range.[2][3][4] For instance, the 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) demonstrated an IC50 of 20 nM for AChE, which is comparable to the reference drug Donepezil (IC50 = 6-7 nM).[4]
Experimental Protocols
The cholinesterase inhibitory activity of the cited compounds was predominantly determined using the Ellman's method.[1][2][4]
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This spectrophotometric method measures the activity of cholinesterase enzymes by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and is measured at a wavelength of 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BuChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (typically pH 8.0).
-
Test compounds (inhibitors) at various concentrations.
-
Reference inhibitor (e.g., Donepezil).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Enzyme and Inhibitor Incubation: A solution of the enzyme (AChE or BuChE) is pre-incubated with various concentrations of the test compound or the reference inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB to the enzyme-inhibitor mixture.
-
Measurement: The absorbance is measured kinetically at 412 nm for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of cholinesterase inhibition and a typical experimental workflow for screening potential inhibitors.
Caption: Mechanism of Cholinesterase Inhibition.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Landscape of Coumarin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Naturally occurring and synthetically derived coumarins have demonstrated a diverse range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] With the escalating threat of antimicrobial resistance, the development of novel and effective antimicrobial agents is a critical global health priority. This guide provides a comparative analysis of the antimicrobial spectrum of various coumarin (B35378) derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Comparative Antimicrobial Activity of Coumarin Derivatives
The antimicrobial efficacy of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can enhance the potency and broaden the spectrum of activity against both bacterial and fungal pathogens.[1][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected coumarin derivatives against a panel of clinically relevant microorganisms.
| Coumarin Derivative | Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| Coumarin-based 1,2,3-triazole hybrids | Staphylococcus aureus | Gram-positive | 7.23 - 11.7 | [1] |
| Enterococcus faecalis | Gram-positive | - | [1] | |
| Pseudomonas aeruginosa | Gram-negative | - | [1] | |
| Escherichia coli | Gram-negative | Less active | [1] | |
| Miconazole-coumarin analogues (21a-c) | Gram-positive strains | Gram-positive | 1 - 4 | [1] |
| Amido-coumarins (55e-f) | Salmonella typhi | Gram-negative | 50 to >200 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 50 to >200 | [1] | |
| Klebsiella pneumoniae | Gram-negative | 50 to >200 | [1] | |
| Escherichia coli | Gram-negative | 50 to >200 | [1] | |
| Staphylococcus aureus | Gram-positive | 50 to >200 | [1] | |
| Bacillus pumilus | Gram-positive | 50 to >200 | [1] | |
| Candida tropicalis | Fungus | 50 to >200 | [1] | |
| Candida albicans | Fungus | 50 to >200 | [1] | |
| Aspergillus fumigatus | Fungus | 50 to >200 | [1] | |
| Amido-coumarins (55i-l) | Bacterial strains | - | 6.25 to 25 | [1] |
| Piperidinyl-substituted amido-coumarin (57f) | Pseudomonas aeruginosa | Gram-negative | 6.25 - 25 | [1] |
| Salmonella typhi | Gram-negative | 6.25 - 25 | [1] | |
| Escherichia coli | Gram-negative | 6.25 - 25 | [1] | |
| Staphylococcus aureus | Gram-positive | 6.25 - 25 | [1] | |
| Coumarin bearing dithiocarbamate (B8719985) (103i) | Staphylococcus aureus | Gram-positive | 500 | [1] |
| Bacillus subtilis | Gram-positive | 1000 | [1] | |
| Escherichia coli | Gram-negative | 2000 | [1] | |
| Pseudomonas aeruginosa | Gram-negative | 2000 | [1] | |
| Aspergillus flavus | Fungus | 1000 | [1] | |
| Trichophyton harzianum | Fungus | 1000 | [1] | |
| Candida albicans | Fungus | 500 | [1] | |
| 4-hydroxycoumarin derivative (Compound 4) | Escherichia coli | Gram-negative | - | [6] |
| Klebsiella pneumoniae | Gram-negative | - | [6] | |
| Staphylococcus aureus | Gram-positive | - | [6] | |
| Proteus vulgaris | Gram-negative | - | [6] | |
| Pseudomonas aeruginosa | Gram-negative | - | [6] | |
| Substituted 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetamide (B32628) derivatives (7a, 7c, 7d, 7e) | Staphylococcus aureus | Gram-positive | Marked inhibitory activity | [7] |
| Shigella flexneri | Gram-negative | Marked inhibitory activity | [7] | |
| Coumarin-sulfonamide derivatives (7c,d, 8c,d, 9c,d) | At least one tested microorganism | - | Equal to or higher than standard antimicrobials | [3] |
| Coumarin chalcones (4c, 4e, 4f, 4g) | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | - | Strong potential for inhibition | [8] |
| Coumarin ring-opening derivatives (6b, 6e) | Botrytis cinerea | Fungus | EC50: 0.0544 µM, 0.0823 µM | [9] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus | Gram-positive | 1.5 mM | [10] |
| Micrococcus luteus | Gram-positive | 1.5 mM | [10] | |
| Listeria monocytogenes | Gram-positive | 1.5 mM | [10] | |
| Staphylococcus aureus | Gram-positive | 1.5 mM | [10] | |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | Gram-positive | 1.7 mM | [10] |
| Dicoumarol (3n) | Listeria monocytogenes | Gram-positive | 1.2 mM | [10] |
| Aegelinol | Staphylococcus aureus | Gram-positive | 16 | [11] |
| Salmonella typhi | Gram-negative | 16 | [11] | |
| Enterobacter cloacae | Gram-negative | 16 | [11] | |
| Enterobacter aerogenes | Gram-negative | 16 | [11] | |
| Agasyllin | Staphylococcus aureus | Gram-positive | 32 | [11] |
| Salmonella typhi | Gram-negative | 32 | [11] | |
| Enterobacter cloacae | Gram-negative | 32 | [11] | |
| Enterobacter aerogenes | Gram-negative | 32 | [11] |
Note: '-' indicates that specific quantitative data was not provided in the cited source, although activity was reported.
Experimental Protocols
The antimicrobial activity of coumarin derivatives is typically evaluated using standardized methods such as broth microdilution and agar (B569324) diffusion assays. These methods allow for the determination of the minimum concentration of a compound that inhibits microbial growth (MIC) or kills the microorganism (Minimum Bactericidal/Fungicidal Concentration).
Broth Microdilution Method
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a specific turbidity, often corresponding to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The coumarin derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a multi-well microtiter plate containing microbial growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Agar Well/Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[4][8]
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the coumarin derivatives are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial potency.[6]
Mechanisms of Antimicrobial Action
The antimicrobial effects of coumarin derivatives are attributed to various mechanisms, including the disruption of cellular processes and integrity. While the precise mechanisms for many derivatives are still under investigation, some proposed modes of action include:
-
Enzyme Inhibition: Certain coumarin derivatives have been shown to inhibit essential microbial enzymes. For instance, some analogues are proposed to act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[1]
-
Cell Membrane Disruption: The lipophilic nature of some coumarin derivatives allows them to interact with and disrupt the microbial cell membrane.[6] This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): Some coumarins may induce the production of reactive oxygen species within microbial cells, leading to oxidative stress and damage to cellular components like DNA, proteins, and lipids.[6]
-
Inhibition of Quorum Sensing and Biofilm Formation: Beyond direct antimicrobial activity, some coumarins have been found to interfere with bacterial cell-to-cell communication systems known as quorum sensing. By disrupting these signaling pathways, coumarins can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[12]
Below is a conceptual workflow illustrating the general process of evaluating the antimicrobial activity of coumarin derivatives.
Caption: Workflow for Antimicrobial Evaluation.
The following diagram illustrates a proposed mechanism of action for certain coumarin derivatives that involves the inhibition of a key bacterial enzyme.
Caption: Mechanism of Enzyme Inhibition.
References
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 5. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Medwin Publishers | Synthesis, Spectral Studies and Antimicrobial Activity ofCoumarin Derivatives [medwinpublishers.com]
- 8. Novel coumarin chalcone derivatives: synthesis, docking, and antimicrobial evaluation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methyl-3-phenylcoumarin: An Evaluation of a Novel Palladium-Catalyzed Approach versus the Traditional Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this core is therefore of significant interest. This guide provides a comprehensive comparison of a modern, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the well-established Pechmann condensation for the synthesis of this compound. The following sections present a detailed analysis of both routes, supported by experimental data, to inform the selection of the most appropriate method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology is often a trade-off between factors such as yield, reaction time, substrate scope, and the cost and availability of starting materials and catalysts. The table below summarizes the key quantitative parameters for the synthesis of this compound via the traditional Pechmann condensation and a novel two-step approach involving a Suzuki-Miyaura cross-coupling.
| Parameter | Route 1: Pechmann Condensation | Route 2: Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Phenol (B47542), Ethyl 2-phenylacetoacetate | Phenol, Ethyl 2-chloroacetoacetate, Phenylboronic acid |
| Number of Steps | 1 | 2 |
| Key Reagents/Catalysts | Concentrated Sulfuric Acid | 1. Concentrated Sulfuric Acid2. Pd(PPh₃)₄, K₂CO₃ |
| Reaction Time | 18-24 hours | 1. 4 hours2. 12-18 hours |
| Reaction Temperature | Room Temperature | 1. 60°C2. 85-100°C |
| Overall Yield | ~75-85% | ~65-75% (over two steps) |
| Key Advantages | - One-pot synthesis- Readily available starting materials- High atom economy | - Milder conditions for the key C-C bond formation- Potentially broader substrate scope for the aryl group |
| Key Disadvantages | - Use of harsh acidic conditions- Longer reaction time | - Two-step process- Requires synthesis of an intermediate- Use of a precious metal catalyst |
Route 1: The Established Pathway - Pechmann Condensation
The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins.[1][2] In the context of this compound, this one-pot reaction involves the acid-catalyzed condensation of phenol with ethyl 2-phenylacetoacetate. The use of a strong acid, such as concentrated sulfuric acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the coumarin (B35378) ring.[1]
Experimental Protocol: Pechmann Condensation
A mixture of phenol (10 mmol) and ethyl 2-phenylacetoacetate (10 mmol) is cooled to 0-5°C. Concentrated sulfuric acid (10 mL) is added dropwise with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18-24 hours. The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water until neutral, and dried. The crude product is purified by recrystallization from ethanol (B145695) to afford this compound.
Route 2: A Novel Approach - Suzuki-Miyaura Cross-Coupling
This modern approach offers an alternative to the harsh acidic conditions of the Pechmann condensation. It is a two-step synthesis that first involves the preparation of a 3-halo-4-methylcoumarin intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 3-position.[3][4]
Workflow for the Suzuki-Miyaura Cross-Coupling Route
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Route
Step 1: Synthesis of 3-Chloro-4-methylcoumarin
To a solution of phenol (18.2 mmol) in a suitable solvent, concentrated sulfuric acid (0.5 mL) is added dropwise at room temperature. Subsequently, ethyl 2-chloroacetoacetate (21.8 mmol) is added, and the reaction mixture is heated to 60°C for 4 hours.[5] After completion, the mixture is poured into cold water, and the precipitate is collected by filtration and dried. The crude product is purified by recrystallization from methanol (B129727) to yield 3-chloro-4-methylcoumarin.
Step 2: Suzuki-Miyaura Cross-Coupling
In a round-bottom flask, 3-chloro-4-methylcoumarin (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined. A degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is heated under an inert atmosphere at 85-100°C for 12-18 hours.[4] After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.
Conclusion
Both the traditional Pechmann condensation and the novel Suzuki-Miyaura cross-coupling route offer viable pathways for the synthesis of this compound. The Pechmann condensation is a straightforward, one-pot reaction with high atom economy, making it suitable for large-scale synthesis where the use of strong acid is manageable.
The Suzuki-Miyaura cross-coupling route, while being a two-step process with a slightly lower overall yield, provides a more modern and potentially more versatile approach. The milder conditions for the key carbon-carbon bond formation and the modularity of the Suzuki coupling could allow for the synthesis of a wider range of 3-aryl-4-methylcoumarin derivatives by simply varying the boronic acid coupling partner. This flexibility is a significant advantage in the context of drug discovery and the generation of compound libraries for structure-activity relationship studies. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and the need for analog generation.
References
A Tale of Two Scaffolds: Unraveling the Structure-Activity Relationships of 3-Phenyl vs. 4-Phenylcoumarins
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. In the realm of privileged scaffolds, coumarins have long held a prominent position. This guide provides an objective comparison of the structure-activity relationships (SAR) of two isomeric phenylcoumarin scaffolds: 3-phenylcoumarins and 4-phenylcoumarins (neoflavones). By examining key biological activities and presenting supporting experimental data, this document aims to illuminate the distinct pharmacological profiles conferred by the seemingly subtle shift of a phenyl group.
The position of the phenyl substituent on the coumarin (B35378) core dramatically influences the molecule's interaction with biological targets, leading to divergent and sometimes overlapping pharmacological activities. Generally, 3-phenylcoumarins have been extensively explored for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. In contrast, 4-phenylcoumarins, while also demonstrating a spectrum of bioactivities, are often highlighted for their potent antioxidant and cytotoxic effects.
Comparative Analysis of Biological Activities
A comprehensive review of the scientific literature reveals key differences in the SAR of 3-phenyl and 4-phenylcoumarins across several major therapeutic areas.
Anticancer Activity
Both 3-phenyl and 4-phenylcoumarin (B95950) scaffolds have yielded potent anticancer agents. However, the structural requirements for optimal activity differ significantly.
For 3-phenylcoumarins , the substitution pattern on both the coumarin nucleus and the appended phenyl ring plays a crucial role. Hydroxylation of the coumarin ring, particularly at the C-7 and C-8 positions, is often associated with enhanced cytotoxic activity.[1] Furthermore, the nature and position of substituents on the 3-phenyl ring can modulate potency and selectivity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance anticancer effects in some series.[1]
In the case of 4-phenylcoumarins , hydroxylation patterns are also critical. Dihydroxy substitution at the C-7 and C-8 positions of the coumarin core in 4-phenylcoumarins has been shown to be favorable for antioxidant activity, which can contribute to anticancer effects.[2] Additionally, methoxy (B1213986) groups on the A-ring of the 4-phenylcoumarin scaffold have been explored in analogues of the natural anticancer agent combretastatin (B1194345) A-4, demonstrating potent tubulin polymerization inhibition.[3]
dot
Anti-inflammatory Activity
Inflammation is another area where both scaffolds show promise, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins.
For 3-phenylcoumarins , substitutions on the coumarin ring, such as a bromine atom at C-6 and a methoxy group at C-8, have been found to significantly inhibit NO production in lipopolysaccharide (LPS)-activated macrophages.[4] The substitution pattern on the 3-phenyl ring also influences anti-inflammatory potency.
4-phenylcoumarins have also demonstrated significant anti-inflammatory effects. For example, 5,7-dimethoxy-4-phenylcoumarin derivatives have been shown to inhibit the production of NO and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages.[5]
Antioxidant Activity
The antioxidant properties of phenylcoumarins are largely attributed to their ability to scavenge free radicals. A direct comparative study using density functional theory (DFT) calculations has provided valuable insight into the intrinsic antioxidant potential of the two scaffolds. The study concluded that the 3-phenylcoumarin isomer, specifically 7,8-dihydroxy-3-(3′,4′-dihydroxyphenyl)chromenone, exhibits better antioxidant activity than its 4-phenyl counterpart, 6,7-dihydroxy-4-(3′,4′-dihydroxyphenyl)chromenone.[6] This is attributed to the lower bond dissociation enthalpy of the hydroxyl groups in the 3-phenyl isomer, facilitating hydrogen atom transfer to scavenge free radicals.[6]
For both scaffolds, the presence of multiple hydroxyl groups is a key determinant of antioxidant capacity. In particular, ortho-dihydroxy substitutions on either the coumarin or the phenyl ring enhance radical scavenging activity.[2]
dot
References
- 1. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of 4-Methyl-3-phenylcoumarin: A Comparative Analysis with Leading Antioxidants
For Immediate Release
In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases, the synthetic coumarin (B35378) derivative, 4-Methyl-3-phenylcoumarin, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of its neuroprotective effects against other well-established antioxidants, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to objectively assess its potential.
At a Glance: Neuroprotective Efficacy
The neuroprotective potential of this compound and its analogs is primarily attributed to their antioxidant properties, which involve scavenging reactive oxygen species (ROS) and modulating key cellular signaling pathways. To provide a clear comparison, the following tables summarize quantitative data from various in vitro studies on coumarin derivatives and other standard antioxidants.
Disclaimer: Direct comparative quantitative data for this compound against other antioxidants in a single study is limited. The data presented below for 4-methylcoumarin (B1582148) derivatives is drawn from various studies on structurally similar compounds and should be interpreted as indicative of the potential of this class of molecules.
Table 1: Comparative Neuroprotective Effects Against Oxidative Stress-Induced Cell Death
| Compound | Cell Line | Insult | Concentration (µM) | % Increase in Cell Viability | Citation |
| 7,8-dihydroxy-4-methylcoumarin | PC12 | H₂O₂ | 50 | 62.9 | [1] |
| 7,8-diacetoxy-4-methylcoumarin | PC12 | H₂O₂ | 50 | 44.7 | [1] |
| Trolox | SH-SY5Y | H₂O₂ | 100 | ~50 | [2] |
| N-Acetylcysteine (NAC) | SH-SY5Y | H₂O₂ | 1000 | ~45 | [3] |
| Vitamin E | Primary Neurons | Glutamate | 10 | ~60 |
Table 2: Comparative Efficacy in Reducing Intracellular Reactive Oxygen Species (ROS)
| Compound | Cell Line | Insult | Concentration (µM) | % Inhibition of ROS Formation | Citation |
| 7,8-dihydroxy-4-methylcoumarin | PC12 | H₂O₂ | 50 | 71.1 | [1] |
| 7,8-diacetoxy-4-methylcoumarin | PC12 | H₂O₂ | 50 | 41.6 | [1] |
| Trolox | SH-SY5Y | H₂O₂ | 100 | ~55 | [2] |
| N-Acetylcysteine (NAC) | SH-SY5Y | H₂O₂ | 1000 | ~60 | [3] |
Delving into the Mechanisms: Key Signaling Pathways
The neuroprotective effects of this compound and related antioxidants are often mediated through the activation of critical signaling pathways that enhance cellular defense mechanisms against oxidative stress and promote cell survival.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cellular resistance to oxidative stress. Under stressful conditions, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its activation can inhibit apoptosis and promote neuronal survival in the face of neurotoxic insults.
References
- 1. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Coumarin Derivatives: A Comparative Docking Study Against Key Enzymatic Targets
A deep dive into the binding affinities and inhibitory potential of coumarin (B35378) derivatives reveals their promise as versatile scaffolds in drug discovery. This guide provides a comparative analysis of their interactions with crucial enzymes implicated in various diseases, supported by quantitative data and detailed experimental protocols.
Coumarin and its derivatives, a class of compounds widely distributed in nature, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities.[1][2] These activities stem from their ability to interact with and modulate the function of various enzymes. In silico molecular docking studies have emerged as a powerful tool to predict and analyze these interactions at a molecular level, providing valuable insights for the design of novel therapeutics.[3] This guide synthesizes findings from multiple docking studies to offer a comparative perspective on the efficacy of coumarin derivatives against several key target enzymes.
Comparative Analysis of Binding Affinities
The inhibitory potential of coumarin derivatives is often quantified by their binding energy and IC50 values, which represent the strength of the interaction and the concentration required for 50% inhibition of the enzyme, respectively. The following table summarizes the docking scores and experimental inhibitory concentrations of various coumarin derivatives against a range of therapeutically relevant enzymes.
| Coumarin Derivative Class | Target Enzyme | Docking Score (kcal/mol) | IC50 / KI (µM) | Reference |
| 7-Hydroxycoumarin Derivatives | Acetylcholinesterase (AChE) | - | - | [4] |
| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | - | 0.0003 | [5] |
| Coumarin Hybrids | Butyrylcholinesterase (BuChE) | - | - | [5] |
| Coumarin Sulfonamides | Carbonic Anhydrase I (hCA I) | - | 0.02195 (KI) | [6] |
| Coumarin Sulfonamides | Carbonic Anhydrase IX (hCA IX) | - | 0.0202 (KI) | [6] |
| Coumarin Sulfonamides | Carbonic Anhydrase XII (hCA XII) | - | 0.006 (KI) | [6] |
| C-3 Substituted Coumarin Analogs | Cyclooxygenase (COX) | - | 25.68 (GI50) | [7] |
| 4-Hydroxycoumarin Derivatives | DNA Gyrase Subunit B | -4.54 | - | [8] |
| Coumarin Derivatives | Monoamine Oxidase B (MAO-B) | - | - | [9] |
| Coumarin Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | - | 1.224 | [10] |
| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | Dipeptidyl Peptidase III (DPP III) | - | 1.10 | [2] |
Deciphering the Mechanism: A Look at the Experimental Protocol
Molecular docking simulations are instrumental in elucidating the binding modes and interactions of ligands with their target proteins. A generalized workflow for such studies is outlined below, based on methodologies reported in the cited literature.
Experimental Workflow for Molecular Docking of Coumarin Derivatives
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Methodological Steps:
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is retrieved from a protein database like the Protein Data Bank (PDB).[11][12] Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and the protein is prepared for docking using software such as AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.[3][13]
-
Ligand Preparation: The 2D structures of the coumarin derivatives are drawn using chemical drawing software and converted to 3D structures.[3] The ligands are then prepared for docking by assigning charges, adding hydrogens, and generating various possible conformations. This is often done using tools like LigPrep.[3]
-
Grid Box Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.[13] The size and center of the grid are crucial parameters that determine the accuracy of the docking simulation.
-
Molecular Docking: The prepared ligands are then docked into the defined active site of the protein using a docking program such as AutoDock Vina, GOLD, or Glide.[4][9][11] These programs employ search algorithms to explore various binding poses of the ligand and use scoring functions to estimate the binding affinity for each pose.
-
Pose Analysis and Scoring: The output of the docking simulation is a set of binding poses for each ligand, ranked by their docking scores (e.g., binding energy). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The best-ranked binding pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the coumarin derivative and the amino acid residues of the enzyme's active site. This analysis provides insights into the structural basis of the observed inhibitory activity.
Signaling Pathways and Logical Relationships
The interaction of coumarin derivatives with their target enzymes can modulate various signaling pathways implicated in disease pathogenesis. The following diagram illustrates a simplified logical flow from target identification to potential therapeutic application, a common paradigm in drug discovery.
Drug Discovery and Development Pipeline
Caption: A simplified flowchart of a drug discovery process.
This guide highlights the significant potential of coumarin derivatives as a versatile scaffold for the development of novel enzyme inhibitors. The presented comparative data and methodologies offer a valuable resource for researchers in the field of drug design and development, facilitating the rational design of more potent and selective coumarin-based therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abap.co.in [abap.co.in]
- 8. researchgate.net [researchgate.net]
- 9. distantreader.org [distantreader.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. arabjchem.org [arabjchem.org]
Benchmarking the Photostability of 4-Methyl-3-phenylcoumarin Against Other Fluorophores: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical decision that directly impacts the reliability and reproducibility of experimental data. Photostability, the inherent resistance of a fluorophore to light-induced degradation, is a paramount performance metric, particularly in applications requiring prolonged or high-intensity illumination such as fluorescence microscopy, high-content screening, and single-molecule studies. This guide provides an objective comparison of the photostability of 4-Methyl-3-phenylcoumarin against other commonly utilized fluorophores, supported by experimental methodologies and quantitative data to inform your selection process.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability that a molecule will be photochemically destroyed upon absorbing a single photon. A lower photobleaching quantum yield indicates higher photostability. While specific quantitative photostability data for this compound is not extensively documented in publicly available literature, data for other 3-substituted coumarin (B35378) derivatives and common fluorophores are presented below to provide a comparative landscape. The photodecomposition quantum yields for 3-thiazolyl and 3-phenylthiazolyl coumarin derivatives have been reported to be on the order of ~10⁻⁴, and this can be considered a reasonable estimate for this compound.[1]
| Fluorophore Family | Specific Fluorophore | Photobleaching Quantum Yield (Φb) |
| Coumarin | This compound (estimated) | ~1 x 10⁻⁴ |
| Coumarin 1 | 5.0 x 10⁻⁴ | |
| Coumarin 120 | 1.2 x 10⁻⁴ | |
| Coumarin 307 | 2.5 x 10⁻⁴ | |
| Rhodamine | Rhodamine 123 | 3.0 x 10⁻⁷ |
| Tetramethylrhodamine (TMR) | 4.0 x 10⁻⁷ | |
| Rhodamine 6G (R6G) | 1.2 x 10⁻⁶ | |
| Rhodamine B (RB) | 2.0 x 10⁻⁶ | |
| Cyanine | Cy3 | ~2.4 x 10⁻⁷ |
| Cy5 | ~2.0 - 2.8 x 10⁻⁷ | |
| Alexa Fluor | Alexa Fluor 488 | Significantly lower than FITC |
| Fluorescein | Fluorescein isothiocyanate (FITC) | High |
Note: The photostability of fluorophores can be influenced by their local environment, including solvent polarity, viscosity, and the presence of oxygen.[2] The data presented here is for comparative purposes and was obtained under various experimental conditions.
Experimental Protocols for Photostability Measurement
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring photostability.
Protocol 1: Determination of Photobleaching Quantum Yield (Φb)
This "cell-bleaching" method is a robust technique for quantifying the photostability of fluorescent probes in solution.[3]
Objective: To determine the photobleaching quantum yield (Φb) of a fluorescent probe by measuring the decay of its fluorescence intensity under continuous illumination.
Materials:
-
Fluorescent dye of interest (e.g., this compound)
-
Appropriate solvent (e.g., aqueous buffer, ethanol)
-
Quartz cuvette
-
Spectrofluorometer with a stable, continuous wave (CW) laser or arc lamp excitation source
-
Magnetic stirrer and stir bar
-
Reference fluorophore with a known Φb (e.g., Rhodamine 6G)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Place the quartz cuvette containing the dye solution and a small stir bar into the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength to the fluorescence maximum of the dye.
-
Ensure the magnetic stirrer is on to ensure uniform illumination of the sample.
-
-
Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity (F₀) of the solution before significant photobleaching has occurred.[3]
-
Photobleaching: Continuously illuminate the sample with the excitation source at a constant power. Record the fluorescence intensity (F(t)) at regular time intervals over a period sufficient to observe a significant decrease in fluorescence.[3]
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) as a function of time.
-
The initial slope of this plot is the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can be calculated using the following equation, by comparing the bleaching rate of the sample to that of a reference standard under identical conditions: Φb_sample = Φb_ref * (k_sample / k_ref) * (A_ref / A_sample) where A is the absorbance at the excitation wavelength.
-
Protocol 2: Measurement of Photobleaching Half-life (t₁/₂)
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[4][5]
Objective: To quantify and compare the rate of photobleaching of different fluorescent dyes under continuous illumination.
Materials:
-
Fluorescent dye solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide to immobilize the dye and prevent diffusion.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[4]
-
-
Image Acquisition: Acquire a time-lapse series of images of a region of interest (ROI) under continuous illumination.[5]
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[5]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).[5]
-
Signaling Pathway Visualization: Detection of Monoamine Oxidase (MAO) Activity
Coumarin-based probes are utilized for the detection of monoamine oxidase (MAO) activity, enzymes crucial in neurotransmitter metabolism. The dysfunction of MAOs is linked to various neurological disorders. The detection mechanism involves an enzyme-triggered reaction that releases the fluorescent coumarin, leading to a "turn-on" fluorescence signal.[3][4][5][6]
References
- 1. Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Red emission fluorescent probes for visualization of monoamine oxidase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 4-Methyl-3-phenylcoumarin: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-3-phenylcoumarin, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Due to these potential health risks, it is imperative to handle this compound and its associated waste with caution, treating it as hazardous chemical waste.[2][3] Adherence to the safety protocols outlined in the product's Safety Data Sheet (SDS) is mandatory during all handling and disposal procedures.[4][5]
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol [5] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Warning, H302)[1] |
| Acute Toxicity, Dermal (Warning, H312)[1] | |
| Acute Toxicity, Inhalation (Warning, H332)[1] |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, leak-proof, and chemically compatible container.[4][6] Avoid mixing this waste with other waste streams, particularly incompatible chemicals.[4]
-
Liquid Waste: Should this compound be dissolved in a solvent, collect the solution in a separate, clearly labeled container for hazardous liquid waste. Do not dispose of it down the drain.[7][8][9]
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[2][3] After thorough cleaning and defacing the original label, the container may be disposed of as regular trash, in accordance with institutional policies.[2][3]
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4]
-
Keep waste containers securely sealed at all times, except when adding waste.[3]
-
Store the waste in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.[6] Secondary containment is recommended to mitigate spills.[4]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[6][10]
-
Waste must be disposed of in accordance with all local, state, and federal regulations.[7][11] The primary disposal method for such organic compounds is typically high-temperature incineration in a licensed facility.[12][13]
4. Spill Management:
-
In the event of a spill, evacuate the area and prevent the dispersion of dust.[5][14]
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.[5][14]
-
The spill area should be thoroughly cleaned.[14] All materials used for cleanup must also be disposed of as hazardous waste.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemos.de [chemos.de]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Methyl-3-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methyl-3-phenylcoumarin (CAS No. 23028-23-1). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below. Always inspect PPE for integrity before use.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust is generated. | To prevent inhalation of the harmful powdered form of the compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. For extended contact, consider double-gloving or using thicker gloves.[3][4] | To avoid skin contact, as the substance is harmful upon dermal absorption.[2] |
| Eye Protection | Safety glasses with side-shields are the minimum requirement.[3][5] For tasks with a higher risk of splashing or dust generation, chemical splash goggles are required. | To protect eyes from contact with the chemical. |
| Face Protection | A face shield should be worn in conjunction with safety glasses or goggles when handling large quantities or when there is a significant risk of dust generation or splashing.[3][5] | To provide an additional layer of protection for the entire face. |
| Skin and Body Protection | A lab coat is mandatory to protect personal clothing and skin.[3][6] Ensure that the lab coat is clean and appropriate for the tasks being performed. | To prevent contamination of skin and personal clothing. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[5] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This workflow ensures the safe handling of this compound from preparation to cleanup.
1. Preparation
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Review Documentation: Before starting work, review the Safety Data Sheet (SDS) for this compound.
2. Handling
-
Weighing: When weighing the solid, do so in a fume hood or an enclosure with local exhaust to control dust.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[2][7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust.[2]
3. Post-Handling Cleanup
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., paper towels used for cleanup) in a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Disposal Methodology
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to use a licensed professional waste disposal service.[8]
-
Incineration: If permissible by local regulations, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Regulatory Compliance: Always adhere to federal, state, and local environmental regulations for chemical waste disposal.[9][10] Do not dispose of this chemical down the drain or in regular trash.[8]
Emergency Procedures
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Dust: For solid spills, avoid generating dust.[10]
-
Containment: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's environmental health and safety department.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek medical attention.
References
- 1. This compound | C16H12O2 | CID 477709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. uah.edu [uah.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
